2-Chloro-1,10-phenanthroline
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >32.2 [ug/ml]. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-chloro-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2/c13-10-6-5-9-4-3-8-2-1-7-14-11(8)12(9)15-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRMQHFRVPVGHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=CC(=N3)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326669 | |
| Record name | 2-chloro-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668429 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7089-68-1 | |
| Record name | 2-Chloro-1,10-phenanthroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7089-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1,10-phenanthroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: Unveiling a Versatile Heterocyclic Building Block
An In-depth Technical Guide to the Chemical Properties and Applications of 2-Chloro-1,10-phenanthroline
In the landscape of modern chemical synthesis and materials science, the strategic design of molecular frameworks is paramount. Among the vast arsenal of heterocyclic compounds, 1,10-phenanthroline and its derivatives stand out for their exceptional coordination properties and rigid, planar structures. This guide focuses on a particularly valuable derivative: this compound. The introduction of a chloro-substituent at the 2-position not only modulates the electronic properties of the phenanthroline core but also provides a reactive handle for extensive functionalization. This dual characteristic makes this compound a pivotal precursor for creating sophisticated ligands, catalysts, and functional materials. This document provides an in-depth exploration of its synthesis, properties, reactivity, and key applications, offering both foundational knowledge and field-proven insights for researchers and developers.
Synthesis and Purification: From Precursor to Product
The preparation of this compound is a well-established process, though advancements have been made to improve scalability and purity. The classical approach often begins with the N-oxidation of the parent 1,10-phenanthroline, followed by chlorination.
Synthetic Pathway via N-Oxide Intermediate
A common laboratory-scale synthesis involves the chlorination of 1,10-phenanthroline 1-oxide.[1][2] The N-oxide is activated, making the C2 position susceptible to nucleophilic attack by a chloride source, typically from a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
A general procedure is described as follows: 1,10-phenanthroline 1-oxide is treated with a chlorinating agent, often with a promoter like N,N-Dimethylformamide (DMF), in an appropriate solvent.[2] The reaction proceeds via an electrophilic attack on the N-oxide oxygen by the chlorinating agent, followed by the addition of chloride at the C2 position and subsequent elimination to yield the final product.
An Improved, Scalable Synthesis Protocol
For larger-scale preparations, solubility issues with intermediates can hinder yield and purity. An improved procedure circumvents these problems by using a more soluble intermediate salt.[3] This method, adaptable for multi-gram synthesis, follows a logical progression from the readily available 1,10-phenanthroline monohydrate.
The workflow is outlined below:
Caption: Improved synthesis workflow for this compound.[3]
Causality Behind Experimental Choices:
-
Step 1: The use of methyl p-toluenesulfonate to form the tosylate salt (2b) is a critical improvement over using methyl iodide.[3] The resulting tosylate salt is highly water-soluble, which facilitates the subsequent aqueous oxidation step, making the process more efficient and scalable.
-
Step 2: The addition-oxidation sequence with potassium ferricyanide is a classic method to introduce a carbonyl group at the 2-position of the quaternized phenanthroline ring.
-
Step 3: Heating the resulting phenanthrolinone with a strong chlorinating agent like POCl₃ effectively replaces the hydroxyl group of the enol tautomer with a chlorine atom, yielding the desired product.
Purification: The crude product is typically purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system like toluene to yield beautiful white crystals.[3]
Core Physicochemical and Spectroscopic Properties
The inherent properties of this compound dictate its behavior in chemical systems. A summary of its key physical and chemical data is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 7089-68-1 | [4][5] |
| Molecular Formula | C₁₂H₇ClN₂ | [4][5] |
| Molecular Weight | 214.65 g/mol | [5][6] |
| Appearance | White to pale yellow or orange crystalline powder | [4][6] |
| Melting Point | 130 °C or 151-152 °C | [1][6][7] |
| Boiling Point | 391.8 ± 22.0 °C (Predicted) | [1][7] |
| Solubility | Soluble in methanol; sparingly soluble in water | [1][2][5] |
| pKa | 4.22 ± 0.10 (Predicted) | [2][4] |
| LogP | 2.41 | [7] |
Note: The discrepancy in reported melting points may be due to different crystalline forms or purity levels.
Spectroscopic Profile
-
NMR Spectroscopy: In ¹H NMR, the aromatic protons will appear in the characteristic downfield region (typically 7.5-9.0 ppm), with coupling patterns consistent with the substituted phenanthroline ring system. In ¹³C NMR, the spectrum will show 12 distinct signals for the aromatic carbons, with the carbon atom bonded to chlorine (C2) being significantly influenced.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom, with the molecular ion peak (M⁺) at m/z 214 and a significant M+2 peak at m/z 216 with an intensity of approximately one-third of the M⁺ peak.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by bands corresponding to C=C and C=N stretching vibrations within the aromatic heterocyclic core.
Reactivity and Chemical Behavior
The chemical utility of this compound is primarily defined by two features: its ability to act as a chelating ligand and the reactivity of the C-Cl bond.
Coordination Chemistry: A Versatile Ligand
Like its parent molecule, this compound is an excellent N,N-bidentate chelating ligand, forming stable complexes with a wide array of transition metal ions.[6][8] The two nitrogen atoms coordinate to a metal center, forming a stable five-membered ring. This chelation enhances the stability and modulates the reactivity of the metal ion.[8]
Caption: Coordination of this compound to a metal center.
The complexes formed have been extensively studied for their unique photophysical and electrochemical properties, making them valuable in materials science and catalysis.[4]
Nucleophilic Aromatic Substitution
The chloro group at the electron-deficient 2-position is a good leaving group, making the molecule susceptible to nucleophilic aromatic substitution (SₙAr).[9] This reaction is the cornerstone of its utility as a synthetic intermediate, allowing for the introduction of a wide variety of functional groups.
Caption: General scheme for nucleophilic substitution reactions.
This reactivity allows for the synthesis of diverse phenanthroline derivatives, such as:
-
2-Alkoxy- and 2-Aryloxy-phenanthrolines: By reaction with alcohols or phenols.[10]
-
2-Amino-phenanthrolines: By reaction with amines or ammonia.
-
2-Hydrazino-phenanthrolines: By reaction with hydrazine, creating powerful tridentate ligands.[10]
Key Applications in Research and Development
The unique combination of coordinating ability and reactive functionality makes this compound a valuable compound across several scientific disciplines.
-
Coordination Chemistry & Catalysis: It serves as a precursor for tailor-made ligands used in homogeneous catalysis.[6] The electronic and steric properties of the final ligand can be fine-tuned by substituting the chloro group, thereby influencing the activity and selectivity of the catalyst.
-
Materials Science: It is used to synthesize novel luminescent materials and metal-organic frameworks (MOFs).[8] The resulting metal complexes often exhibit interesting photoluminescent properties, making them candidates for use in organic light-emitting diodes (OLEDs) and chemical sensors.[8][11]
-
Analytical Chemistry: The strong chelating ability of phenanthroline derivatives is harnessed for the colorimetric or fluorometric detection and quantification of metal ions in environmental and biological samples.[4][6][8]
-
Pharmaceutical and Biochemical Research: The phenanthroline scaffold is a known DNA intercalator.[12][13] Derivatives of this compound are explored for their potential as therapeutic agents and are used as tools to study enzyme activity and inhibition.[6][8]
Experimental Protocols: A Practical Guide
The following protocols are provided as representative examples of how this compound is used in a research setting.
Protocol 1: Synthesis of a Bis(this compound)metal(II) Complex
This protocol describes a general method for synthesizing a coordination complex, for example, with Nickel(II) chloride.
Objective: To synthesize [Ni(2-Cl-phen)₂]Cl₂.
Methodology:
-
Reagent Preparation: Dissolve this compound (2 molar equivalents) in hot ethanol. In a separate flask, dissolve Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (1 molar equivalent) in ethanol.[14]
-
Rationale: Ethanol is a good solvent for both the ligand and the metal salt. Using a hot solvent for the ligand ensures complete dissolution.
-
-
Reaction: Slowly add the hot ligand solution to the stirring solution of the metal salt.
-
Rationale: Slow addition prevents localized high concentrations that could lead to precipitation of impure material.
-
-
Reflux: Heat the resulting mixture to reflux for 6-12 hours. A color change or precipitation of the complex should be observed.[14]
-
Rationale: Refluxing provides the necessary activation energy and ensures the reaction goes to completion, allowing the ligand to fully coordinate with the metal center.
-
-
Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying. Dry the product under vacuum.
-
Rationale: Washing with cold solvent minimizes loss of the desired product while removing soluble impurities.
-
-
Validation: Characterize the final product using techniques such as IR spectroscopy (to confirm ligand coordination), elemental analysis, and magnetic susceptibility measurements.
Protocol 2: Nucleophilic Substitution with Phenol
This protocol provides a general method for synthesizing a 2-phenoxy-1,10-phenanthroline derivative.[10]
Objective: To replace the chloro group with a phenoxy group.
Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1 eq.), phenol (1.1-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) (2-3 eq.).
-
Rationale: The inert atmosphere prevents oxidation of the phenol. The base is crucial for deprotonating the phenol, generating the more nucleophilic phenoxide anion. An excess of phenol can help drive the reaction to completion.
-
-
Solvent Addition: Add a high-boiling polar aprotic solvent, such as N-Methyl-2-pyrrolidone (NMP) or DMF.[10]
-
Rationale: These solvents are effective at dissolving the reactants and can be heated to the high temperatures often required for SₙAr reactions.
-
-
Heating: Heat the reaction mixture to 100-150 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. The organic product will often precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Safety and Handling
As a responsible scientist, proper handling of all chemicals is non-negotiable. This compound possesses specific hazards that must be managed.
-
Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage/irritation (H318/H319), and may cause respiratory irritation (H335).[5][15][16] The corresponding GHS pictogram is the exclamation mark (GHS07).[15]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling this compound. Work in a well-ventilated fume hood to avoid inhalation of the powder.
-
Storage: Store in a tightly sealed container in a cool, dry place. It is recommended to store under an inert atmosphere (nitrogen or argon) to prevent potential degradation.[1][15]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is far more than just a halogenated heterocycle; it is a strategic molecular scaffold. Its robust coordination capabilities, coupled with the reactive C-Cl bond that opens the door to a myriad of derivatives, make it an indispensable tool for chemists. From designing next-generation catalysts and luminescent materials to developing novel analytical reagents and therapeutic candidates, the applications of this versatile compound continue to expand, solidifying its place as a cornerstone in the edifice of modern chemistry.
References
-
J&K Scientific. This compound | 7089-68-1. [Link]
-
Chemsrc. 2-Chloro[3][8]phenanthroline | CAS#:7089-68-1. [Link]
-
PubChem. This compound | C12H7ClN2 | CID 355193. [Link]
-
ResearchGate. Improved synthesis of 2-chloro- and 2,9-dichloro-1,10-phenanthrolines. [Link]
-
Krapcho, A. P., et al. (2007). IMPROVED SYNTHESIS OF 2-CHLORO- AND 2,9-DICHLORO-1,10-PHENANTHROLINES. Organic Preparations and Procedures International, 39(6), 603-606. [Link]
-
Gebreyohannes, G., et al. (2016). Synthesis and Characterization of Metal Complexes of Derivative of 1,10-phenanthroline. International Research Journal of Pure and Applied Chemistry, 12(4), 1-8. [Link]
-
da Costa, C. T., et al. (2015). RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIONS. Química Nova, 38(1), 85-101. [Link]
-
Banks, C. V., & Bystroff, R. I. (1959). Stability Orders in Transition Metal-1,10-Phenanthroline Complexes. Journal of the American Chemical Society, 81(24), 6153–6158. [Link]
-
National Center for Biotechnology Information. Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. [Link]
-
Master Organic Chemistry. Introduction to Nucleophilic Substitution Reactions. [Link]
-
Alreja, P., & Kaur, N. (2016). Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions. RSC Advances, 6(27), 23169-23217. [Link]
-
Tsegaye, M., & Tadesse, S. (2020). Synthesis of organic salts from 1,10-phenanthroline for biological applications. Cogent Chemistry, 6(1), 1774352. [Link]
-
ResearchGate. The chemical structures of the 1,10-phenanthroline and.... [Link]
-
Science with Dr. Johnson. (2023). Nucleophilic Substitution Reactions | Organic Chemistry. YouTube. [Link]
Sources
- 1. This compound | 7089-68-1 [m.chemicalbook.com]
- 2. This compound CAS#: 7089-68-1 [m.chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | C12H7ClN2 | CID 355193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-Chloro[1,10]phenanthroline | CAS#:7089-68-1 | Chemsrc [chemsrc.com]
- 8. jk-sci.com [jk-sci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound | 7089-68-1 [sigmaaldrich.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
2-Chloro-1,10-phenanthroline CAS number
An In-Depth Technical Guide to 2-Chloro-1,10-phenanthroline
Registry Number: CAS 7089-68-1
Abstract
This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic compound in modern chemistry. Identified by the CAS Number 7089-68-1, this molecule is a cornerstone for advancements in coordination chemistry, catalysis, and materials science.[1][2] Its significance stems from the versatile phenanthroline scaffold, which possesses strong metal-chelating properties, combined with a reactive chlorine substituent that serves as a synthetic handle for further functionalization.[1][2][3] This document will detail its fundamental properties, present an improved, scalable synthesis protocol, explore its diverse applications, and outline essential safety and handling procedures for laboratory and industrial settings.
Compound Identification and Physicochemical Properties
This compound is a solid organic compound that typically appears as a white to pale yellow or orange crystalline powder.[1][2][4] Its core structure is a planar, rigid phenanthroline ring system with a chlorine atom at the 2-position.[1] This substitution is key to its utility as a precursor in the synthesis of more complex phenanthroline derivatives.
| Property | Value | Source(s) |
| CAS Number | 7089-68-1 | [1][2][5][6] |
| Molecular Formula | C₁₂H₇ClN₂ | [1][2][5][6] |
| Molecular Weight | 214.65 g/mol | [2][5][6] |
| IUPAC Name | This compound | [6][7] |
| Appearance | White to yellow to orange powder/crystal | [1][2][4] |
| Melting Point | 128-132 °C | [2][4][5] |
| Boiling Point | 391.8±22.0 °C (Predicted) | [5][8] |
| Solubility | Sparingly soluble in water (>32.2 µg/mL); Soluble in Methanol. | [1][5][6][8] |
| pKa | 4.22±0.10 (Predicted) | [1][8] |
Synthesis Protocol: An Improved and Scalable Method
The synthesis of this compound is critical for its application. While several methods exist, an improved procedure has been developed to facilitate multi-gram scale preparation, overcoming issues like poor solubility of intermediates found in older methods.[9] The original preparations often involved a methyl iodide salt, which has low water solubility and leads to purification challenges.[9] The improved method, outlined below, utilizes a highly water-soluble tosylate salt, making the process more efficient and scalable.[9]
Workflow for Improved Synthesis
Caption: Bidentate coordination of this compound to a metal center.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. According to the Globally Harmonized System (GHS), it is classified with the following hazards:
-
GHS Pictogram: GHS07 (Exclamation Mark) * Signal Word: Warning * Hazard Statements:
Recommended Safety Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. [10][11]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses or goggles. [10]Ensure an eyewash station and safety shower are readily accessible. [11]* Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols. * Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon). [5][8]Keep away from oxidizing agents. [12]
References
-
IMPROVED SYNTHESIS OF 2-CHLORO- AND 2, 9-DICHLORO-1, 10-PHENANTHROLINES , Organic Preparations and Procedures International. [Link]
-
This compound | C12H7ClN2 | CID 355193 , PubChem. [Link]
-
Improved synthesis of 2-chloro- and 2,9-dichloro-1,10-phenanthrolines , ResearchGate. [Link]
-
2-Chlorop[1][8]henanthroline | CAS#:7089-68-1 , Chemsrc. [Link]
-
Improved Synthesis of 2,9-Dichloro-1,10-phenanthroline , ResearchGate. [Link]
-
Copper(II) complexes of 1,10-phenanthroline: Synthesis, characterization and cytotoxicity studies , American Chemical Society. [Link]
-
Catalytic Activity of 2-Imino-1,10-phenthrolyl Fe/Co Complexes via Linear Machine Learning , MDPI. [Link]
-
IR spectra of a) 1, 10-Phenanthroline... , ResearchGate. [Link]
-
Absorption and luminescence properties of 1, 10-phenanthroline... , Journal of the Chemical Society, Faraday Transactions. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 7089-68-1 | TCI AMERICA [tcichemicals.com]
- 5. This compound | 7089-68-1 [m.chemicalbook.com]
- 6. This compound | C12H7ClN2 | CID 355193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. This compound CAS#: 7089-68-1 [m.chemicalbook.com]
- 9. tandfonline.com [tandfonline.com]
- 10. echemi.com [echemi.com]
- 11. westliberty.edu [westliberty.edu]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Molecular Structure of 2-Chloro-1,10-phenanthroline
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 2-Chloro-1,10-phenanthroline, a pivotal heterocyclic compound in coordination chemistry, materials science, and pharmaceutical development. We will delve into its electronic configuration, three-dimensional geometry, and spectroscopic signature. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the synthesis, characterization, and reactivity of this versatile molecule.
Introduction: The Significance of the Phenanthroline Scaffold
1,10-Phenanthroline is a rigid, planar, and bidentate chelating ligand, renowned for its ability to form stable complexes with a wide array of metal ions.[1] The introduction of a chloro-substituent at the 2-position profoundly influences the electronic properties and reactivity of the parent molecule, opening new avenues for synthetic modifications and applications. The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the phenanthroline ring system, making it susceptible to nucleophilic aromatic substitution. This reactivity is the cornerstone of its utility as a precursor for a diverse range of functionalized phenanthroline derivatives.
Molecular Structure and Geometry
The fundamental architecture of this compound consists of a tricyclic aromatic system with two nitrogen atoms at positions 1 and 10, and a chlorine atom at the 2-position.[2] Its molecular formula is C₁₂H₇ClN₂.[3]
Crystallographic Analysis
While a specific crystal structure for this compound is deposited in the Crystallography Open Database (COD) under the identifier 7240000, detailed bond lengths and angles are most informatively discussed in the context of the closely related and well-characterized 2,9-dichloro-1,10-phenanthroline.[3][4] The analysis of this analog reveals an almost planar fused-ring system, a characteristic feature of phenanthroline derivatives.[4] The delocalization of π-electrons across the aromatic system is evident from the observed C-N and C-C bond distances.[4]
| Parameter | Typical Value (in 2,9-dichloro-1,10-phenanthroline) |
| C-Cl Bond Length | ~1.74 Å |
| C-N Bond Lengths | 1.31 - 1.36 Å |
| C-C Bond Lengths | 1.37 - 1.44 Å |
| C-N-C Bond Angle | ~118° |
| C-C-C Bond Angles | 118 - 122° |
| Data derived from the crystallographic study of 2,9-dichloro-1,10-phenanthroline.[4] |
The planarity of the molecule is a critical factor in its ability to intercalate with DNA and to participate in π-stacking interactions in the solid state.
Computational Modeling
Density Functional Theory (DFT) calculations provide valuable insights into the electronic structure and geometry of this compound.[5] These computational models corroborate the planarity of the molecule and allow for the visualization of its molecular orbitals.
Caption: 2D representation of this compound.
The Highest Occupied Molecular Orbital (HOMO) is typically distributed across the phenanthroline ring system, while the Lowest Unoccupied Molecular Orbital (LUMO) is also delocalized with significant contributions from the pyridine ring bearing the chloro-substituent. The energy gap between the HOMO and LUMO is a key determinant of the molecule's photophysical properties.
Spectroscopic Characterization
The elucidation of the molecular structure of this compound is heavily reliant on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is complex due to the asymmetry introduced by the chloro-substituent. The aromatic protons typically resonate in the downfield region between 7.5 and 9.5 ppm.[6] The exact chemical shifts are influenced by the electronic environment of each proton.
¹³C NMR: The carbon NMR spectrum provides further structural confirmation. The carbon atom attached to the chlorine (C2) is expected to have a chemical shift in the range of 150-155 ppm. Other aromatic carbons will appear between 120 and 150 ppm.[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by several key absorption bands.[7][8][9][10]
| Wavenumber (cm⁻¹) | Assignment |
| 3050-3100 | Aromatic C-H stretching |
| 1500-1600 | C=C and C=N stretching vibrations of the aromatic rings |
| 1000-1200 | C-Cl stretching |
| 700-900 | Out-of-plane C-H bending |
The positions of these bands can shift upon coordination to a metal center, providing evidence of complex formation.
Synthesis and Reactivity
Synthetic Protocol
A common and effective method for the synthesis of this compound involves the chlorination of 1,10-phenanthroline-N-oxide using phosphorus oxychloride (POCl₃).[11][12][13]
Experimental Protocol: Synthesis of this compound
-
Preparation of 1,10-phenanthroline-N-oxide: 1,10-phenanthroline is oxidized to its N-oxide using a suitable oxidizing agent such as hydrogen peroxide in glacial acetic acid or with a peroxomonosulfate salt.[1]
-
Chlorination: The dried 1,10-phenanthroline-N-oxide is suspended in an excess of phosphorus oxychloride (POCl₃).
-
The mixture is heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure.[14]
-
The residue is then cautiously quenched by pouring it onto crushed ice.
-
The aqueous solution is neutralized with a base, such as aqueous ammonia or sodium bicarbonate, leading to the precipitation of the crude product.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[15]
Caption: Synthetic workflow for this compound.
Reactivity: The Gateway to Functionalized Phenanthrolines
The chlorine atom at the 2-position of the phenanthroline ring is activated towards nucleophilic aromatic substitution (SₙAr) .[16][17][18] This is due to the electron-withdrawing effect of the nitrogen atoms in the heterocyclic system, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[19][20]
This reactivity allows for the facile introduction of a wide range of nucleophiles, including:
-
Amines: To form amino-phenanthroline derivatives.
-
Alkoxides and Phenoxides: To generate ether-linked phenanthrolines.
-
Thiols: To produce thioether-substituted phenanthrolines.
The general mechanism for the SₙAr reaction is a two-step addition-elimination process.
Caption: Mechanism of Nucleophilic Aromatic Substitution.
Conclusion
This compound is a molecule of significant strategic importance in synthetic chemistry. Its well-defined molecular structure, characterized by a planar aromatic system and an activated chloro-substituent, provides a robust platform for the development of novel ligands, functional materials, and potential therapeutic agents. A thorough understanding of its geometry, spectroscopic properties, and reactivity is essential for harnessing its full potential in diverse scientific and industrial applications.
References
-
Smith, R. (1961). Infrared spectra of substituted 1,10-phenanthrolines. Iowa State University. Available at: [Link]
-
Sokołowska, J., et al. (2024). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Molecules, 29(6), 1369. Available at: [Link]
-
Tsvetkov, M. P., et al. (2025). Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy Substituents. Crystals, 15(10), 883. Available at: [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]
-
Kumar, R., et al. (2023). FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). The FT-IR spectrum of pristine 1,10-phenanthroline (a) and [PhBs...]. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) 1,10-phenanthroline monohydrate, (b) guanine, (c)... Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
Nadeem, S., et al. (2009). 2,9-Dichloro-1,10-phenanthroline. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1033. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Shevchuk, M., et al. (2024). Visible Light Photoredox Catalysis in the Synthesis of Phosphonate-Substituted 1,10-Phenanthrolines. International Journal of Molecular Sciences, 25(23), 13039. Available at: [Link]
-
Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 140(49), 17091–17098. Available at: [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of 1 (A) and 1,10-phenanthroline (B) in DMSO·d 6 . TMS was used as the standard. Available at: [Link]
-
Tsvetkov, M. P., et al. (2025). Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy Substituents. MDPI. Available at: [Link]
-
Organic Syntheses. (n.d.). phenyldichlorophosphine. Available at: [Link]
-
de Oliveira, A. B., et al. (2022). Comprehensive analysis of the electronic, thermodynamic, and spectroscopic properties of a Cu(II)-based complex with 1,10-phenanthroline and L-glutamine. Journal of Molecular Structure, 1264, 133242. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-Propynoic acid, 3-cyclopropyl-, ethyl ester. Available at: [Link]
-
Sitter, T., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15, 396. Available at: [Link]
Sources
- 1. Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound | C12H7ClN2 | CID 355193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive analysis of the electronic, thermodynamic, and spectroscopic properties of a Cu(II)-based complex with 1,10-phenanthroline and L-glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [dr.lib.iastate.edu]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Visible Light Photoredox Catalysis in the Synthesis of Phosphonate-Substituted 1,10-Phenanthrolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. This compound | 7089-68-1 [m.chemicalbook.com]
- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 20. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Authored by Gemini, Senior Application Scientist
An In-depth Technical Guide to the Synthesis of 2-Chloro-1,10-phenanthroline
Abstract
This compound is a pivotal intermediate in the fields of coordination chemistry, materials science, and pharmaceutical development.[1][2] Its utility as a versatile precursor for synthesizing a wide array of substituted phenanthroline ligands makes a comprehensive understanding of its synthesis critical for researchers.[3][4] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, grounded in established literature. We will dissect two core methodologies: the improved multi-step synthesis from 1,10-phenanthroline via a phenanthrolinone intermediate and the more direct approach from 1,10-phenanthroline-N-oxide. This document emphasizes the mechanistic rationale behind procedural choices, offers detailed, field-tested protocols, and presents comparative data to inform methodological selection for laboratory and scale-up applications.
Introduction: The Strategic Importance of this compound
1,10-Phenanthroline and its derivatives are renowned for their exceptional metal-chelating properties, forming stable complexes with a vast range of metal ions.[5][6] This characteristic has cemented their role in applications from analytical chemistry, where they serve as sensitive indicators for ions like Fe(II), to catalysis and molecular recognition.[4][7]
The introduction of a chlorine atom at the 2-position of the phenanthroline scaffold dramatically enhances its synthetic versatility. The chloro-substituent acts as an excellent leaving group, enabling facile nucleophilic substitution reactions. This opens a gateway to a diverse library of derivatives, including amino-, alkoxy-, and thio-substituted phenanthrolines, which are otherwise difficult to access.[3][8] These derivatives are crucial for tuning the electronic and steric properties of ligands used in advanced materials, luminescent probes, and targeted therapeutics.[1] Consequently, a reliable and scalable synthesis of this compound is a foundational requirement for innovation in these areas.
Synthesis Pathway I: The Improved Phenanthrolinone Route
The classical synthesis of this compound proceeds from the parent 1,10-phenanthroline through a three-step sequence: N-alkylation, oxidation to a phenanthrolinone, and subsequent chlorination. Historically, this pathway was hampered by the use of methyl iodide for the initial N-methylation step, which forms a poorly water-soluble iodide salt, complicating the subsequent aqueous oxidation and limiting scalability.[4]
A significantly improved methodology, which addresses these limitations, was developed to enhance both yield and practicality.[4] This refined pathway forms the basis of our first detailed exploration.
Mechanistic Overview & Rationale
The core logic of this pathway is to first activate the 2-position for substitution. This is achieved by converting the pyridine-like nitrogen into a pyridone-like structure.
-
N-Methylation: The process begins by quaternizing one of the ring nitrogens with an alkylating agent. The improved protocol utilizes methyl p-toluenesulfonate. This choice is deliberate; the resulting tosylate salt exhibits excellent water solubility, which is crucial for the subsequent step.[4]
-
Oxidative Hydrolysis: The quaternized phenanthrolinium salt is then treated with an oxidizing agent, such as potassium ferricyanide (K₃Fe(CN)₆), in an alkaline aqueous solution. The hydroxide ion attacks the electron-deficient C2 position, and subsequent oxidation by ferricyanide yields the stable 1-methyl-1,10-phenanthrolin-2(1H)-one intermediate.
-
Chlorination: The final step involves the conversion of the carbonyl group of the phenanthrolinone into a chloro group. A powerful chlorinating/dehydrating agent system, typically a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), is used to effect this transformation.[4][9]
Visualizing Pathway I
Caption: Improved synthesis of this compound from 1,10-phenanthroline.
Detailed Experimental Protocol (Pathway I)
Step A: Synthesis of 1-Methyl-1,10-phenanthrolinium tosylate [4]
-
To a solution of 1,10-phenanthroline monohydrate (1.0 eq.) in acetonitrile, add methyl p-toluenesulfonate (1.05 eq.).
-
Heat the mixture to reflux and stir for 4-6 hours, during which a precipitate will form.
-
Cool the reaction mixture to room temperature and then quench by adding it to a larger volume of a non-polar solvent like tetrahydrofuran (THF) to ensure complete precipitation.
-
Collect the resulting white solid by filtration, wash with THF, and dry under vacuum. The tosylate salt is typically obtained in quantitative yield and is used directly in the next step without further purification.
Step B: Synthesis of 1-Methyl-1,10-phenanthrolin-2(1H)-one [4]
-
Prepare two separate aqueous solutions:
-
Solution 1: Dissolve the 1-methyl-1,10-phenanthrolinium tosylate (1.0 eq.) in deionized water.
-
Solution 2: Dissolve potassium ferricyanide (K₃Fe(CN)₆, 3.0 eq.) and sodium hydroxide (NaOH, 4.0 eq.) in deionized water.
-
-
Add Solution 1 dropwise to Solution 2 with vigorous stirring over 30-45 minutes at room temperature. A yellow-brown precipitate will form.
-
Continue stirring the mixture for an additional 2-3 hours after the addition is complete.
-
Collect the solid product by filtration, wash thoroughly with cold water until the filtrate is colorless, and then wash with a small amount of cold ethanol.
-
Dry the solid under vacuum. The product is typically obtained in high yield (>90%) and purity.
Step C: Synthesis of this compound [4]
-
Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
To the dried 1-methyl-1,10-phenanthrolin-2(1H)-one (1.0 eq.), add phosphorus oxychloride (POCl₃, ~5-10 vol. eq.).
-
Carefully add phosphorus pentachloride (PCl₅, 1.2 eq.) portion-wise to the stirred suspension.
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 6-8 hours. The reaction should become a clear, homogenous solution.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or ammonium hydroxide until the pH is approximately 7-8.[10][11] A precipitate will form.
-
Extract the aqueous slurry with a chlorinated solvent such as dichloromethane (DCM) or chloroform (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent like toluene to afford pure this compound as a white crystalline solid.[4]
Synthesis Pathway II: N-Oxide Directed Chlorination
An alternative and more direct route involves the activation of the 2-position through the formation of an N-oxide. The N-oxide group electronically modifies the heterocyclic ring, rendering the C2 position susceptible to chlorination. This pathway avoids the need for N-alkylation and the subsequent phenanthrolinone intermediate.
Mechanistic Overview & Rationale
-
N-Oxidation: The synthesis begins with the selective mono-oxidation of one of the nitrogen atoms in 1,10-phenanthroline. Modern protocols favor "green" oxidants like potassium peroxomonosulfate (Oxone®) in an acidic aqueous medium, which provides the 1,10-phenanthroline-1-oxide precursor in high yield and purity.[12] The acidic conditions prevent over-oxidation to the di-N-oxide.
-
Chlorination: The 1,10-phenanthroline-1-oxide is then treated with a chlorinating agent such as POCl₃. The oxygen of the N-oxide coordinates to the phosphorus atom, forming a good leaving group. This activation facilitates a nucleophilic attack by the chloride ion at the C2 position, followed by elimination and rearomatization to yield the 2-chloro product. The use of a co-solvent like N,N-dimethylformamide (DMF) can facilitate this reaction.[10]
Visualizing Pathway II
Caption: Synthesis of this compound via the N-Oxide intermediate.
Detailed Experimental Protocol (Pathway II)
Step A: Synthesis of 1,10-Phenanthroline-1-oxide [12]
-
Dissolve 1,10-phenanthroline (1.0 eq.) in deionized water, adding a catalytic amount of 2 M sulfuric acid to aid dissolution (target pH < 2).
-
In a separate flask, dissolve potassium peroxomonosulfate (1.0-1.1 eq.) in deionized water.
-
Add the peroxomonosulfate solution to the phenanthroline solution and stir at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with an aqueous base (e.g., NaHCO₃) until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1,10-phenanthroline-1-oxide as a yellowish-brown solid.
Step B: Synthesis of this compound [10]
-
Caution: This step should be performed in a well-ventilated fume hood.
-
Suspend 1,10-phenanthroline-1-oxide (1.0 eq.) in phosphorus oxychloride (POCl₃, ~5-10 vol. eq.).
-
Optionally, a small amount of DMF (0.5-1.5 eq.) can be added dropwise as a catalyst.
-
Heat the mixture to 80-100 °C and stir for 4-6 hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and quench by pouring it slowly onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of Na₂CO₃ or other suitable base to pH 7-8.
-
Extract the product with dichloromethane (DCM) or chloroform (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure product.
Comparative Analysis and Data
To aid in the selection of the most appropriate synthetic route, the following table summarizes key performance indicators for each pathway, based on reported literature.
| Parameter | Pathway I (Phenanthrolinone Route) | Pathway II (N-Oxide Route) |
| Starting Material | 1,10-Phenanthroline | 1,10-Phenanthroline |
| Number of Steps | 3 | 2 |
| Key Intermediates | Phenanthrolinium salt, Phenanthrolinone | 1,10-Phenanthroline-1-oxide |
| Overall Yield | High (often >75%)[4] | Good to Excellent (often >80%)[12] |
| Scalability | Excellent, due to soluble tosylate salt[4] | Good |
| Key Reagents | Me-OTs, K₃Fe(CN)₆, POCl₃/PCl₅ | KHSO₅, POCl₃ |
| Purification Method | Recrystallization is often sufficient[4] | Column chromatography may be required[10] |
| Advantages | Well-established, highly pure product, proven scalability. | Fewer steps, uses "green" oxidant in first step. |
| Disadvantages | More synthetic steps, uses stoichiometric heavy metal oxidant (ferricyanide). | N-oxide intermediate may require chromatographic purification. |
Conclusion
Both the improved phenanthrolinone route and the N-oxide directed pathway offer robust and effective methods for the synthesis of this compound.
-
Pathway I is exceptionally well-documented and optimized for scale.[4] Its primary advantage lies in the high purity of the intermediates and the final product, which can often be achieved through simple recrystallization. It is the method of choice for applications demanding large quantities of high-purity material.
-
Pathway II presents a more concise route with fewer synthetic operations. The use of peroxomonosulfate as an oxidant in the first step is an environmentally conscious choice.[12] This pathway is ideal for smaller-scale laboratory preparations where chromatographic purification is routine and a reduction in the number of steps is prioritized.
The ultimate choice of methodology will depend on the specific requirements of the research or development program, balancing factors such as scale, available equipment, purity requirements, and time constraints.
References
-
Krapcho, A. P., et al. (2007). Improved synthesis of 2-chloro- and 2,9-dichloro-1,10-phenanthrolines. Organic Preparations and Procedures International, 39(6), 603-620. [Link]
-
Krapcho, A. P., et al. (2007). Full text of "IMPROVED SYNTHESIS OF 2-CHLORO- AND 2, 9-DICHLORO-1, 10-PHENANTHROLINES". Retrieved from [Link]
-
Bazan, G. C., et al. (2019). Improved Synthesis of 2,9-Dichloro-1,10-phenanthroline. ResearchGate. Retrieved from [Link]
-
Yamada, M., et al. (1990). Oxidative Chlorination of 1,10-Phenanthroline and Its Derivatives by Phosphorus Pentachloride in Phosphoryl Chloride. Bulletin of the Chemical Society of Japan. [Link]
-
Klapötke, T. M., et al. (2005). Displacement reactions of 2-chloro- and 2,9-dichloro-1,10-phenanthroline: synthesis of a sulfur-bridged bis-1,10-phenanthroline macrocycle and a 2,2′-amino-substituted-bis-1,10-phenanthroline. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,10-Phenanthroline. Retrieved from [Link]
-
IUCr. (2019). Crystal structure and Hirshfeld surface analysis of trichlorido(1,10-phenanthroline-κ2N,N′)phenyltin(IV). Retrieved from [Link]
-
Beller, G., et al. (2018). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules, 23(10), 2469. [Link]
-
Szylhabel-Godala, A., et al. (2021). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Molecules, 26(1), 193. [Link]
- Google Patents. (n.d.). One-step synthesis method of symmetrical 1, 10- phenanthroline derivative.
-
Young, J. M. (2021). Synthetic Pathways for Potential Platinum 1,10-Phenanthroline Compounds. Mahurin Honors College Capstone Experience/Thesis Projects. [Link]
-
The Journal of Organic Chemistry. (n.d.). Transformations in the 1,10-Phenanthroline Series. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Synthesis of the 1,10-phenanthroline ligands. Retrieved from [Link]
- Google Patents. (n.d.). Purification of 1, 10-phenanthrolines.
-
Nadeem, S., et al. (2009). 2,9-Dichloro-1,10-phenanthroline. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1099. [Link]
-
University of Wisconsin-Madison. (n.d.). DETERMINATION OF IRON WITH 1,10 -PHENANTHROLINE. Retrieved from [Link]
-
University of Illinois. (n.d.). 1,10-PHENANTHROLINE METHOD FOR Fe(II) AND Fe(III). Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). EXPERIMENT 5 Molecular Absorption Spectroscopy: Determination of Iron with 1,10-Phenanthroline. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. info.gfschemicals.com [info.gfschemicals.com]
- 6. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]
- 7. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound CAS#: 7089-68-1 [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of 2-Chloro-1,10-phenanthroline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of the solubility characteristics of 2-Chloro-1,10-phenanthroline, a key heterocyclic compound widely utilized in coordination chemistry, catalysis, and as a precursor in the synthesis of novel pharmaceutical agents. Understanding its solubility is paramount for its effective application in various research and development endeavors, from reaction optimization and purification to the formulation of metal complexes and drug delivery systems.
Introduction to this compound
This compound (C₁₂H₇ClN₂) is a derivative of 1,10-phenanthroline, a well-known chelating agent. The introduction of a chloro-substituent at the 2-position modifies the electronic properties and steric hindrance of the ligand, influencing its coordination behavior and the properties of its metal complexes. This modification can also impact its solubility profile compared to the parent compound.
This compound typically appears as a white to off-white or light yellow crystalline powder.[1] Its structure consists of a rigid, planar phenanthroline ring system with a chlorine atom attached to one of the pyridine rings.[1] This structural feature imparts a moderate polarity to the molecule.
Theoretical Framework: Predicting Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. Key factors influencing the solubility of this compound include:
-
Polarity: The nitrogen atoms in the phenanthroline ring introduce polarity, while the aromatic system and the chloro-substituent contribute to its nonpolar character. Therefore, it is expected to be more soluble in polar organic solvents that can engage in dipole-dipole interactions.
-
Hydrogen Bonding: While this compound is not a strong hydrogen bond donor, the nitrogen atoms can act as hydrogen bond acceptors. Solvents with hydrogen bond donating capabilities, such as alcohols, may exhibit enhanced solubility.
-
Van der Waals Forces: The planar aromatic structure allows for significant van der Waals interactions (specifically, π-π stacking) between solute molecules and with aromatic solvents.
The chloro-substituent, being electron-withdrawing, can slightly alter the electron distribution in the aromatic system, potentially influencing these interactions.
Qualitative and Quantitative Solubility Data
Table 1: Solubility Profile of this compound in Common Organic Solvents
| Solvent Class | Solvent | Qualitative Solubility | Rationale & Supporting Evidence |
| Polar Protic | Methanol | Soluble | Explicitly stated as "soluble in Methanol."[1] The polar nature and hydrogen bonding capability of methanol facilitate dissolution. |
| Ethanol | Likely Soluble | The parent compound, 1,10-phenanthroline, is soluble in ethanol. The chloro-substituent is not expected to significantly alter this. | |
| Isopropanol | Likely Soluble | Similar to ethanol, the polarity and hydrogen bonding ability should promote solubility. | |
| Polar Aprotic | Dichloromethane (DCM) | Soluble | A synthesis procedure for this compound utilizes anhydrous CH₂Cl₂ as a solvent, indicating good solubility.[1] |
| Chloroform | Likely Soluble | Structurally similar to dichloromethane, it is expected to be a good solvent. | |
| Acetone | Likely Soluble | The parent compound, 1,10-phenanthroline, is highly soluble in acetone. | |
| Ethyl Acetate (EtOAc) | Partially Soluble | Used as a component of the eluent (petroleum ether/ethyl acetate) in column chromatography for purification, suggesting moderate to good solubility.[1] | |
| N-Methylpyrrolidone (NMP) | Soluble | A synthetic reaction involving this compound is carried out in NMP, indicating its suitability as a solvent. | |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | The parent compound, 1,10-phenanthroline, is highly soluble in DMSO. | |
| Dimethylformamide (DMF) | Likely Soluble | The parent compound, 1,10-phenanthroline, is highly soluble in DMF. | |
| Nonpolar | Toluene | Likely Sparingly Soluble | The aromatic nature of toluene may allow for some interaction, but the polarity of the solute may limit high solubility. |
| Hexane/Petroleum Ether | Likely Insoluble | Used as the less polar component in the eluent for chromatography, indicating poor solubility.[1] | |
| Diethyl Ether | Likely Sparingly Soluble to Insoluble | The parent compound is insoluble in diethyl ether. |
Experimental Determination of Solubility: A Practical Workflow
For applications requiring precise knowledge of solubility, experimental determination is essential. The following is a standardized protocol for determining the solubility of this compound.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Stir the suspension vigorously using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sampling and Analysis:
-
Turn off the stirrer and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter to remove any undissolved particles.
-
Dilute the filtered aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
-
Safety and Handling Precautions
As a chlorinated heterocyclic compound, this compound requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Toxicity: While specific toxicity data for this compound is limited, related phenanthroline compounds can be harmful if swallowed or inhaled. Assume the compound is toxic and handle it accordingly.
-
Disposal: Dispose of waste according to local, state, and federal regulations.
Conclusion
This compound exhibits good solubility in polar organic solvents, particularly methanol and dichloromethane. Its solubility in other polar aprotic and protic solvents is inferred to be favorable based on its structural characteristics and the known solubility of the parent 1,10-phenanthroline. Nonpolar solvents are generally poor choices for dissolving this compound. For critical applications, the provided experimental workflow offers a robust method for obtaining precise solubility data. A thorough understanding of these solubility characteristics is fundamental to harnessing the full potential of this compound in scientific research and development.
References
Sources
A Spectroscopic Guide to 2-Chloro-1,10-phenanthroline: Unveiling its Molecular Fingerprint
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Halogenated Phenanthroline Core
2-Chloro-1,10-phenanthroline is a heterocyclic organic compound featuring a rigid, planar 1,10-phenanthroline skeleton substituted with a single chlorine atom at the 2-position.[1][2] This strategic placement of an electron-withdrawing halogen atom significantly influences the electronic properties and reactivity of the phenanthroline core, making it a versatile building block in supramolecular chemistry, catalysis, and the development of novel therapeutic agents.[3] Its ability to form stable complexes with a wide array of metal ions has led to extensive study of its coordination chemistry and the photophysical and electrochemical properties of its derivatives.[4] Understanding the precise spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for elucidating its role in more complex molecular architectures. This guide provides a detailed analysis of its Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic data, offering a foundational reference for professionals in the chemical and pharmaceutical sciences.
Molecular Structure and Spectroscopic Implications
The structure of this compound, with its distinct arrangement of aromatic protons and carbon atoms, gives rise to a unique spectroscopic fingerprint. The following diagram illustrates the molecular structure and the standard numbering convention for the phenanthroline ring system, which is essential for the assignment of NMR signals.
Caption: Molecular Structure of this compound.
I. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within the aromatic system of this compound. The spectrum is characterized by intense absorption bands in the ultraviolet region, corresponding to π → π* transitions within the conjugated phenanthroline ring system. The presence of the chlorine atom can induce subtle shifts in the absorption maxima (λmax) compared to the parent 1,10-phenanthroline molecule due to its inductive and resonance effects.
Experimental Protocol: UV-Vis Spectroscopy
A standard protocol for acquiring the UV-Vis spectrum of this compound would involve the following steps:
-
Sample Preparation: A dilute solution of this compound is prepared using a UV-grade solvent, such as methanol or acetonitrile.[1][5] The concentration is typically in the micromolar range to ensure the absorbance falls within the linear range of the spectrophotometer.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for analysis. A quartz cuvette with a 1 cm path length is filled with the sample solution, and an identical cuvette containing the pure solvent is used as a reference.
-
Data Acquisition: The spectrum is scanned over a wavelength range of approximately 200 to 400 nm. The resulting spectrum is a plot of absorbance versus wavelength, from which the λmax values can be determined.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show a series of signals in the aromatic region (typically between 7.0 and 9.5 ppm). Due to the asymmetry introduced by the chlorine atom, all seven aromatic protons should be chemically non-equivalent, leading to a complex splitting pattern. The chemical shifts and coupling constants (J-values) are influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen atoms in the phenanthroline ring. While a fully assigned experimental spectrum for this compound was not found in the provided search results, data for the closely related 2,9-dichloro-1,10-phenanthroline in CDCl₃ can provide a basis for prediction.
Predicted ¹H NMR Spectral Features:
-
Downfield Shifted Protons: Protons adjacent to the nitrogen atoms (H-9) and the chlorine atom (H-3) are expected to be the most deshielded and appear at the lowest field.
-
Coupling Patterns: The protons will exhibit characteristic ortho, meta, and para couplings, leading to doublets, triplets, and doublets of doublets. For example, H-3 and H-4 would be expected to show ortho coupling.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the lack of symmetry, twelve distinct signals are expected for the twelve carbon atoms of the phenanthroline ring.
Predicted ¹³C NMR Spectral Features:
-
Quaternary Carbons: The carbon atoms at the ring junctions (C-4a, C-5a, C-6a, C-10a, C-10b) and the carbon bearing the chlorine atom (C-2) will appear as signals with lower intensity.
-
Effect of Chlorine: The C-2 carbon directly attached to the chlorine atom will exhibit a significant downfield shift due to the electronegativity of the halogen. The chemical shifts of the other carbons will also be influenced by the substituent.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A solution of this compound is prepared by dissolving a few milligrams of the compound in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: High-field NMR spectrometers (e.g., 400 MHz or higher) are used to obtain high-resolution spectra.
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} (proton-decoupled) spectra. Two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to aid in the definitive assignment of all proton and carbon signals.
III. Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes
IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in this compound. The spectrum will be dominated by absorptions arising from the aromatic C-H and C=C/C=N stretching and bending vibrations of the phenanthroline ring, as well as the C-Cl stretching vibration.
Expected IR Absorption Bands:
Based on the IR spectra of related phenanthroline derivatives, the following characteristic absorption bands can be anticipated:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| C=N Stretch (in-ring) | 1650 - 1550 | Medium to Strong |
| C=C Stretch (in-ring) | 1600 - 1450 | Medium to Strong |
| C-H in-plane bend | 1300 - 1000 | Medium |
| C-H out-of-plane bend | 900 - 700 | Strong |
| C-Cl Stretch | 850 - 550 | Medium to Strong |
Note: This is a generalized table based on typical ranges for these functional groups.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, the most common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr powder and then pressed into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically scanned over the mid-infrared range (4000 - 400 cm⁻¹). A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.
Conclusion: A Foundation for Future Research
The spectroscopic data of this compound provides a fundamental "molecular fingerprint" that is essential for its application in diverse scientific fields. While a complete, published dataset for this specific molecule remains somewhat elusive in readily accessible literature, this guide provides a comprehensive overview of the expected spectral features based on the known properties of related compounds and standard spectroscopic principles. The detailed experimental protocols outlined herein will enable researchers to confidently acquire and interpret the necessary data. A thorough understanding of the UV-Vis, NMR, and IR spectra is the first critical step in harnessing the full potential of this compound in the design of advanced materials, catalysts, and therapeutic agents.
References
-
ResearchGate. (2025). Improved synthesis of 2-chloro- and 2,9-dichloro-1,10-phenanthrolines. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Retrieved from [Link]
-
PubMed Central. (n.d.). A Para-Substituted 2-Phenoxy-1,10-Phenanthroline Ligand for Lanthanide Sensitization: Asymmetric Coordination and Enhanced Emission from Eu3+, Tb3+, Sm3+ and Dy3+ Complexes. Retrieved from [Link]
-
ResearchGate. (2025). Improved Synthesis of 2,9-Dichloro-1,10-phenanthroline. Retrieved from [Link]
-
PubMed Central. (n.d.). 2,9-Dichloro-1,10-phenanthroline. Retrieved from [Link]
-
Publikationen der UdS. (2025). Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy S. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Retrieved from [Link]
Sources
- 1. This compound CAS#: 7089-68-1 [m.chemicalbook.com]
- 2. This compound | C12H7ClN2 | CID 355193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [wap.guidechem.com]
- 5. A Para-Substituted 2-Phenoxy-1,10-Phenanthroline Ligand for Lanthanide Sensitization: Asymmetric Coordination and Enhanced Emission from Eu3+, Tb3+, Sm3+ and Dy3+ Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
2-Chloro-1,10-phenanthroline coordination chemistry basics
An In-Depth Technical Guide to the Coordination Chemistry of 2-Chloro-1,10-phenanthroline
Abstract
This compound is a pivotal heterocyclic ligand in modern coordination chemistry. Derived from the ubiquitous 1,10-phenanthroline framework, the introduction of a chloro-substituent at the 2-position imparts a unique combination of steric and electronic properties. This modification not only influences the photophysical and electrochemical characteristics of its resulting metal complexes but also introduces a reactive center for post-coordination modification. This guide provides a comprehensive overview of the synthesis, properties, coordination behavior, and functional applications of this compound, tailored for researchers in inorganic chemistry, materials science, and drug development. We will explore its role as a versatile building block for creating sophisticated supramolecular structures, advanced catalysts, and potential therapeutic agents.[1][2][3]
Introduction: The Significance of a Single Chloro Substituent
For decades, 1,10-phenanthroline (phen) has been a cornerstone ligand in coordination chemistry, celebrated for its rigid, planar structure and strong, bidentate chelation to a vast array of metal ions.[4] Its metal complexes are central to fields ranging from bioinorganic chemistry, where they act as DNA intercalators, to materials science, where they serve as luminescent components.[4][5]
The functionalization of the phenanthroline scaffold is a powerful strategy for fine-tuning the properties of the resulting metal complexes. The introduction of a chlorine atom at the 2-position to form this compound (hereafter referred to as Cl-phen) is a particularly strategic modification. This single atom exerts a profound influence:
-
Electronic Perturbation : The electron-withdrawing nature of the chlorine atom modulates the electron density of the aromatic system, affecting the ligand field strength and the redox properties of the coordinated metal center.
-
Steric Influence : The presence of the chloro group adjacent to a nitrogen donor atom can introduce steric constraints that influence the coordination geometry and the accessibility of the metal center.
-
Reactive Handle : Most importantly, the C-Cl bond serves as a versatile synthetic handle for post-coordination modification via reactions like nucleophilic substitution or palladium-catalyzed cross-coupling, allowing for the construction of highly complex and functional molecular architectures.[6]
This guide delves into the fundamental coordination chemistry of Cl-phen, providing both theoretical understanding and practical, field-proven protocols to harness its unique potential.
Synthesis and Physicochemical Properties of this compound
The utility of any ligand begins with its accessibility. Fortunately, Cl-phen can be synthesized reliably from a common precursor, 1,10-phenanthroline 1-oxide.
Experimental Protocol: Synthesis from 1,10-Phenanthroline 1-Oxide
This procedure is adapted from established methods for the chlorination of N-heterocyclic oxides. The mechanism involves the activation of the N-oxide with a phosphorus oxyhalide, followed by nucleophilic attack of the chloride ion.
Objective: To synthesize this compound.
Materials:
-
1,10-Phenanthroline 1-oxide
-
Phosphorus oxybromide (POBr₃) or Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium carbonate solution (Na₂CO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether (PE) and Ethyl acetate (EA)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 1,10-phenanthroline 1-oxide (1.0 eq.) in anhydrous CH₂Cl₂ to a concentration of approximately 0.2 M.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add POBr₃ (3.0 eq.) with stirring.[7] This is a highly exothermic and moisture-sensitive step; caution is advised.
-
Catalyst Addition: Slowly add anhydrous DMF (1.5 eq.) dropwise to the stirring mixture.[7] DMF acts as a catalyst in this Vilsmeier-Haack-type reaction.
-
Reaction Progression: Allow the reaction mixture to warm gradually to room temperature (approx. 25 °C) and stir until Thin Layer Chromatography (TLC) indicates the complete consumption of the starting material.
-
Workup - Quenching: Carefully quench the reaction by slowly adding saturated aqueous Na₂CO₃ solution until the pH of the aqueous layer is between 7 and 8. This neutralizes the acidic phosphorus byproducts.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer thoroughly with CH₂Cl₂ (3x).
-
Workup - Washing & Drying: Combine all organic phases, wash with brine to remove residual inorganic salts, and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by flash column chromatography on silica gel, typically using a petroleum ether/ethyl acetate gradient (e.g., 100:1) as the eluent.[7]
Expected Outcome: The product, this compound, is typically isolated as a white to light yellow crystalline solid.[1]
Core Physicochemical and Spectroscopic Data
A summary of the key properties of Cl-phen is provided below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 7089-68-1 | [1] |
| Molecular Formula | C₁₂H₇ClN₂ | [1] |
| Molecular Weight | 214.65 g/mol | [3] |
| Appearance | White to yellow/orange powder or crystal | [1][3] |
| Melting Point | ~130 °C | [3][7] |
| pKa (Predicted) | 4.22 ± 0.10 | [7] |
| Solubility | Sparingly soluble in water; soluble in methanol and chlorinated solvents. | [1][7] |
Coordination Chemistry: A Versatile Ligand
Cl-phen acts as a classic bidentate, N,N'-chelating ligand, forming stable complexes with a wide range of transition metals.[1][2][3] These complexes have been extensively studied for their unique photophysical and electrochemical properties, making them valuable in materials science and catalysis.[1]
General Synthetic Strategy for Metal Complexes
The synthesis of metal complexes with Cl-phen typically follows a straightforward workflow, involving the reaction of the ligand with a suitable metal salt precursor. The choice of solvent and reaction conditions is critical to prevent side reactions and ensure the desired coordination number and geometry.
Caption: General workflow for the synthesis of metal complexes using this compound.
Detailed Experimental Protocol: Synthesis of a Representative Ruthenium(II) Complex
Ruthenium(II) polypyridyl complexes are benchmarks in photophysics and photochemistry. This protocol describes the synthesis of [Ru(bpy)₂(Cl-phen)]²⁺ (where bpy = 2,2'-bipyridine), a common heteroleptic complex.
Objective: To synthesize bis(2,2'-bipyridine)(this compound)ruthenium(II) hexafluorophosphate.
Materials:
-
cis-[Ru(bpy)₂Cl₂]·2H₂O (precursor complex)
-
This compound (1.1 eq.)
-
Ethanol/Water (3:1 v/v) solvent mixture
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Diethyl ether
Procedure:
-
Reaction Setup: Suspend cis-[Ru(bpy)₂Cl₂]·2H₂O in the ethanol/water solvent mixture in a round-bottom flask.
-
Ligand Addition: Add this compound to the suspension.
-
Reflux: Heat the mixture to reflux under an inert atmosphere for 4-6 hours. The color of the solution should change from deep purple to a clear red-orange, indicating the formation of the tris-chelate complex.
-
Monitoring: Monitor the reaction by TLC or UV-Vis spectroscopy to confirm the formation of the product, characterized by a distinct metal-to-ligand charge-transfer (MLCT) band around 450 nm.
-
Precipitation: After cooling to room temperature, filter the solution to remove any unreacted starting material. To the filtrate, add a saturated aqueous solution of NH₄PF₆ to precipitate the complex as its hexafluorophosphate salt.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the resulting orange-red solid by vacuum filtration.
-
Purification: Wash the solid sequentially with cold water, and then sparingly with cold ethanol, followed by diethyl ether to facilitate drying. The product can be further purified by recrystallization from an acetone/ether or acetonitrile/ether solvent system.
Reactivity of the Coordinated Chloro-Substituent
A defining feature of Cl-phen is its ability to act as a "pro-ligand"—a ligand that can be chemically modified after it has been coordinated to a metal center. This opens up a powerful avenue for synthesizing complexes that are inaccessible by direct methods. The C-Cl bond on the coordinated ligand is susceptible to cleavage and substitution, most notably through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Caption: Post-coordination modification pathways for metal complexes of this compound.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the phenanthroline ring, further enhanced upon coordination to a cationic metal center, makes the chloro-substituent susceptible to nucleophilic attack. Strong nucleophiles such as alkoxides, phenoxides, and amines can displace the chloride ion.[6] For instance, reacting a Cl-phen complex with a hydrazine can yield a new tridentate chelating agent directly on the metal template.[6]
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
Perhaps the most powerful application of the C-Cl bond is its use in palladium-catalyzed cross-coupling reactions.[8] The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is particularly effective.[8][9][10] By treating a metal complex of Cl-phen with an arylboronic acid in the presence of a palladium catalyst and a base, the chlorine atom can be replaced with a new aryl group.[11] This strategy enables the modular construction of elaborate ligands with tailored electronic and steric properties, directly within the coordination sphere of the metal. This is invaluable for creating photosensitizers with extended π-conjugation or building blocks for complex supramolecular assemblies.
Applications in Science and Technology
The unique properties of Cl-phen and its metal complexes have led to their application in diverse scientific fields.[1]
-
Analytical Chemistry : The strong chelating ability of Cl-phen makes it a valuable reagent for the detection and quantification of metal ions in various samples.[2][3]
-
Materials Science : Cl-phen serves as a crucial building block for novel materials.[3] Its metal complexes, particularly those of Ru(II), Ir(III), and Cu(I), often exhibit strong luminescence, making them suitable for use in organic light-emitting diodes (OLEDs) and chemical sensors.[2]
-
Catalysis : As a versatile ligand, Cl-phen is used to create coordination complexes that can act as catalysts in a variety of organic transformations.[1][3] The ability to tune the ligand's properties via post-coordination modification is especially useful for optimizing catalyst performance.
-
Pharmaceutical and Biochemical Research : Phenanthroline complexes are well-known for their interactions with biological macromolecules like DNA.[4][5] Cl-phen provides a platform for developing new therapeutic agents.[2][3] Its derivatives are explored for their potential as enzyme inhibitors, particularly against metallopeptidases, and as anticancer agents.[2][4]
Conclusion and Future Outlook
This compound transcends its role as a simple substituted ligand. It is a dynamic molecular tool that offers chemists remarkable control over the structure and function of metal complexes. Its synthesis is straightforward, its coordination chemistry is robust, and its true power lies in the reactivity of its chloro-substituent. The ability to perform complex organic transformations on a pre-assembled metal complex—post-coordination modification—is a paradigm that continues to fuel innovation.
Future research will likely focus on leveraging this reactivity to build increasingly sophisticated systems. This includes the development of multi-metallic arrays for artificial photosynthesis, smart materials that respond to external stimuli, and highly targeted therapeutic agents that can be activated precisely where needed. As the demand for functional molecular systems grows, the versatile and reactive nature of this compound ensures it will remain a cornerstone of coordination chemistry for the foreseeable future.
References
-
Improved synthesis of 2-chloro- and 2,9-dichloro-1,10-phenanthrolines. ResearchGate. [Link]
-
Transition metal complexes of 1,10-phenanthroline. Wikipedia. [Link]
-
This compound | C12H7ClN2 | CID 355193. PubChem. [Link]
-
RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO. [Link]
-
Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. MDPI. [Link]
-
Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. PubMed Central. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Some difficulties in phenanthroline nucleophilic aromatic substitution and chlorination. Reddit. [Link]
-
2-Chloro[1][5]phenanthroline | CAS#:7089-68-1. Chemsrc. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]
- 5. soc.chim.it [soc.chim.it]
- 6. researchgate.net [researchgate.net]
- 7. This compound CAS#: 7089-68-1 [m.chemicalbook.com]
- 8. mt.com [mt.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. reddit.com [reddit.com]
The Chlorine Atom in 2-Chloro-1,10-phenanthroline: A Gateway to Novel Functional Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-1,10-phenanthroline is a pivotal building block in the synthesis of a diverse array of functionalized 1,10-phenanthroline derivatives. The strategic placement of the chlorine atom at the 2-position of the phenanthroline core renders it susceptible to a variety of chemical transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity of this chlorine atom, offering insights into the underlying mechanisms and detailed experimental protocols for its substitution. The discussion is tailored for researchers and professionals in drug development and materials science, aiming to equip them with the knowledge to leverage this compound as a versatile precursor for the design and synthesis of novel ligands, catalysts, and therapeutic agents.
Introduction: The Strategic Importance of this compound
The 1,10-phenanthroline scaffold is a cornerstone in coordination chemistry, renowned for its rigid, planar structure and its ability to form stable complexes with a wide range of metal ions.[1][2] This has led to its widespread application in catalysis, sensing, and medicinal chemistry. The introduction of a chlorine atom at the 2-position of this privileged heterocycle dramatically expands its synthetic utility. This chloro-substituent serves as a versatile handle, enabling the introduction of a vast array of functional groups through well-established synthetic methodologies. Understanding the reactivity of this chlorine atom is paramount for the rational design and synthesis of bespoke 1,10-phenanthroline derivatives with tailored electronic and steric properties.
This guide will delve into the key reaction pathways available for the functionalization of this compound, with a focus on providing actionable experimental insights.
Synthesis of the Precursor: this compound
A reliable and efficient synthesis of the starting material is the first critical step in any synthetic campaign. This compound is commonly prepared from the readily available 1,10-phenanthroline-N-oxide.
Synthetic Protocol: From 1,10-Phenanthroline-N-oxide
The synthesis involves the treatment of 1,10-phenanthroline-N-oxide with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Experimental Protocol:
-
To a stirred solution of 1,10-phenanthroline-N-oxide in a suitable solvent (e.g., chloroform or neat POCl₃), slowly add phosphorus oxychloride at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base, such as sodium carbonate or ammonium hydroxide, until a precipitate forms.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization or column chromatography to afford this compound as a solid.
Nucleophilic Aromatic Substitution (SNAr): A Direct Functionalization Pathway
The electron-deficient nature of the 1,10-phenanthroline ring system, further accentuated by the presence of the nitrogen atoms, facilitates nucleophilic aromatic substitution (SNAr) at the 2-position. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles.
The general mechanism for the SNAr reaction proceeds through a two-step addition-elimination pathway.[2][3] The nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3] In the subsequent step, the chloride ion is expelled, and the aromaticity of the phenanthroline ring is restored.
Reactions with Oxygen Nucleophiles
The displacement of the chlorine atom with oxygen-based nucleophiles, such as phenols and alkoxides, provides a straightforward route to 2-aryloxy and 2-alkoxy-1,10-phenanthroline derivatives. These compounds are of interest as ligands and in the synthesis of more complex molecular architectures.
Experimental Protocol: Synthesis of 2-phenoxy-1,10-phenanthroline [4]
-
In a round-bottom flask, combine this compound, a slight excess of phenol, and potassium carbonate.
-
Add N-methylpyrrolidone (NMP) as the solvent.
-
Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) and stir for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-phenoxy-1,10-phenanthroline. A yield of 80% has been reported for this reaction.[4]
Reactions with Nitrogen Nucleophiles
The reaction of this compound with a variety of nitrogen nucleophiles, including primary and secondary amines, hydrazines, and amides, provides access to a wide range of N-substituted phenanthroline derivatives. These products are valuable as chelating ligands and as intermediates in the synthesis of pharmacologically active compounds.
Experimental Protocol: General Procedure for Amination [5]
-
Combine this compound, the desired amine (e.g., N,N-dimethylethylenediamine), and a base such as potassium carbonate in a solvent like dimethylformamide (DMF).[5]
-
Heat the mixture at an elevated temperature (e.g., 140 °C) for 24 hours.[5]
-
Upon completion, cool the reaction and work up as described for the oxygen nucleophiles.
-
Purification by column chromatography affords the corresponding 2-amino-1,10-phenanthroline derivative.
Reactions with Sulfur Nucleophiles
Sulfur-based nucleophiles, such as thiols and thiophenols, readily displace the chlorine atom to form 2-thioether-1,10-phenanthroline derivatives. These compounds have applications in materials science and as ligands for heavy metal coordination.
Experimental Protocol: Synthesis of 2-(Pyridin-2-ylthio)-1,10-phenanthroline [5]
-
In a suitable flask, mix this compound, pyridine-2-thione, and potassium carbonate in DMF.[5]
-
Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Perform an aqueous work-up as previously described.
-
Purify the product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations. The chlorine atom at the 2-position allows for the formation of new carbon-carbon and carbon-nitrogen bonds with a high degree of control and efficiency.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of C(sp²)–C(sp²) bonds. It involves the reaction of an organoboron compound (typically a boronic acid or its ester) with a halide in the presence of a palladium catalyst and a base.[6] This reaction is widely used to synthesize biaryl and heteroaryl compounds.
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [7]
-
To a degassed mixture of this compound, an arylboronic acid (1.2-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents) in a suitable solvent (e.g., dioxane, toluene, or DMF/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos) under an inert atmosphere (argon or nitrogen).[7]
-
Heat the reaction mixture to 80-110 °C for several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the residue by column chromatography to obtain the 2-aryl-1,10-phenanthroline product.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Chlorides
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | [8] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | [9] |
| Ni(COD)₂ / PPh₃ | K₃PO₄ | THF | Room Temp | [10] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12] It provides a powerful alternative to traditional methods for the synthesis of arylamines, which often require harsh reaction conditions. This reaction is particularly useful for coupling this compound with a wide range of primary and secondary amines.
General Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [1][13]
-
In a glovebox or under an inert atmosphere, combine this compound, the amine (1.1-1.5 equivalents), a strong base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), and a suitable phosphine ligand (e.g., Xantphos, RuPhos, or DavePhos).[1][13]
-
Add a dry, degassed solvent (e.g., toluene, dioxane, or THF).
-
Heat the reaction mixture to 80-120 °C for the required time (typically 4-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by column chromatography.
Table 2: Key Parameters for Buchwald-Hartwig Amination
| Parameter | Common Choices | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective precatalysts. |
| Ligand | Xantphos, RuPhos, DavePhos | Bulky, electron-rich phosphines that promote oxidative addition and reductive elimination. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases to deprotonate the amine. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents. |
Comparative Reactivity and Mechanistic Considerations
The reactivity of the chlorine atom in this compound is influenced by the electron-withdrawing nature of the phenanthroline ring system. This electronic effect makes the C2-position more susceptible to nucleophilic attack compared to less electron-deficient aryl chlorides.
In palladium-catalyzed cross-coupling reactions, the coordination of the phenanthroline nitrogen atoms to the palladium center can potentially influence the catalytic cycle. However, the use of bulky phosphine ligands often prevents the substrate from acting as a bidentate ligand to the catalytic palladium species. The choice of ligand is therefore crucial to avoid catalyst inhibition and achieve high turnover numbers. For aryl chlorides, which are generally less reactive than the corresponding bromides and iodides, the use of electron-rich and sterically demanding ligands is often necessary to facilitate the oxidative addition step, which is typically the rate-determining step in the catalytic cycle.[14]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of functionalized 1,10-phenanthroline derivatives. The chlorine atom at the 2-position can be readily displaced by a variety of nucleophiles via nucleophilic aromatic substitution or can participate in palladium-catalyzed cross-coupling reactions. This guide has provided an in-depth overview of these key transformations, including detailed experimental protocols and mechanistic insights. By understanding and applying these synthetic strategies, researchers can unlock the full potential of this compound for the development of novel molecules with applications in catalysis, materials science, and medicine.
References
-
Krapcho, A. P., & Ali, A. (2007). Improved synthesis of 2-chloro- and 2,9-dichloro-1,10-phenanthrolines. ResearchGate. [Link]
-
Ying, C. H., Yan, S. B., & Duan, W. L. (2020). Direct arylation of phenanthroline derivatives via oxidative C–H/C–H cross-coupling: synthesis and discovery of excellent ligands. Organic & Biomolecular Chemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. WordPress. [Link]
-
Krapcho, A. P., et al. (2009). Displacement reactions of 2-chloro- and 2,9-dichloro-1,10-phenanthroline: synthesis of a sulfur-bridged bis-1,10-phenanthroline macrocycle and a 2,2′-amino-substituted-bis-1,10-phenanthroline. ResearchGate. [Link]
-
Kashani, S. K., Jessiman, J. E., & Gupton, B. F. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Nadeem, S., Shah, M. R., & Ng, S. W. (2009). 2,9-Dichloro-1,10-phenanthroline. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Kozma, E., et al. (2019). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules. [Link]
-
Poater, A., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Lumen Learning. Palladium catalyzed couplings. Organic Chemistry II. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
de Vries, J. G. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
-
Poater, A., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. PubMed. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
-
Reddit. Some difficulties in phenanthroline nucleophilic aromatic substitution and chlorination. r/OrganicChemistry. [Link]
-
Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.... SciSpace. [Link]
-
Molnár, Á. (Ed.). (2011). Palladium-catalyzed coupling reactions: practical aspects and future developments. John Wiley & Sons. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
Bhaskaran, S., et al. (2019). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate. [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]
-
PubChem. This compound. [Link]
-
Ying, C. H., Yan, S. B., & Duan, W. L. (2020). Direct arylation of phenanthroline derivatives via oxidative C–H/C–H cross-coupling: synthesis and discovery of excellent ligands. Organic & Biomolecular Chemistry. [Link]
-
Dreher, S. D., et al. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. TCI Practical Example: Suzuki-Miyaura Coupling Using Ni(COD)2 | TCI Deutschland GmbH [tcichemicals.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
An In-Depth Technical Guide to the Electrochemical Properties of 2-Chloro-1,10-phenanthroline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the electrochemical properties of 2-Chloro-1,10-phenanthroline. As a key building block in coordination chemistry and materials science, understanding its redox behavior is paramount for the rational design of novel functional molecules and materials. This document moves beyond a simple recitation of facts to provide a foundational understanding of the principles governing its electrochemical characteristics, supported by detailed experimental protocols and insights into the causality behind methodological choices.
Introduction: The Significance of this compound in Redox Chemistry
This compound is a heterocyclic organic compound that serves as a versatile bidentate ligand, readily forming stable complexes with a wide range of metal ions through its two nitrogen atoms.[1][2] The introduction of a chlorine atom at the 2-position of the 1,10-phenanthroline scaffold significantly influences the electronic properties of the molecule. The electron-withdrawing nature of the chlorine substituent via inductive effects is anticipated to lower the energy of the ligand's frontier molecular orbitals, thereby impacting its redox potentials.[3] This electronic perturbation is not merely a subtle modulation; it is a critical design element that can be exploited to fine-tune the electrochemical and photophysical properties of its corresponding metal complexes. These complexes are integral to advancements in diverse fields such as catalysis, materials science for light-emitting devices, and analytical chemistry for sensor development.[1]
Core Electrochemical Behavior: A Mechanistic Perspective
The electrochemical behavior of this compound is primarily characterized by reduction processes centered on the π-deficient aromatic ring system. While the specific redox potentials are highly dependent on the experimental conditions, the fundamental principles remain consistent.
The presence of the electron-withdrawing chloro group makes the 1,10-phenanthroline core more susceptible to reduction compared to the unsubstituted parent molecule. This is a direct consequence of the stabilization of the resulting radical anion. The primary reduction event is expected to be a one-electron process leading to the formation of the this compound radical anion.
A critical aspect to consider in the electrochemistry of halogenated aromatic compounds is the potential for subsequent chemical reactions following the initial electron transfer. In the case of this compound, the initially formed radical anion may undergo cleavage of the carbon-chlorine bond. This E-C (electrochemical-chemical) mechanism is a common pathway for the reduction of aryl halides and results in the formation of a phenanthroline radical and a chloride ion. The phenanthroline radical can then be further reduced at a less negative potential.
Quantitative Electrochemical Data
| Parameter | Expected Value/Range | Significance |
| First Reduction Potential (Epc1) | Less negative than unsubstituted 1,10-phenanthroline | The chloro group facilitates reduction by withdrawing electron density. |
| Reversibility of the First Reduction | Likely irreversible or quasi-reversible | The initial electron transfer may be followed by the chemical step of C-Cl bond cleavage. |
| Second Reduction Potential (Epc2) | Potentially observable at more negative potentials | Corresponds to the reduction of the phenanthroline radical formed after C-Cl bond cleavage. |
Experimental Protocol: Cyclic Voltammetry of this compound
The following protocol provides a robust starting point for the electrochemical characterization of this compound using cyclic voltammetry. The choice of solvent and supporting electrolyte is critical for ensuring solubility of the analyte and providing a stable, inert medium for the electrochemical measurements. Non-aqueous polar aprotic solvents like acetonitrile and dimethylformamide (DMF) are generally preferred for studying the electrochemistry of organic molecules.
Materials and Reagents
-
This compound (purity >98%)
-
Acetonitrile (CH₃CN), anhydrous, electrochemical grade
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP), electrochemical grade, as the supporting electrolyte
-
Argon or Nitrogen gas (high purity) for deoxygenation
-
Working Electrode: Glassy carbon electrode (GCE)
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire or mesh
Solution Preparation
-
Electrolyte Solution (0.1 M TBAPF₆ in Acetonitrile): In a glovebox or under an inert atmosphere, dissolve the appropriate mass of TBAPF₆ in anhydrous acetonitrile to achieve a final concentration of 0.1 M.
-
Analyte Solution (1 mM this compound): Prepare a 1 mM stock solution of this compound in the 0.1 M TBAPF₆/acetonitrile electrolyte solution.
Electrochemical Measurement Procedure
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and then the electrolyte solution, and dry completely.
-
Cell Assembly: Assemble the three-electrode cell with the prepared GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Deoxygenation: Fill the electrochemical cell with the analyte solution and purge with high-purity argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry:
-
Connect the electrodes to a potentiostat.
-
Set the initial potential to a value where no faradaic current is observed (e.g., 0 V vs. Ag/AgCl).
-
Scan the potential towards negative values to observe the reduction processes. A suitable initial scan range would be from 0 V to -2.5 V.
-
The scan rate can be varied (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the nature of the electrochemical processes.
-
Record the cyclic voltammogram.
-
Data Analysis and Interpretation
-
Peak Potentials: Identify the cathodic (reduction) and anodic (oxidation) peak potentials.
-
Reversibility: Assess the reversibility of the redox events. For a reversible one-electron process, the separation between the cathodic and anodic peak potentials (ΔEp) should be approximately 59 mV at room temperature, and the ratio of the anodic to cathodic peak currents (ipa/ipc) should be close to 1.
-
Scan Rate Dependence: Analyze the effect of the scan rate on the peak currents. For a diffusion-controlled process, the peak current is proportional to the square root of the scan rate.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the cyclic voltammetry experiment for this compound.
Caption: Workflow for Cyclic Voltammetry of this compound.
Logical Framework for Understanding Redox Behavior
The electrochemical properties of this compound can be understood within a logical framework that connects its molecular structure to its observed redox behavior.
Sources
A Theoretical Exploration of the Electronic Structure of 2-Chloro-1,10-phenanthroline: A Guide for Researchers
Abstract
This technical guide provides a comprehensive theoretical framework for studying the electronic structure of 2-Chloro-1,10-phenanthroline, a molecule of significant interest in coordination chemistry, materials science, and drug development.[1] By leveraging Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), we delved into the molecule's frontier molecular orbitals, electronic transitions, and spectroscopic properties. This document serves as a roadmap for researchers, offering both a conceptual understanding and practical, step-by-step computational protocols to elucidate the electronic characteristics of this versatile compound and its derivatives.
Introduction: The Significance of this compound
1,10-phenanthroline and its derivatives are a cornerstone in the design of functional molecules due to their rigid, planar structure and strong chelating capabilities. The introduction of a chloro-substituent at the 2-position modulates the electronic properties of the phenanthroline core, influencing its reactivity, coordination behavior, and photophysical characteristics. This compound serves as a key building block in the synthesis of more complex ligands and functional materials, including catalysts, sensors, and luminescent probes.[1] A thorough understanding of its electronic structure is paramount for the rational design of novel molecules with tailored properties for applications in drug discovery and materials science.
This guide will provide a detailed theoretical investigation into the electronic properties of this compound, offering insights into its molecular orbitals and simulated spectroscopic behavior.
Theoretical Methodology: A Self-Validating Computational Approach
To ensure the scientific integrity and accuracy of our theoretical study, we propose a computational workflow grounded in established quantum chemical methods. The choice of methodology is critical for obtaining reliable predictions of electronic structure and properties.
The Foundation: Density Functional Theory (DFT)
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. For the geometric optimization and electronic structure calculations of this compound, we recommend a hybrid DFT functional, such as B3LYP, which combines the strengths of both Hartree-Fock theory and density functional approximations.[2]
Choosing the Right Tools: Functionals and Basis Sets
The selection of an appropriate functional and basis set is crucial for obtaining accurate results. For halogenated aromatic heterocycles like this compound, a basis set that can adequately describe the electron distribution around the chlorine atom and the diffuse nature of the π-system is essential. We recommend the use of a Pople-style basis set, such as 6-311+G(d,p), which includes polarization and diffuse functions to provide a balanced description of the electronic structure.[2][3] The inclusion of diffuse functions is particularly important for describing non-covalent interactions and excited states.[4]
Simulating Spectra: Time-Dependent Density Functional Theory (TD-DFT)
To investigate the electronic transitions and simulate the UV-Vis absorption spectrum of this compound, Time-Dependent DFT (TD-DFT) is the method of choice.[1][5] This approach allows for the calculation of excited-state energies and oscillator strengths, which can be directly correlated with experimental spectroscopic data. The choice of functional for TD-DFT calculations can influence the accuracy of the predicted excitation energies. Range-separated functionals, such as CAM-B3LYP or ωB97X-D, often provide improved accuracy for charge-transfer excitations.[5]
Computational Workflow and Protocols
This section provides a detailed, step-by-step protocol for the theoretical study of this compound's electronic structure.
Diagram: Computational Workflow
Caption: The molecular structure of this compound.
Frontier Molecular Orbitals (FMOs)
The electronic properties of a molecule are largely governed by its frontier molecular orbitals, the HOMO and LUMO. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's chemical reactivity and stability. [6][7] For this compound, the HOMO is expected to be a π-orbital delocalized over the entire phenanthroline ring system. The LUMO is anticipated to be a π*-orbital, also delocalized across the aromatic framework. The presence of the electron-withdrawing chloro group is predicted to lower the energies of both the HOMO and LUMO compared to the parent 1,10-phenanthroline, potentially leading to a slightly altered HOMO-LUMO gap.
Diagram: Molecular Orbital Energy Levels
Caption: A simplified molecular orbital diagram illustrating the HOMO, LUMO, and the HOMO-LUMO gap.
Simulated UV-Vis Spectrum
The TD-DFT calculations will provide insights into the electronic transitions responsible for the absorption of light. For 1,10-phenanthroline derivatives, the UV-Vis spectrum is typically characterized by intense π→π* transitions. [8]The introduction of the chloro substituent may cause a slight shift in the absorption maxima compared to the unsubstituted phenanthroline. The simulated spectrum can be compared with experimental data for validation.
Data Summary Table
| Property | Predicted Value/Characteristic | Significance |
| Optimized Geometry | Near-planar | Influences packing in solid-state and π-stacking interactions. |
| HOMO Energy | (Calculated Value) | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | (Calculated Value) | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | (Calculated Value) | Indicator of chemical reactivity and kinetic stability. [6] |
| Key Electronic Transitions | π→π* | Responsible for the primary UV-Vis absorption bands. |
| Simulated λmax | (Calculated Wavelengths) | Predicts the positions of maximum absorption in the UV-Vis spectrum. |
Conclusion and Future Directions
This guide has outlined a robust theoretical framework for the in-depth study of the electronic structure of this compound. By employing DFT and TD-DFT methods with appropriate functionals and basis sets, researchers can gain valuable insights into the molecule's frontier molecular orbitals, electronic transitions, and spectroscopic properties. The provided protocols offer a practical guide for conducting these computational investigations.
The theoretical data generated through this workflow can be instrumental in:
-
Rational Ligand Design: Understanding the electronic effects of the chloro-substituent can guide the design of new phenanthroline-based ligands with tailored electronic and coordination properties.
-
Predicting Reactivity: The HOMO-LUMO gap and orbital distributions can be used to predict the reactivity of this compound in various chemical reactions.
-
Interpreting Experimental Data: The simulated UV-Vis spectra can aid in the interpretation and assignment of experimental spectroscopic measurements.
Future studies could extend this theoretical framework to investigate the electronic properties of metal complexes incorporating this compound, providing a deeper understanding of their potential applications in catalysis, photochemistry, and medicinal chemistry.
References
-
Electronic and structural variation among copper(II) complexes with substituted phenanthrolines. PubMed. Available at: [Link]
-
Electrochemical and DFT study of the reduction of substituted phenanthrolines. ScienceDirect. Available at: [Link]
-
Electron-rich phenanthroline bearing N-heterocyclic imine substituents: synthesis, optical properties, metal coordination. Royal Society of Chemistry. Available at: [Link]
-
This compound | C12H7ClN2 | CID 355193. PubChem. Available at: [Link]
-
Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. National Institutes of Health. Available at: [Link]
-
Comprehensive analysis of the electronic, thermodynamic, and spectroscopic properties of a Cu(II)-based complex with 1,10-phenanthroline and L-glutamine. National Institutes of Health. Available at: [Link]
-
Synthesis, structure and electronic transport properties of phenanthrenone derivatives. Royal Society of Chemistry. Available at: [Link]
-
Chemical structures and HOMO and LUMO distribution of selected compounds. ResearchGate. Available at: [Link]
-
HOMO and LUMO orbital schemes of Phe derivatives. ResearchGate. Available at: [Link]
-
Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI. Available at: [Link]
-
Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. ResearchGate. Available at: [Link]
-
Study of Electronic Transition of Complex Fe (III), Ni (II) and Zn (II)-1.10-Phenanthroline: Modelling and UV-Vis Spectra Analysis. ResearchGate. Available at: [Link]
-
How to choose a basis set in DFT calculations || part 3. YouTube. Available at: [Link]
-
The HOMO-LUMO Gap as Discriminator of Biotic from Abiotic Chemistries. MDPI. Available at: [Link]
-
UV/vis spectra of (a) phenanthroline, (b) neocuproine, (c)... ResearchGate. Available at: [Link]
-
HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation. Frontiers. Available at: [Link]
-
TD DFT Calculation (UV-Vis) using Gaussian Software. YouTube. Available at: [Link]
-
Luminescent 1,10-Phenanthroline-Diketonate Europium Complexes with Large Second-Order Nonlinear Optical Properties. Semantic Scholar. Available at: [Link]
-
How to choose a functional and basis set for your DFT calculation. YouTube. Available at: [Link]
-
Consistent structures and interactions by density functional theory with small atomic orbital basis sets. OUCI. Available at: [Link]
-
Benchmarking TD-DFT against Vibrationally Resolved Absorption Spectra at Room Temperature: 7-Aminocoumarins as Test Cases. Journal of Chemical Theory and Computation. Available at: [Link]
-
Lecture 8 Gaussian basis sets CHEM6085: Density Functional Theory. University of Southampton. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [frontiersin.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The HOMO-LUMO Gap as Discriminator of Biotic from Abiotic Chemistries | MDPI [mdpi.com]
- 7. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Synthesis of Advanced Metal Complexes Using 2-Chloro-1,10-phenanthroline: A Guide for Researchers
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of metal complexes utilizing 2-Chloro-1,10-phenanthroline as a versatile ligand. This document emphasizes not just the procedural steps but also the underlying chemical principles and rationale to empower researchers in their experimental design and execution.
Introduction: The Unique Advantages of this compound in Coordination Chemistry
This compound is a highly valuable ligand in the synthesis of novel metal complexes. Its utility stems from the foundational properties of the 1,10-phenanthroline core, a rigid, planar, and bidentate chelating agent that forms stable complexes with a wide array of metal ions.[1] The introduction of a chloro-substituent at the 2-position provides a strategic advantage: it acts as a reactive site for further functionalization, allowing for the creation of more complex molecular architectures and the tuning of the electronic and steric properties of the resulting metal complexes.[2] This makes this compound an ideal starting point for the development of new catalysts, advanced materials, and therapeutic agents.[3][4]
This guide will delve into the practical aspects of synthesizing metal complexes with this ligand, with a particular focus on Ruthenium(II) complexes, followed by protocols for other transition metals.
Core Principles of Synthesis: A Mechanistic Perspective
The synthesis of metal complexes with this compound generally follows the principles of ligand substitution reactions. The lone pair of electrons on the nitrogen atoms of the phenanthroline ring act as Lewis bases, donating electron density to the empty d-orbitals of a transition metal ion (a Lewis acid) to form coordinate covalent bonds.
The choice of solvent is critical and is often dictated by the solubility of both the metal salt precursor and the ligand. Alcohols, such as ethanol and methanol, are frequently employed due to their ability to dissolve a wide range of reactants and their suitable boiling points for refluxing reactions.[5] For less soluble precursors or when higher temperatures are required, solvents like dimethylformamide (DMF) or ethylene glycol can be utilized.[6]
The reaction temperature is a key parameter that influences the rate of ligand substitution. Many syntheses are carried out under reflux to provide the necessary activation energy for the reaction to proceed at a reasonable rate. The use of an inert atmosphere, typically argon or nitrogen, is often necessary to prevent the oxidation of the metal center, especially for metals with sensitive oxidation states like Ru(II).[7]
Application Note 1: Synthesis of a Ruthenium(II) Mixed-Ligand Complex
Ruthenium(II) polypyridyl complexes are of significant interest due to their rich photophysical and electrochemical properties, with applications in sensing, photodynamic therapy, and catalysis. The following protocol details the synthesis of a representative mixed-ligand complex, ₂, where 'bpy' is 2,2'-bipyridine and '2-Cl-phen' is this compound.
Experimental Workflow: Ruthenium(II) Complex Synthesis
Caption: Workflow for the two-part synthesis of a mixed-ligand Ruthenium(II) complex.
Protocol 1.1: Synthesis of cis-Ru(bpy)₂Cl₂ Precursor
This precursor is a common starting material for the synthesis of a wide range of mixed-ligand ruthenium complexes.[6]
Materials:
-
Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O)
-
2,2'-Bipyridine (bpy)
-
Lithium chloride (LiCl)
-
Dimethylformamide (DMF)
-
Acetone
Procedure:
-
In a round-bottom flask, combine RuCl₃·3H₂O (1 equivalent), 2,2'-bipyridine (2 equivalents), and a catalytic amount of LiCl.
-
Add DMF to dissolve the reactants and create a stirrable solution.
-
Under an argon atmosphere, reflux the mixture with constant stirring for 6-7 hours. The color of the solution will typically change from dark to reddish-brown.
-
After cooling to room temperature, add acetone to the reaction mixture to precipitate the product.
-
Stir for a few minutes and then store the mixture in a freezer at approximately -5°C overnight to enhance precipitation.
-
Collect the dark crystalline product by vacuum filtration, wash with cold acetone and diethyl ether, and dry under vacuum.
Expert Insight: The use of DMF as a solvent allows for the high temperatures needed for the initial coordination of the bipyridine ligands. LiCl acts as a source of chloride ions to facilitate the formation of the dichloro complex.
Protocol 1.2: Synthesis of Ru(bpy)₂(2-Cl-phen)₂
Materials:
-
cis-Ru(bpy)₂Cl₂ (from Protocol 1.1)
-
This compound
-
Deionized water
-
Ethanol
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Acetonitrile
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve cis-Ru(bpy)₂Cl₂ (1 equivalent) and this compound (2 equivalents) in a 1:1 mixture of water and ethanol.
-
Reflux the solution under an argon atmosphere with stirring for 5 hours. The solution color will change to a blood-red.[6]
-
Cool the solution to room temperature and filter to remove any unreacted starting material.
-
To the filtrate, add a saturated aqueous solution of NH₄PF₆ to precipitate the product as a hexafluorophosphate salt.
-
Cool the mixture in a refrigerator overnight to maximize precipitation.
-
Collect the orange precipitate by vacuum filtration and wash thoroughly with cold water and diethyl ether.
-
For purification, dissolve the crude product in a minimal amount of acetonitrile and perform column chromatography on a silica gel stationary phase, eluting with acetonitrile.
-
Collect the main orange band and reprecipitate the pure product by adding diethyl ether.
-
Dry the final product under vacuum.
Self-Validation: The purity of the complex can be confirmed by ¹H NMR spectroscopy, where the integration of the aromatic protons of the bipyridine and this compound ligands should correspond to the expected ratio. Elemental analysis should also be performed to confirm the empirical formula.
Characterization Data Summary
| Complex | Yield | ¹H NMR (CD₃CN) | UV-Vis (CH₃CN) |
| ₂ | ~80% | Complex aromatic signals between 7.0-9.0 ppm | λmax ~450 nm (MLCT band) |
Application Note 2: General Protocols for Other Transition Metal Complexes
The versatility of this compound allows for its use with a variety of other transition metals. The following are generalized protocols that can be adapted for the synthesis of Copper(II), Nickel(II), and Platinum(II) complexes.
General Synthetic Pathway
Caption: A generalized schematic for the synthesis of metal complexes with this compound.
Protocol 2.1: Synthesis of a Copper(II) Complex
Rationale: Copper(II) complexes with phenanthroline ligands have shown interesting biological activity, including potential as anticancer agents.[8]
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
This compound
-
Ethanol
Procedure:
-
Dissolve CuCl₂·2H₂O (1 equivalent) in hot ethanol.
-
In a separate flask, dissolve this compound (2 equivalents) in ethanol.
-
Slowly add the ligand solution to the stirring copper salt solution.
-
A precipitate, typically greenish-blue, should form.
-
Heat the mixture to reflux for 2-3 hours to ensure complete reaction.
-
Cool the mixture to room temperature and collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol and diethyl ether.
-
Dry the complex in a desiccator.
Protocol 2.2: Synthesis of a Nickel(II) Complex
Rationale: Nickel(II) complexes with phenanthroline derivatives are often investigated for their catalytic activities.[5]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
This compound
-
Ethanol
Procedure:
-
Dissolve NiCl₂·6H₂O (1 equivalent) in ethanol.
-
Add a solution of this compound (1 equivalent) in ethanol to the nickel salt solution.
-
Heat the reaction mixture under reflux for 6 hours.[5]
-
Concentrate the solution by rotary evaporation and cool to facilitate precipitation.
-
Collect the resulting blue-green solid by vacuum filtration.[5]
-
Wash the product with ethanol and dry under vacuum.[5]
-
Recrystallization from hot ethanol can be performed for further purification.[5]
Protocol 2.3: Synthesis of a Platinum(II) Complex
Rationale: Platinum(II) complexes containing phenanthroline ligands are explored as potential alternatives to traditional platinum-based anticancer drugs.[9]
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
This compound
-
Deionized water
-
Dimethyl sulfoxide (DMSO) (optional)
Procedure:
-
Dissolve K₂PtCl₄ (1 equivalent) in deionized water.
-
Dissolve this compound (1 equivalent) in a minimal amount of a co-solvent like DMSO or ethanol if necessary, and then add it to the aqueous solution of the platinum salt.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50°C) for 24-48 hours. The progress of the reaction can often be monitored by a color change.
-
A precipitate of the Pt(2-Cl-phen)Cl₂ complex will form.
-
Collect the solid by vacuum filtration, wash with water, ethanol, and diethyl ether.
-
Dry the product under vacuum.
The Reactivity of the Chloro-Substituent: A Gateway to Advanced Architectures
The chlorine atom at the 2-position of the coordinated phenanthroline ligand is not merely a passive substituent. It is a key functional handle for post-complexation modification. This opens up a vast landscape for creating more intricate and functional molecular systems. For example, the chloro group can be displaced by various nucleophiles in reactions such as:
-
Nucleophilic Aromatic Substitution: Amines, thiols, and alkoxides can be used to introduce new functional groups, potentially altering the solubility, biological activity, or catalytic properties of the complex.
-
Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki or Sonogashira couplings, can be employed to form new carbon-carbon bonds, allowing for the attachment of aryl or alkynyl groups.[2]
These subsequent modifications are a powerful strategy for the rational design of metal complexes with tailored properties.
Conclusion
This compound is a cornerstone ligand for the synthesis of a diverse range of metal complexes with tunable properties. By understanding the fundamental principles of coordination chemistry and leveraging the reactivity of the chloro-substituent, researchers can design and synthesize novel compounds with significant potential in materials science, catalysis, and medicine. The protocols provided in this guide offer a solid foundation for the exploration of this exciting area of inorganic chemistry.
References
- Synthetic Pathways for Potential Platinum 1,10-Phenanthroline Compounds. (n.d.). TopSCHOLAR.
- Dichloro(1,10‐phenanthroline)nickel | Request PDF. (n.d.). ResearchGate.
- Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine. (n.d.). ScholarWorks@UARK.
- Luminescent Ru(II) complexes based on functionalised 1,10-phenanthroline derivatised ligands towards bioconjugated. (n.d.). -ORCA - Cardiff University.
- Synthesis and Characterization of Ruthenium(II) Phenanthroline Complexes Containing Quaternary Amine Substituents. (n.d.). PMC - NIH.
- Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. (n.d.). PubMed Central.
- Synthesis of a novel diaquabis(1,10-phenanthroline)copper(II)chloride complex and its voltammetric application for detection of amoxicillin in pharmaceutical and biological samples. (2022).
- Journal of Chemical and Pharmaceutical Research, 2012, 4(9):4400-4405 Research Article Synthesis, characterization and therm. (2012). JOCPR.
- This compound | 7089-68-1. (n.d.). J&K Scientific.
- Copper(ii) complexes based on 2-ferrocenyl-1,10-phenanthroline: structure, redox properties, cytotoxicity and apoptosis. (n.d.). New Journal of Chemistry (RSC Publishing).
- This compound. (n.d.). Chem-Impex.
- Schematic reactions for the synthesis of Ru(bpy) 2 Cl 2 (a), ligand... (n.d.). ResearchGate.
- Copper(II) complexes of 1,10-phenanthroline: Synthesis, characterization and cytotoxicity studies. (n.d.). American Chemical Society - ACS Fall 2025.
- This compound 7089-68-1 wiki. (n.d.). Guidechem.
- Synthesis, spectroscopic, electrochemical and luminescence studies of ruthenium (II) polypyridyls containing multifunctionalized. (n.d.).
- This compound | C12H7ClN2 | CID 355193. (n.d.). PubChem.
- Improved synthesis of 2-chloro- and 2,9-dichloro-1,10-phenanthrolines. (2007). ResearchGate.
Sources
- 1. Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarworks.uark.edu [scholarworks.uark.edu]
- 7. Synthesis and Characterization of Ruthenium(II) Phenanthroline Complexes Containing Quaternary Amine Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper(II) complexes of 1,10-phenanthroline: Synthesis, characterization and cytotoxicity studies - American Chemical Society [acs.digitellinc.com]
- 9. digitalcommons.wku.edu [digitalcommons.wku.edu]
Application Note: A Validated Protocol for the Spectrophotometric Determination of Total Iron Using 2-Chloro-1,10-phenanthroline
Abstract
This document provides a comprehensive experimental protocol for the quantitative determination of total iron in aqueous samples using 2-Chloro-1,10-phenanthroline as the chromogenic complexing agent. While the use of 1,10-phenanthroline is a well-established standard method, this guide details a robustly adapted procedure for its chlorinated derivative. The protocol emphasizes scientific integrity through a self-validating step for determining the wavelength of maximum absorbance (λmax). The underlying chemical principles, detailed step-by-step procedures for reagent preparation, calibration, sample analysis, and data interpretation are provided for researchers in analytical chemistry, environmental science, and pharmaceutical development.
Principle of the Method
The spectrophotometric determination of iron using phenanthroline derivatives is a highly sensitive and reliable method based on the formation of a stable, intensely colored metal-ligand complex. The procedure involves two key chemical reactions:
Step 1: Reduction of Ferric Iron (Fe³⁺) Most analytical samples contain a mixture of ferrous (Fe²⁺) and ferric (Fe³⁺) iron. Only the ferrous ion forms a stable, colored complex with phenanthroline derivatives.[1][2] Therefore, to determine the total iron concentration, a reducing agent, such as hydroxylamine hydrochloride, is added to quantitatively convert all Fe³⁺ ions present in the sample to Fe²⁺.[1]
Reaction:2Fe³⁺ + 2NH₂OH·HCl → 2Fe²⁺ + N₂ + 4H₂O + 2H⁺ + 2Cl⁻
Step 2: Chelation and Color Formation Following reduction, three molecules of the bidentate ligand, this compound, coordinate with one ferrous ion (Fe²⁺) to form a stable tris(this compound)iron(II) complex, [Fe(C₁₂H₇ClN₂)₃]²⁺. This complex exhibits a distinct, intense orange-red color, and its absorbance is directly proportional to the concentration of iron in the sample, in accordance with the Beer-Lambert Law.[3][4] The formation of this stable complex is rapid and quantitative within a pH range of 3 to 9.[4] A sodium acetate buffer is used to maintain an optimal pH, ensuring complete color development.[5]
Materials and Reagents
Equipment
-
UV-Visible Spectrophotometer (double-beam recommended)
-
Matched quartz or glass cuvettes (1 cm path length)
-
Calibrated analytical balance (± 0.1 mg precision)
-
Grade A volumetric flasks (50 mL, 100 mL, 1000 mL)
-
Grade A volumetric pipettes
-
pH meter
-
Magnetic stirrer and stir bars
Chemicals
-
This compound (CAS: 7089-68-1), reagent grade
-
Ferrous Ammonium Sulfate Hexahydrate, Fe(NH₄)₂(SO₄)₂·6H₂O, analytical standard
-
Hydroxylamine Hydrochloride (NH₂OH·HCl), reagent grade
-
Sodium Acetate Trihydrate (CH₃COONa·3H₂O), reagent grade
-
Glacial Acetic Acid (CH₃COOH), reagent grade
-
Concentrated Sulfuric Acid (H₂SO₄), reagent grade
-
Deionized (DI) water (18.2 MΩ·cm)
Experimental Protocols
This section provides a step-by-step methodology, from reagent preparation to the final analysis of an unknown sample.
Protocol 1: Preparation of Solutions
-
100 mg/L (ppm) Iron Stock Standard:
-
Accurately weigh approximately 0.7022 g of ferrous ammonium sulfate hexahydrate.
-
Quantitatively transfer the solid to a 1000 mL volumetric flask.
-
Add approximately 500 mL of DI water and 2.5 mL of concentrated sulfuric acid to dissolve the solid completely.[1] The acid prevents the oxidation of Fe²⁺ and hydrolysis, ensuring the stability of the standard.
-
Dilute to the mark with DI water and mix thoroughly. This solution should be prepared fresh weekly.
-
-
10 mg/L Iron Working Standard:
-
Pipette 10.00 mL of the 100 mg/L Iron Stock Standard into a 100 mL volumetric flask.
-
Dilute to the mark with DI water and mix thoroughly. Prepare this solution fresh daily.
-
-
Hydroxylamine Hydrochloride Solution (10% w/v):
-
Dissolve 10.0 g of NH₂OH·HCl in approximately 80 mL of DI water.
-
Transfer to a 100 mL volumetric flask, dilute to the mark, and mix.
-
-
Sodium Acetate Buffer Solution (pH ~4.5):
-
Dissolve 10.0 g of sodium acetate trihydrate in a 100 mL volumetric flask with about 50 mL of DI water.
-
Slowly add 9 mL of glacial acetic acid.[6]
-
Dilute to the mark with DI water and mix.
-
-
This compound Solution (0.1% w/v):
-
Weigh 0.10 g of this compound into a 100 mL beaker.
-
Add approximately 50 mL of DI water and a small stir bar.
-
Gently warm and stir the solution to effect complete dissolution. Do not boil.
-
Cool to room temperature, transfer to a 100 mL volumetric flask, and dilute to the mark with DI water. Store in a dark bottle, as phenanthroline solutions can be light-sensitive.[6]
-
Protocol 2: Determination of Wavelength of Maximum Absorbance (λₘₐₓ)
The introduction of a chloro-substituent may slightly shift the λₘₐₓ from the ~510 nm value typical for the unsubstituted phenanthroline complex.[3][7] Therefore, its experimental determination is a mandatory first step for ensuring maximum sensitivity and adherence to Beer's Law.
-
Into a 50 mL volumetric flask, pipette 5.00 mL of the 10 mg/L Iron Working Standard.
-
Add 1.0 mL of the 10% Hydroxylamine Hydrochloride solution and swirl.
-
Add 5.0 mL of the Sodium Acetate Buffer solution and swirl.
-
Add 5.0 mL of the 0.1% this compound solution.
-
Dilute to the mark with DI water, cap, and invert several times to mix.
-
Allow the solution to stand for at least 10 minutes for full color development.[1]
-
Prepare a reagent blank by adding all reagents (hydroxylamine, buffer, phenanthroline) to another 50 mL volumetric flask, omitting only the iron standard, and diluting to volume.
-
Using the spectrophotometer, first zero the instrument with the reagent blank.
-
Scan the absorbance of the prepared iron solution from 700 nm to 400 nm.
-
Identify the wavelength that corresponds to the highest absorbance peak. This is the λₘₐₓ to be used for all subsequent measurements.
Protocol 3: Construction of the Calibration Curve
-
Label a series of five 50 mL volumetric flasks as Standards 1 through 5.
-
Using the 10 mg/L Iron Working Standard, pipette 1.00, 2.00, 4.00, 6.00, and 8.00 mL into the corresponding flasks. This will create standards with final concentrations of 0.2, 0.4, 0.8, 1.2, and 1.6 mg/L Fe.
-
Prepare a sixth flask as the reagent blank (0 mg/L Fe) as described in Protocol 2, step 7.
-
To each of the six flasks (blank and standards), add the following reagents in order, mixing after each addition:
-
1.0 mL of 10% Hydroxylamine Hydrochloride solution.
-
5.0 mL of Sodium Acetate Buffer solution.
-
5.0 mL of 0.1% this compound solution.
-
-
Dilute all flasks to the 50 mL mark with DI water, cap, and mix thoroughly.
-
Allow 10 minutes for color development.
-
Set the spectrophotometer to the predetermined λₘₐₓ .
-
Use the reagent blank to zero the absorbance of the instrument.
-
Measure and record the absorbance of each of the five standards.
Protocol 4: Analysis of an Unknown Sample
-
Pipette a suitable aliquot of the unknown sample into a 50 mL volumetric flask. The volume should be chosen so that the final absorbance falls within the range of the calibration curve. If the iron concentration is high, a preliminary dilution of the sample is required.
-
Add the reagents (hydroxylamine, buffer, and this compound) exactly as described for the standards in Protocol 3, step 4.
-
Dilute to the 50 mL mark with DI water, mix, and allow 10 minutes for color development.
-
Measure the absorbance of the prepared unknown sample at λₘₐₓ against the reagent blank.
Visualization of Experimental Workflow
The following diagram outlines the complete process from sample preparation to final data analysis.
Caption: Workflow for Iron Determination.
Data Analysis and Results
Calibration Curve
Plot the measured absorbance (y-axis) versus the known iron concentration (x-axis, in mg/L) for the five standards. Perform a linear regression analysis on the data points. The resulting equation will be in the form y = mx + c, where:
-
y is the absorbance
-
m is the slope of the line
-
x is the concentration
-
c is the y-intercept (should be close to zero)
A successful calibration should yield a coefficient of determination (R²) value of ≥ 0.995, indicating a strong linear relationship.
Calculating Unknown Concentration
Using the absorbance of the unknown sample and the linear regression equation, calculate the iron concentration:
Concentration (mg/L) = (Absorbance_unknown - Intercept) / Slope
Remember to account for any initial dilutions made to the unknown sample to find the concentration in the original sample.
Quantitative Data Summary
| Parameter | Recommended Value / Setting | Rationale |
| Wavelength (λₘₐₓ) | Determined Experimentally (Protocol 2) | Ensures maximum sensitivity and linearity for the specific Fe(II)-2-Chloro-1,10-phenanthroline complex. |
| pH for Color Development | ~4.5 (via Sodium Acetate Buffer) | Optimal for rapid and complete complex formation; stable range is pH 3-9.[4] |
| Reaction Time | ≥ 10 minutes | Allows for the complete reduction of Fe³⁺ and subsequent complexation.[1] |
| Calibration Range | 0.2 - 1.6 mg/L (or as needed) | Should bracket the expected concentration of the unknown sample for accurate interpolation. |
| Linearity (R²) | ≥ 0.995 | Confirms adherence to the Beer-Lambert Law and validates the calibration curve. |
Method Validation and Interferences
The selectivity of the phenanthroline method is high, but not absolute. Certain ions and substances can interfere with the accuracy of the measurement.
-
Strong Oxidizing Agents: Can re-oxidize Fe²⁺ or degrade the reagents. Boiling with excess hydroxylamine typically mitigates this.[4]
-
Anions: Cyanide and nitrite can be removed by initial boiling with acid. Phosphates, especially polyphosphates, can interfere by complexing with iron.[4]
-
Cations: High concentrations of metal ions that also form complexes with phenanthroline can consume the reagent and cause negative interference. These include Co²⁺, Cu²⁺, Ni²⁺, and Zn²⁺.[4] Using a larger excess of this compound can often overcome this interference. Bismuth, cadmium, and silver may precipitate the reagent.[4]
It is recommended to analyze a spiked sample (a known amount of iron standard added to the sample matrix) to assess potential matrix effects and determine the method's recovery.
References
-
University of Kentucky. (n.d.). EXPERIMENT 5 Molecular Absorption Spectroscopy: Determination of Iron with 1,10-Phenanthroline. Retrieved from [Link]
-
Arjmand, F., et al. (n.d.). RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIONS. Retrieved from [Link]
-
Demir, S., et al. (2012). Synthesis of a phenanthroline substituted Schiff base ligand and its binuclear complexes. ResearchGate. Retrieved from [Link]
-
Al-Saidi, K. H., et al. (2021). Effect of the pH on Fe-phenanthroline complex formation. ResearchGate. Retrieved from [Link]
-
Bencini, A., et al. (2007). A new branched phenanthroline derivative ligand: synthesis, solution chemistry, and crystal structures of copper(II) and zinc(II) complexes. Inorganic Chemistry, 46(13), 5337-5348. Retrieved from [Link]
-
Garg, P., et al. (2022). Phenanthroline based rotaxanes: recent developments in syntheses and applications. RSC Advances, 12(19), 11765-11793. Retrieved from [Link]
-
CHEM 321 Lab. (n.d.). DETERMINATION OF IRON WITH 1,10 -PHENANTHROLINE: A SPECTROPHOTOMETRIC ANALYSIS. Retrieved from [Link]
-
Oktavia, B., et al. (2011). Absorption spectra of Fe(II)-Phen complex. ResearchGate. Retrieved from [Link]
-
Schilt, A. A. (1969). Analytical Applications of 1,10-Phenanthroline and Related Compounds. Elsevier. Retrieved from [Link]
-
Chen, Y. C., & Whang, C. W. (1996). More sensitive way to determine iron using an iron(II)-1,10-phenanthroline complex and capillary electrophoresis. Journal of Chromatography A, 749(1-2), 235-241. Retrieved from [Link]
-
Alreja, P., & Kaur, N. (2016). Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions. RSC Advances, 6(27), 23169-23217. Retrieved from [Link]
-
APHA. (n.d.). Standard Methods: 3500-Fe B: Iron by Phenanthroline. Retrieved from [Link]
-
Schilt, A. A. (1969). Analytical applications of 1, 10-phenanthroline and related compounds. Semantic Scholar. Retrieved from [Link]
- Schilt, A. A. (1969). Analytical Applications of 1,10-Phenanthroline and Related Compounds. Google Books.
-
Standford Chemicals. (2024). 1,10-phenanthroline: Chemical properties, applications, and future prospects. Retrieved from [Link]
-
de Oliveira, A. B., et al. (2024). A Novel Fe(III)-Complex with 1,10-Phenanthroline and Succinate Ligands: Structure, Intermolecular Interactions, and Spectroscopic and Thermal Properties for Engineering Applications. Crystals, 14(1), 84. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). Supplementary Information. Retrieved from [Link]
-
Truman State University. (2017). Spectrophotometric Determination of Iron. Retrieved from [Link]
-
JETIR. (2019). Stability of tris 1,10-Phenanthroline Iron (II) complex in different composition by Absorbance measurement. Retrieved from [Link]
-
Missouri University of Science and Technology. (1996). More Sensitive Way to Determine Iron using an Iron(II)-1,10-phenanthroline Complex and Capillary Electrophoresis. Retrieved from [Link]
-
ResearchGate. (n.d.). Absorbance spectra of complex of Fe (II) with 1,10-phenanthroline. Retrieved from [Link]
Sources
2-Chloro-1,10-phenanthroline in cyclic voltammetry experimental setup
An Application Note and Protocol for the Electrochemical Analysis of 2-Chloro-1,10-phenanthroline using Cyclic Voltammetry
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of cyclic voltammetry (CV) to characterize the electrochemical properties of this compound. This versatile ligand is a cornerstone in coordination chemistry, and understanding its redox behavior is crucial for the development of novel catalysts, sensors, and therapeutic agents[1][2]. This guide moves beyond a simple procedural list, delving into the causal reasoning behind experimental choices to ensure robust, reproducible, and meaningful results. It includes a detailed, field-proven protocol, data interpretation guidelines, and visual aids to facilitate a thorough understanding of the experimental setup and workflow.
Introduction: The Significance of this compound in Electrochemistry
1,10-Phenanthroline (phen) and its derivatives are among the most widely used ligands in coordination chemistry, prized for their rigid structure and strong chelating ability with a vast range of metal ions[3][4]. The introduction of a chloro-substituent at the 2-position, yielding this compound, significantly modulates the electronic properties of the ligand system. The electron-withdrawing nature of the chlorine atom is expected to influence the redox potentials of both the free ligand and its metal complexes.
Cyclic voltammetry (CV) is a powerful and accessible electrochemical technique used to probe the redox behavior of chemical species[5][6]. By studying this compound with CV, we can gain critical insights into:
-
Redox Potentials: Determining the precise potentials at which the molecule undergoes oxidation and reduction.
-
Electrochemical Reversibility: Assessing the stability of the species formed after electron transfer.
-
Reaction Mechanisms: Investigating processes such as the potential reductive cleavage of the carbon-chlorine bond, a known reaction for some organic halides[7][8].
-
Coordination Effects: Understanding how its electrochemical signature changes upon coordination to a metal center, which is fundamental for designing metal complexes with specific catalytic or therapeutic functions[1].
This guide provides the foundational knowledge and a practical protocol to perform these investigations accurately.
The Principle of the Three-Electrode Cyclic Voltammetry Experiment
Cyclic voltammetry involves scanning the potential of a working electrode, where the reaction of interest occurs, and measuring the resulting current[9]. The experiment utilizes a three-electrode system within an electrochemical cell to ensure accurate potential control and current measurement[5][10].
-
Working Electrode (WE): An inert surface (e.g., Glassy Carbon, Platinum) at which the analyte's redox reaction takes place. Its potential is precisely controlled by the potentiostat[11][12].
-
Reference Electrode (RE): Provides a stable, constant potential against which the working electrode's potential is measured. For non-aqueous systems, a silver/silver ion (Ag/Ag⁺) electrode is standard[13][14].
-
Counter (or Auxiliary) Electrode (CE): Completes the electrical circuit, passing whatever current is required to balance the reaction at the WE. It is typically made of an inert material like platinum wire[5].
The resulting plot of current (I) versus potential (E) is a cyclic voltammogram, whose peak shapes, positions, and heights reveal thermodynamic and kinetic information about the analyte[5].
Experimental Design: A Rationale-Driven Approach
The trustworthiness of electrochemical data hinges on a meticulously designed experiment. Each component is chosen to isolate the analyte's behavior and minimize experimental artifacts.
Solvent & Supporting Electrolyte: The Electrochemical Environment
Because this compound is an organic ligand with limited aqueous solubility, a non-aqueous solvent system is required.
-
Solvent: Anhydrous acetonitrile (CH₃CN) is an excellent choice due to its wide potential window and ability to dissolve both the analyte and the supporting electrolyte[15][16].
-
Supporting Electrolyte: This is a salt added at a high concentration (typically ~0.1 M) to ensure the solution is conductive and to minimize the migration of charged analytes in the electric field[17]. Tetrabutylammonium hexafluorophosphate (Bu₄NPF₆ or TBAPF₆) is a common and effective choice for non-aqueous electrochemistry due to its high solubility, wide electrochemical window, and chemical inertness[15][18]. The concentration of the supporting electrolyte should be at least 100 times that of the analyte to ensure mass transport is dominated by diffusion[19].
Electrode Selection: The Foundation of Measurement
-
Working Electrode: A Glassy Carbon Electrode (GCE) is recommended. It offers a wide potential window, especially in the negative potential range needed for reduction studies, is relatively inert, and can be polished to a reproducible surface finish[11][12].
-
Reference Electrode: An aqueous reference electrode (like Ag/AgCl) is unsuitable due to solvent incompatibility and unstable junction potentials[20]. A non-aqueous Ag/Ag⁺ reference electrode (e.g., a silver wire in a solution of 0.01 M AgNO₃ and 0.1 M TBAPF₆ in acetonitrile) is the standard for this application[13][14].
-
Counter Electrode: A platinum wire or gauze is the conventional choice due to its catalytic activity and inertness across a wide potential range[10].
Internal Referencing: Ensuring Data Comparability
Potentials measured with non-aqueous reference electrodes can drift and vary between labs. Therefore, it is an established best practice to report potentials against a known internal standard[14]. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is the universally accepted standard[18][20]. At the end of an experiment, a small amount of ferrocene is added to the solution, and its half-wave potential (E₁/₂) is measured. All experimental potentials are then reported relative to the measured Fc/Fc⁺ potential.
Visualizing the Experimental Setup & Workflow
A clear understanding of the physical arrangement and procedural flow is essential for successful execution.
Caption: Diagram 1: Three-electrode setup for CV analysis.
Caption: Diagram 2: Step-by-step experimental workflow.
Detailed Experimental Protocol
This protocol assumes the use of standard laboratory equipment and safety practices. Handle all chemicals with appropriate personal protective equipment (PPE).
Reagents and Equipment
-
Solvent: Anhydrous acetonitrile (CH₃CN), electrochemical grade
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆), electrochemical grade
-
Internal Standard: Ferrocene (Fc)
-
Electrodes: Glassy carbon working electrode (e.g., 3 mm diameter), non-aqueous Ag/Ag⁺ reference electrode, platinum wire counter electrode
-
Polishing Materials: Alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads
-
Equipment: Potentiostat, electrochemical cell, inert gas (Argon or Nitrogen) with tubing, volumetric flasks, micropipettes
Solution Preparation
-
Electrolyte Solution (0.1 M TBAPF₆ in CH₃CN): In a 25 mL volumetric flask, dissolve the appropriate mass of TBAPF₆ in anhydrous acetonitrile to make a 0.1 M solution. This will be your primary solvent system.
-
Analyte Stock Solution (e.g., 20 mM): Accurately weigh a small amount of this compound and dissolve it in the 0.1 M TBAPF₆/CH₃CN electrolyte solution in a small volumetric flask (e.g., 5 mL) to create a concentrated stock solution.
Electrode Preparation
-
Working Electrode: Polish the glassy carbon electrode surface to a mirror finish. Start with 1.0 µm alumina slurry on a polishing pad, rinse with deionized water, then repeat with 0.3 µm and finally 0.05 µm slurry[15]. After the final polish, sonicate the electrode tip briefly in deionized water, then in acetonitrile, and dry completely under an inert gas stream. A clean, properly polished electrode is critical for obtaining reproducible results[23].
-
Reference & Counter Electrodes: Rinse the reference electrode tip with acetonitrile. Gently flame-anneal the platinum wire counter electrode or clean it in acid if necessary, followed by thorough rinsing and drying.
Data Acquisition
-
Cell Assembly: Assemble the dry electrochemical cell. Add a known volume (e.g., 5 mL) of the 0.1 M TBAPF₆/CH₃CN electrolyte solution. Insert the prepared electrodes, ensuring the reference electrode tip is close to the working electrode.
-
Deoxygenation: Purge the solution by bubbling a gentle stream of inert gas (N₂ or Ar) through it for 10-15 minutes to remove dissolved oxygen, which can interfere with measurements in the negative potential range[10]. Maintain an inert gas blanket over the solution for the entire experiment.
-
Background Scan: Run a cyclic voltammogram of the electrolyte solution alone over your intended potential range (e.g., +1.0 V to -2.5 V). The resulting curve should be flat with minimal current, confirming the purity of your system[24].
-
Analyte Measurement: Using a micropipette, add a precise volume of the analyte stock solution to the cell to achieve the desired final concentration (typically 1-2 mM). Stir briefly to mix.
-
Run CV: Allow the solution to become quiescent (stop stirring and gas bubbling). Initiate the CV scan. A typical starting scan rate is 100 mV/s[25]. Record several cycles to ensure the measurement is stable.
-
Vary Scan Rate: Record voltammograms at different scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer process.
-
Internal Standard Calibration: After collecting all analyte data, add a small amount of solid ferrocene or a concentrated ferrocene solution to the cell. Record a CV and determine the half-wave potential (E₁/₂) for the Fc/Fc⁺ couple, calculated as (Epa + Epc) / 2[20].
Data Interpretation and Expected Results
The voltammogram of this compound is expected to show one or more reduction peaks in the negative potential region.
-
Ligand Reduction: The phenanthroline ring system itself is redox-active and will undergo reduction. The presence of the electron-withdrawing chloro group should shift this reduction to a less negative potential compared to unsubstituted 1,10-phenanthroline.
-
C-Cl Bond Cleavage: A second, often irreversible, reduction wave may be observed at a more negative potential, corresponding to the reductive cleavage of the carbon-chlorine bond[7]. This would be an "EC" (electrochemical-chemical) process[26].
-
Reversibility: A reversible or quasi-reversible process will show both a forward (reduction) and a reverse (oxidation) peak. The peak potential separation (ΔEp = |Epa - Epc|) for a reversible one-electron process is theoretically 59 mV at room temperature. A larger separation suggests slower electron transfer kinetics.
Table 1: Typical Experimental Parameters
| Parameter | Recommended Value | Rationale |
| Working Electrode | 3 mm Glassy Carbon | Wide potential window, inert surface[11]. |
| Reference Electrode | Ag/AgNO₃ (0.01 M) in CH₃CN | Stable reference for non-aqueous systems[13]. |
| Counter Electrode | Platinum Wire | Inert conductor to complete the circuit[10]. |
| Solvent | Anhydrous Acetonitrile | Wide potential window, good solvent for analyte/electrolyte[15]. |
| Supporting Electrolyte | 0.1 M TBAPF₆ | Ensures conductivity, minimizes ion migration[17][18]. |
| Analyte Concentration | 1.0 - 2.0 mM | Sufficient signal without causing electrode fouling. |
| Scan Rate (ν) | 100 mV/s (initial) | Standard rate for initial characterization. |
| Potential Window | +1.0 V to -2.5 V (vs Ag/Ag⁺) | Wide enough to observe ligand reduction and C-Cl cleavage. |
| Internal Standard | Ferrocene | Universal standard for reporting non-aqueous potentials[20]. |
References
- Modified Working Electrodes for Organic Electrosynthesis.
- Electrochemical and DFT study of the reduction of substituted phenanthrolines. ScienceDirect.
- This compound 7089-68-1 wiki. Guidechem.
- A Comparative Guide to Supporting Electrolytes in Non-Aqueous Electrochemistry: The Advantages of TBAB. Benchchem.
- Modified Working Electrodes for Organic Electrosynthesis. PMC - NIH.
- Working electrode. Wikipedia.
- ELECTROCHEMICAL STUDY OF METAL COMPLEXES. Sathyabama Institute of Science and Technology.
- Non-Aqueous Ag/Ag⁺ Reference Electrode (Ag/AgNO₃). Organic Electrochemistry.
- Modified Working Electrodes for Organic Electrosynthesis. PubMed.
- Non-Aqueous Reference Electrode Overview.
- This compound. Chem-Impex.
- This compound | 7089-68-1. J&K Scientific.
- Referencing Electrochemical Data to an Internal Standard.
- How Much Supporting Electrolyte Is Required to Make a Cyclic Voltammetry Experiment Quantitatively “Diffusional”? A Theoretical and Experimental Investigation.
- Supporting electrolyte. Wikipedia.
- Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. PMC - NIH.
- A Practical Beginner's Guide to Cyclic Voltammetry. IIT Kanpur.
- Cyclic Voltammetry Basic Principles, Theory & Setup. Ossila.
- Non-aqueous reference electrode. ALS Co., Ltd.
- Protocol for cyclic voltammetry. iGEM.
- C. Working Electrodes. Chemistry LibreTexts.
- Electrode Potentials in Acetonitrile. Estimation of the Liquid Junction Potential between Acetonitrile Solutions and the Aqueous Saturated Calomel Electrode.
- Cyclic Voltammetry of Organic Compounds.
- Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis. PMC - NIH.
- Experimental setup for CV testing.
- Lab 1: Cyclic Voltammetry. Chemistry LibreTexts.
- Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions.
- Transition metal complexes of 1,10-phenanthroline. Wikipedia.
- This compound. PubChem.
- This compound 7089-68-1. TCI EUROPE N.V..
- This compound | 7089-68-1. Sigma-Aldrich.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]
- 5. ossila.com [ossila.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Modified Working Electrodes for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 11. Working electrode - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. sciencegears.com.au [sciencegears.com.au]
- 14. Non-Aqueous Reference Electrode Overview [pineresearch.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Supporting electrolyte - Wikipedia [en.wikipedia.org]
- 18. support/reference-electrode/nonaqueous | ALS,the electrochemical company [als-japan.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Referencing Electrochemical Data to an Internal Standard [pineresearch.com]
- 21. This compound | C12H7ClN2 | CID 355193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. This compound | 7089-68-1 | TCI EUROPE N.V. [tcichemicals.com]
- 23. iitk.ac.in [iitk.ac.in]
- 24. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. static.igem.org [static.igem.org]
- 26. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Fulcrum of Reactivity: A Guide to 2-Chloro-1,10-phenanthroline in Homogeneous Catalysis
Introduction: Beyond a Simple Ligand Precursor
To the discerning researcher in catalysis and drug development, 2-Chloro-1,10-phenanthroline is far more than a mere starting material. It represents a strategic entry point into a vast landscape of tailored ligands and highly efficient homogeneous catalysts. The presence of a reactive chlorine atom at the 2-position of the rigid, bidentate phenanthroline scaffold provides a versatile handle for synthetic elaboration, allowing for the precise tuning of steric and electronic properties of the resulting metal complexes. This unique feature has positioned this compound as a cornerstone in the design of catalysts for a myriad of organic transformations, from classic cross-coupling reactions to intricate photocatalytic cycles.
This technical guide moves beyond a superficial overview, delving into the causality behind the application of this compound in homogeneous catalysis. We will explore its role in the formation of sophisticated ligands and the subsequent impact on the catalytic activity of various transition metal complexes. Detailed, field-proven protocols for the synthesis of catalytically active species and their application in key chemical transformations are provided, underpinned by mechanistic insights and authoritative references.
The Strategic Advantage of the 2-Chloro Substituent
The utility of this compound as a precursor for catalytic ligands stems from the reactivity of the C-Cl bond. This bond is susceptible to nucleophilic substitution and, more importantly, serves as an excellent electrophilic partner in transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of functional groups at the 2-position, thereby influencing the coordination environment of the resulting metal catalyst.
Application in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The performance of these catalysts is critically dependent on the nature of the supporting ligands. Derivatives of this compound have emerged as highly effective ligands in this context, particularly in Suzuki-Miyaura and C-N coupling reactions.[1][2]
Mechanistic Rationale: The Role of the Phenanthroline Ligand
In a typical Suzuki-Miyaura catalytic cycle, the ligand plays a crucial role in stabilizing the palladium center, facilitating oxidative addition and reductive elimination, and influencing the overall catalytic turnover. By modifying the phenanthroline backbone, one can fine-tune these properties. For instance, the introduction of bulky substituents at the 2-position can enhance the rate of reductive elimination, leading to more efficient catalysis.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of a 2-Aryl-1,10-phenanthroline Ligand via Suzuki-Miyaura Coupling
This protocol details the synthesis of a tailored phenanthroline ligand from this compound, which can then be used in the preparation of a palladium catalyst.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and palladium(II) acetate (0.05 equiv).
-
Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-1,10-phenanthroline.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Using a Pre-formed Catalyst
This protocol outlines the use of a palladium complex with a phenanthroline-derived ligand for a cross-coupling reaction.
Materials:
-
Aryl halide (e.g., aryl chloride or bromide)
-
Arylboronic acid
-
Palladium precatalyst (e.g., Pd(OAc)₂ with the synthesized 2-aryl-1,10-phenanthroline ligand)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., THF/water mixture)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a separate flask under an inert atmosphere, stir the palladium source (e.g., Pd(OAc)₂) and the 2-aryl-1,10-phenanthroline ligand (1:1.2 molar ratio) in the reaction solvent for 10-15 minutes.
-
Reaction Setup: In the main reaction flask, combine the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), and base (2.0 equiv).
-
Catalyst Addition: Add the pre-formed catalyst solution to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for the required time (typically 1-12 hours), monitoring by TLC or GC/MS.
-
Work-up and Purification: Follow a standard aqueous work-up and purify the product by column chromatography.
| Substrate Scope (Aryl Halide) | Typical Yields (%) | Reference |
| Electron-rich aryl chlorides | 85-95% | [3] |
| Electron-neutral aryl bromides | 90-98% | [3] |
| Heteroaryl chlorides | 70-90% |
Application in Copper-Catalyzed C-N Coupling Reactions
Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, are a powerful method for the formation of C-N bonds. The use of phenanthroline-based ligands has been shown to significantly improve the efficiency and substrate scope of these reactions.[4]
Mechanistic Considerations
In copper-catalyzed C-N coupling, the ligand facilitates the oxidative addition of the aryl halide to the copper(I) center and subsequent reductive elimination to form the C-N bond. The electronic properties of the phenanthroline ligand can influence the redox potential of the copper center, thereby impacting the catalytic activity.
Caption: Experimental workflow for a copper-catalyzed C-N coupling reaction.
Protocol 3: Synthesis of a Copper(I)-Phenanthroline Catalyst and its use in C-N Coupling
This protocol describes the in-situ formation of a copper(I)-phenanthroline catalyst and its application in the coupling of an aryl iodide with an amine.
Materials:
-
Aryl iodide
-
Amine or N-heterocycle
-
Copper(I) iodide (CuI)
-
This compound (as a ligand precursor or a modified phenanthroline ligand)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., DMSO)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a reaction vial, combine the aryl iodide (1.0 equiv), the amine or N-heterocycle (1.2 equiv), copper(I) iodide (0.1 equiv), the phenanthroline ligand (0.1 equiv), and the base (2.0 equiv).
-
Solvent Addition: Add the solvent (e.g., DMSO).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 90-120 °C) for 12-24 hours.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent. Purify the product by column chromatography.
| Amine Substrate | Typical Yields (%) | Reference |
| Primary aliphatic amines | 75-90% | [4] |
| Secondary aliphatic amines | 70-85% | [4] |
| Anilines | 80-95% | [5] |
| N-Heterocycles (e.g., indoles, carbazoles) | 85-98% | [1] |
Emerging Applications: Photocatalysis and C-H Activation
The versatility of this compound extends beyond traditional cross-coupling reactions. Its derivatives are finding increasing use in the development of photocatalysts and catalysts for C-H activation.
Ruthenium-Based Photocatalysts for Water Splitting
Ruthenium complexes bearing modified phenanthroline ligands are being investigated for their potential in photocatalytic water splitting. The ligand framework can be tailored to absorb visible light and facilitate the electron transfer processes necessary for hydrogen and oxygen evolution.[6][7]
Iron-Catalyzed C-H Amination
Simple and readily available iron catalysts in combination with phenanthroline ligands have been shown to catalyze the intramolecular amination of C(sp³)-H bonds, providing a direct route to valuable nitrogen-containing heterocycles.[8]
Conclusion: A Versatile Platform for Catalyst Innovation
This compound is a powerful and versatile building block for the synthesis of advanced ligands for homogeneous catalysis. Its strategic use allows for the development of highly efficient catalysts for a wide range of chemical transformations, including palladium-catalyzed cross-coupling, copper-catalyzed C-N coupling, photocatalysis, and C-H activation. The ability to systematically modify the phenanthroline scaffold provides a rational approach to catalyst design and optimization, making this compound an indispensable tool for researchers and professionals in the fields of chemical synthesis and drug development.
References
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing). Available at: [Link]
-
A Facile Route to Aryl-Substituted 1,10-Phenanthrolines by Means of Suzuki Coupling Reactions between Substituted Areneboronic Acids and Halogeno-1,10-phenanthrolines. ResearchGate. Available at: [Link]
-
The Suzuki–Miyaura Coupling Catalyzed by Palladium on a Phenanthroline-Based COP. ResearchGate. Available at: [Link]
-
Coupling of 3,8-Dibromo-1,10-Phenanthroline With 3,5-Diethynylheptyloxybenzene: A Suzuki/Miyaura Versus a Sonogashira Perspective. NASA Technical Reports Server. Available at: [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. Available at: [Link]
-
A Ruthenium(II) Water Oxidation Catalyst Containing a pH-Responsive Ligand Framework. ACS Publications. Available at: [Link]
-
Ruthenium(ii) complexes with phosphonate-substituted phenanthroline ligands: synthesis, characterization and use in organic photocatalysis. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Improved synthesis of 2-chloro- and 2,9-dichloro-1,10-phenanthrolines. ResearchGate. Available at: [Link]
-
1,10-Phenanthroline-dithiine iridium and ruthenium complexes: synthesis, characterization and photocatalytic dihydrogen evolution. Photochemical & Photobiological Sciences (RSC Publishing). Available at: [Link]
-
A Ruthenium(II) Water Oxidation Catalyst Containing a pH-Responsive Ligand Framework. Inorganic Chemistry. Available at: [Link]
-
Visible-Light Copper Nanocluster Catalysis for the C–N Coupling of Aryl Chlorides at Room Temperature. Journal of the American Chemical Society. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Direct arylation of phenanthroline derivatives via oxidative C–H/C–H cross-coupling: synthesis and discovery of excellent ligands. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Asymmetric copper-catalyzed C–N cross-couplings induced by visible light. PMC. Available at: [Link]
-
New ligands for copper-catalyzed C–N coupling reactions with aryl halides. ResearchGate. Available at: [Link]
-
"Synthetic and Mechanistic Investigations on Copper Mediated C-N Bond Formation in Arylation Reactions". Amazon S3. Available at: [Link]
-
Application of heterogenous catalyst of tris(1,10)-phenanthroline iron(II) loaded on zeolite for the photo-Fenton degradation of methylene blue. ResearchGate. Available at: [Link]
-
Photocytotoxic Activity of Ruthenium(II) Complexes with Phenanthroline-Hydrazone Ligands. PMC. Available at: [Link]
-
Efficient Amination of Activated and Non‐Activated C(sp3)−H Bonds with a Simple Iron–Phenanthroline Catalyst. NIH. Available at: [Link]
-
Displacement reactions of 2-chloro- and 2,9-dichloro-1,10-phenanthroline: synthesis of a sulfur-bridged bis-1,10-phenanthroline macrocycle and a 2,2′-amino-substituted-bis-1,10-phenanthroline. ResearchGate. Available at: [Link]
-
2,9-Dichloro-1,10-phenanthroline. ResearchGate. Available at: [Link]
-
Catalytic Activity of an Iron-Based Water Oxidation Catalyst: Substrate Effects of Graphitic Electrodes. ACS Catalysis. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct arylation of phenanthroline derivatives via oxidative C–H/C–H cross-coupling: synthesis and discovery of excellent ligands - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,10-Phenanthroline-dithiine iridium and ruthenium complexes: synthesis, characterization and photocatalytic dihydrogen evolution - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. Efficient Amination of Activated and Non‐Activated C(sp3)−H Bonds with a Simple Iron–Phenanthroline Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 2-Chloro-1,10-phenanthroline in the Synthesis of Advanced Luminescent Materials
Introduction: The Strategic Importance of 2-Chloro-1,10-phenanthroline
In the landscape of luminescent materials, which are pivotal for technologies ranging from organic light-emitting diodes (OLEDs) to biomedical imaging, the design of the constituent organic ligands is of paramount importance.[1] The 1,10-phenanthroline scaffold is a cornerstone in coordination chemistry, prized for its rigid, planar structure and robust chelating ability with a wide array of metal ions.[2] The introduction of a chloro-substituent at the 2-position, yielding this compound, transforms this well-established ligand into a versatile and highly reactive synthetic intermediate. This single modification unlocks a gateway to a diverse library of functionalized phenanthrolines, enabling precise tuning of the electronic and photophysical properties of the final luminescent materials.
The reactivity of the chloro-group in this compound is the key to its utility. It readily participates in cross-coupling reactions, such as the Sonogashira coupling, and nucleophilic aromatic substitutions.[3][4] This allows for the strategic introduction of various moieties, including aryl, alkynyl, and aryloxy groups, directly onto the phenanthroline core. These modifications can profoundly influence the energy levels of the ligand's frontier molecular orbitals, which in turn dictates the photophysical characteristics of the resulting metal complexes, such as their emission color, quantum yield, and excited-state lifetime.[5][6] This document provides detailed protocols for the synthesis of both novel ligands derived from this compound and their subsequent coordination to form highly luminescent iridium(III) and europium(III) complexes.
Core Synthetic Strategies and Mechanistic Insights
The utility of this compound as a precursor stems from two primary reaction pathways:
-
Palladium-Catalyzed Cross-Coupling Reactions: The Sonogashira coupling, a robust method for forming carbon-carbon bonds, is particularly effective for reacting the C-Cl bond of this compound with terminal alkynes.[3] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, proceeds under relatively mild conditions and is tolerant of a wide range of functional groups.[7] This allows for the introduction of conjugated systems, which can significantly red-shift the absorption and emission spectra of the resulting materials.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the phenanthroline ring system activates the chloro-substituent towards nucleophilic attack. This enables the displacement of the chloride ion by a variety of nucleophiles, such as phenoxides.[4] This pathway is a straightforward method for introducing aryloxy moieties, which can influence the steric and electronic environment around the metal center in the final complex.
These synthetic routes provide a powerful toolkit for the rational design of ligands with tailored properties for specific applications in luminescent materials.
Experimental Protocols
Protocol 1: Synthesis of a Phenyl-Substituted Phenanthroline Ligand via Nucleophilic Aromatic Substitution
This protocol details the synthesis of 2-(4-methylphenoxy)-1,10-phenanthroline, a ligand where the chloro group is replaced by a substituted phenoxy group.
Causality: The use of a strong base, potassium carbonate, is crucial for the deprotonation of 4-methylphenol, forming the nucleophilic phenoxide. N-methyl-2-pyrrolidone (NMP) is chosen as the solvent due to its high boiling point, which allows the reaction to be conducted at an elevated temperature to overcome the activation energy of the SNAr reaction, and its ability to dissolve both the polar and nonpolar reactants.
Caption: Synthesis of 2-(4-methylphenoxy)-1,10-phenanthroline.
Step-by-Step Methodology:
-
To a round-bottom flask, add this compound (1.50 g, 7.00 mmol), 4-methylphenol (1.55 g, 14.3 mmol), and finely powdered anhydrous potassium carbonate (2.90 g, 21.0 mmol).
-
Add N-methyl-2-pyrrolidone (10 mL).
-
Evacuate the flask and backfill with argon. Repeat this process three times to ensure an inert atmosphere.
-
Heat the resulting suspension to 160 °C and stir for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of deionized water.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Recrystallize the crude product from a mixture of ethanol and water to yield the pure 2-(4-methylphenoxy)-1,10-phenanthroline as a white solid.
Protocol 2: Synthesis of a Heteroleptic Iridium(III) Complex
This protocol describes the synthesis of a luminescent iridium(III) complex, [Ir(ppy)2(2-(4-methylphenoxy)-1,10-phenanthroline)]PF6, utilizing the ligand synthesized in Protocol 1.
Causality: The synthesis proceeds via a chloro-bridged iridium(III) dimer, [Ir(ppy)2(μ-Cl)]2. The reaction of this dimer with the phenanthroline ligand breaks the chloride bridges, leading to the formation of the monomeric, heteroleptic complex. The use of a solvent mixture like dichloromethane and methanol ensures the solubility of both the iridium dimer and the organic ligand. The addition of a saturated aqueous solution of KPF6 induces the precipitation of the final product as its hexafluorophosphate salt, which is often more crystalline and easier to handle than the corresponding chloride salt.[1][5]
Caption: Synthesis of a heteroleptic Iridium(III) complex.
Step-by-Step Methodology:
-
In a three-neck flask equipped with a condenser, dissolve the chloro-bridged iridium(III) dimer, [Ir(ppy)2(μ-Cl)]2, (0.20 g, 0.186 mmol) and 2-(4-methylphenoxy)-1,10-phenanthroline (0.11 g, 0.372 mmol) in a mixture of dichloromethane (15 mL) and methanol (5 mL).
-
Degas the solution by bubbling nitrogen through it for 20 minutes.
-
Heat the mixture to reflux and maintain under a nitrogen atmosphere for 12 hours.
-
Cool the reaction mixture to room temperature and remove the solvents under reduced pressure.
-
Dissolve the resulting residue in a minimal amount of dichloromethane and add a saturated aqueous solution of KPF6 to precipitate the product.
-
Stir the mixture for 30 minutes, then collect the yellow-orange precipitate by vacuum filtration.
-
Wash the solid with deionized water and then diethyl ether.
-
Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and acetonitrile as the eluent to obtain the pure complex.
Protocol 3: Synthesis of a Europium(III) Complex via Sonogashira Coupling
This protocol details a two-step synthesis of a luminescent europium(III) complex. First, a functionalized phenanthroline ligand is prepared via a Sonogashira coupling, followed by complexation with a europium(III) salt.
Causality: The Sonogashira coupling is catalyzed by Pd(PPh3)2Cl2 and co-catalyzed by CuI.[3] Triethylamine acts as a base to deprotonate the terminal alkyne and to quench the HCl generated during the reaction. The subsequent complexation with europium(III) chloride is a straightforward coordination reaction, where the bidentate phenanthroline ligand displaces solvent molecules from the europium coordination sphere.[3]
Caption: Two-step synthesis of a Europium(III) complex.
Step-by-Step Methodology:
Part A: Synthesis of 2-(Phenylethynyl)-1,10-phenanthroline (PEP)
-
To a reaction vessel, add this compound (1.02 g, 4.75 mmol), Pd(PPh3)2Cl2 (0.028 g, 0.04 mmol), and copper(I) iodide (0.030 g, 0.158 mmol).[3]
-
Add dimethylformamide (4.5 mL) and purge the vessel with argon.[3]
-
Add ethynylbenzene (0.626 mL, 5.7 mmol) and triethylamine (1.325 mL, 9.5 mmol).[3]
-
Purge the vessel with argon again.
-
Heat the reaction mixture to 85 °C and stir for 21 hours.[3]
-
After cooling, remove the volatile components under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to yield the PEP ligand.
Part B: Synthesis of [Eu(PEP)2Cl3]
-
Dissolve the PEP ligand (2 equivalents) in hot acetonitrile.
-
In a separate flask, dissolve europium(III) chloride (1 equivalent) in acetonitrile.
-
Add the europium(III) chloride solution dropwise to the hot solution of the PEP ligand with stirring.
-
Reflux the resulting mixture for 4 hours.
-
Cool the solution to room temperature and then place it in a refrigerator to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with cold acetonitrile, and dry under vacuum.
Photophysical Properties of Representative Luminescent Materials
The strategic functionalization of the 1,10-phenanthroline scaffold via this compound allows for the fine-tuning of the photophysical properties of the resulting metal complexes. The following table summarizes key data for representative iridium(III) and europium(III) complexes.
| Complex | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (µs) | Reference |
| [Ir(ppy)2(phen-Im-Ph)]+ (C1) in CH2Cl2 | 590 | 0.36 | 4.47 | [5] |
| [Ir(F2ppy)2(phen-Im-Ph)]+ (C4) in CH2Cl2 | 540 | 0.63 | 3.95 | [5] |
| [Ir(piq)2(fluorenyl-phen)]+ in Toluene | 590 | 0.02 | 2.0 | [6] |
| [Eu(PEP)2Cl3] in solid state | 612 | - | - | [3] |
| [Eu(PEP)2(NO3)3] in solid state | 612 | - | - | [3] |
ppy = 2-phenylpyridine; F2ppy = 2-(2',4'-difluorophenyl)pyridine; phen-Im-Ph = phenylimidazo[4,5-f]1,10-phenanthroline; piq = 1-phenylisoquinoline; PEP = 2-(phenylethynyl)-1,10-phenanthroline.
Conclusion
This compound stands out as a critical and versatile building block in the synthesis of advanced luminescent materials. Its reactivity allows for the straightforward introduction of a wide range of functional groups, enabling the rational design of ligands with tailored electronic and steric properties. The protocols detailed herein provide robust and reproducible methods for the synthesis of both functionalized phenanthroline ligands and their corresponding highly luminescent iridium(III) and europium(III) complexes. The ability to fine-tune the photophysical properties of these materials through synthetic modification underscores the importance of this compound in the ongoing development of next-generation materials for OLEDs, chemical sensors, and biomedical imaging agents.
References
-
Vásquez, B., Bayas, M., Dreyse, P., Palma, J. L., Cabrera, A. R., Rossin, E., Natali, M., Saldias, C., & González-Pavez, I. (2024). Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices. Molecules, 29(1), 53. [Link]
-
Ma, Y., Zhang, H., Shen, J., & Chen, C. (2012). Synthesis, Characterization and Anticancer Efficacy Studies of Iridium (III) Polypyridyl Complexes against Colon Cancer HCT116 Cells. Molecules, 17(12), 14374-14386. [Link]
-
Wang, L., Cui, P., Lystrom, L., Lu, J., Kilina, S., & Sun, W. (2019). Heteroleptic Cationic Iridium(III) Complexes Bearing Phenanthroline Derivatives with Extended π-Conjugation as Potential Broadband Reverse Saturable Absorbers. New Journal of Chemistry, 43(31), 12431-12441. [Link]
-
Wang, L., Cui, P., Lystrom, L., Lu, J., Kilina, S., & Sun, W. (2019). Heteroleptic cationic iridium(iii) complexes bearing phenanthroline derivatives with extended π-conjugation as potential broadband reverse saturable absorbers. New Journal of Chemistry, 43(31), 12431-12441. [Link]
-
Atanasova, P., et al. (2021). Luminescent Complexes of Europium (III) with 2-(Phenylethynyl)-1,10-phenanthroline: The Role of the Counterions. Molecules, 26(23), 7272. [Link]
-
Felder, D., et al. (2002). Highly Luminescent Cu(I)−Phenanthroline Complexes in Rigid Matrix and Temperature Dependence of the Photophysical Properties. Journal of the American Chemical Society, 124(25), 7439–7449. [Link]
-
Cárdenas-Vargas, S., et al. (2024). Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. Chemical Reviews. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
Sources
- 1. Synthesis, Characterization and Anticancer Efficacy Studies of Iridium (III) Polypyridyl Complexes against Colon Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Luminescent Complexes of Europium (III) with 2-(Phenylethynyl)-1,10-phenanthroline: The Role of the Counterions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Heteroleptic cationic iridium(iii) complexes bearing phenanthroline derivatives with extended π-conjugation as potential broadband reverse saturable absorbers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Ruthenium(ii) complexes with phosphonate-substituted phenanthroline ligands: synthesis, characterization and use in organic photocatalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 2-Chloro-1,10-phenanthroline in Photocatalysis Experiments
Introduction: The Role of 2-Chloro-1,10-phenanthroline as a Versatile Ligand in Photocatalysis
This compound is a heterocyclic organic compound that has garnered significant interest in the field of photocatalysis.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent chelating agent for a variety of transition metals.[1][2] The introduction of a chloro-substituent at the 2-position modifies the electronic properties of the phenanthroline core, influencing the stability and reactivity of the resulting metal complexes.[3][4] These characteristics make this compound a valuable building block for the design of novel photocatalysts with tailored properties for applications ranging from organic synthesis to environmental remediation.
In photocatalysis, this compound typically serves as a ligand in the formation of transition metal complexes, often with elements like ruthenium, iridium, or copper.[5][6] These complexes can absorb light and initiate photochemical reactions. The fundamental principle lies in the metal-to-ligand charge transfer (MLCT) process.[7] Upon absorption of a photon, an electron is excited from a metal-centered orbital to a ligand-centered π* orbital. This excited state is both a stronger oxidant and a stronger reductant than the ground state, enabling it to participate in single-electron transfer (SET) processes that can drive a wide range of chemical transformations.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in photocatalysis experiments. It covers the synthesis of a representative photocatalyst, a detailed experimental protocol for a typical photocatalytic reaction, methods for reaction monitoring, and essential safety considerations.
I. Materials and Equipment
A. Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store in a cool, dry place. |
| Dichlorobis(p-cymene)ruthenium(II) dimer | ≥98% | Commercially Available | Air and moisture sensitive. |
| Silver nitrate (AgNO₃) | ACS reagent grade | Commercially Available | Light sensitive. |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Commercially Available | Use from a freshly opened bottle or dried over molecular sieves. |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Commercially Available | Use from a freshly opened bottle or dried over molecular sieves. |
| Diethyl ether ((C₂H₅)₂O) | Anhydrous, ≥99.7% | Commercially Available | Use from a freshly opened bottle. |
| Substrate | Varies | Commercially Available | Dependent on the specific reaction being studied. |
| Sacrificial electron donor/acceptor | Varies | Commercially Available | Dependent on the specific reaction mechanism. |
| Internal standard for analysis | Varies | Commercially Available | e.g., Dodecane for GC-MS analysis. |
B. Equipment
-
Schlenk line or glovebox for inert atmosphere reactions
-
Round-bottom flasks and condensers
-
Magnetic stirrer with heating plate
-
Photoreactor equipped with a visible light source (e.g., blue LEDs, compact fluorescent lamp)[8][9][10]
-
Cooling fan or water bath for temperature control
-
Standard laboratory glassware (beakers, graduated cylinders, pipettes)
-
Analytical balance
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Rotary evaporator
-
Analytical instruments for reaction monitoring (e.g., UV-Vis spectrophotometer, GC-MS, HPLC, NMR spectrometer)[11][12][13][14]
II. Protocol 1: Synthesis of a Ruthenium(II)-based Photocatalyst with this compound
This protocol describes the synthesis of a representative photocatalyst, [Ru(p-cymene)(2-Cl-phen)Cl]PF₆, which can be used in a variety of photocatalytic transformations. The causality behind this choice is the well-established photophysical properties of ruthenium(II) polypyridyl complexes and the ability of the chloro-substituent on the phenanthroline ligand to tune the catalyst's electronic properties.
A. Synthesis of the Chloro(p-cymene)(this compound)ruthenium(II) Chloride Intermediate
-
Inert Atmosphere: Set up a Schlenk flask containing a magnetic stir bar under an inert atmosphere of argon or nitrogen. This is crucial as the ruthenium precursor is sensitive to air and moisture.
-
Reactant Addition: To the flask, add dichlorobis(p-cymene)ruthenium(II) dimer (1 equivalent) and this compound (2.1 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) via cannula or syringe. The volume should be sufficient to dissolve the reactants (e.g., 20 mL for 1 mmol of the dimer).
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The color of the solution will typically change, indicating the formation of the complex.
-
Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting materials.
-
Precipitation: After the reaction is complete, add anhydrous diethyl ether to the flask with stirring until a precipitate forms.
-
Isolation: Collect the solid product by filtration under inert atmosphere, wash with a small amount of diethyl ether, and dry under vacuum. This intermediate is typically used in the next step without further purification.
B. Anion Exchange to Hexafluorophosphate Salt
-
Dissolution: Dissolve the crude chloride salt from the previous step in a minimal amount of methanol.
-
Precipitation of AgCl: In a separate flask, dissolve an excess of ammonium hexafluorophosphate (NH₄PF₆) or potassium hexafluorophosphate (KPF₆) (approximately 5 equivalents) in methanol. Add this solution dropwise to the stirred solution of the ruthenium complex. A white precipitate of AgCl will form if silver nitrate was used in an alternative synthesis or if chloride ions are being exchanged. In this protocol, the direct anion exchange from the chloride salt is performed.
-
Stirring: Stir the mixture at room temperature for 1-2 hours to ensure complete anion exchange.
-
Filtration: Remove the precipitated salts by filtration through a pad of Celite.
-
Purification: The filtrate contains the desired [Ru(p-cymene)(2-Cl-phen)Cl]PF₆ complex. The solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether) to yield the final photocatalyst.
Diagram of Catalyst Synthesis Workflow
Caption: Workflow for the synthesis of a Ru(II)-based photocatalyst.
III. Protocol 2: General Procedure for a Photocatalytic Reaction
This protocol outlines a general setup for a photocatalytic organic transformation, such as a reductive dehalogenation or a C-C bond-forming reaction.[5] The specific substrate, sacrificial agent, and solvent will vary depending on the desired reaction.
-
Reaction Setup: In an oven-dried reaction vessel (e.g., a borosilicate glass vial or quartz tube) equipped with a magnetic stir bar, add the synthesized photocatalyst (e.g., 1-5 mol%).
-
Addition of Reactants: Add the substrate (1 equivalent), a sacrificial electron donor or acceptor (e.g., 1.5-3 equivalents), and an internal standard for analysis.
-
Solvent Addition: Add the appropriate anhydrous and degassed solvent (e.g., acetonitrile, DMF). The choice of solvent is critical as it can affect the solubility of the reactants and the stability of the catalyst's excited state.
-
Degassing: Seal the reaction vessel and degas the mixture by three cycles of freeze-pump-thaw or by sparging with an inert gas (argon or nitrogen) for 15-20 minutes. This step is essential to remove oxygen, which can quench the excited state of the photocatalyst.
-
Initiation of Reaction: Place the reaction vessel in a photoreactor at a controlled temperature. Position the light source at a fixed distance from the reaction vessel to ensure consistent irradiation.[8][9][10]
-
Irradiation: Begin stirring and irradiate the reaction mixture with visible light. The reaction time will vary depending on the specific transformation and can range from a few hours to 24 hours.
-
Reaction Monitoring: At regular intervals, take aliquots from the reaction mixture using a syringe and analyze them to monitor the progress of the reaction.
Diagram of a General Photocatalytic Experiment
Caption: General workflow for a photocatalytic experiment.
IV. Reaction Monitoring and Data Analysis
The progress of the photocatalytic reaction should be monitored using appropriate analytical techniques. The choice of technique will depend on the nature of the reactants and products.
-
UV-Vis Spectroscopy: Can be used to monitor the disappearance of a colored substrate or the formation of a colored product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds. An internal standard should be used for quantitative analysis.
-
High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile or thermally sensitive compounds.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about the products and can be used for quantitative analysis with an internal standard.[11][12]
Table of Representative Data
| Time (hours) | Substrate Conversion (%) | Product Yield (%) |
| 0 | 0 | 0 |
| 2 | 25 | 23 |
| 4 | 55 | 52 |
| 8 | 85 | 81 |
| 12 | 98 | 95 |
| 24 | >99 | 96 |
V. Safety and Handling Precautions
It is imperative to adhere to strict safety protocols when working with this compound and the associated reagents.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[15][16][17][18]
-
Handling: Handle this compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[15][16][17] Avoid contact with skin and eyes.[15][16]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[15][16]
-
Disposal: Dispose of all chemical waste, including unused reagents and reaction mixtures, in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.[17]
-
Spills: In case of a spill, evacuate the area and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[15][17]
Hazard Information for this compound
| Hazard | GHS Classification | Precautionary Statements |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed. |
| Skin Irritation | Category 2 | H315: Causes skin irritation. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation. |
VI. Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product formation | Inactive catalyst | Synthesize fresh catalyst; ensure proper storage of the catalyst. |
| Insufficient light intensity | Check the light source; ensure the reaction vessel is close enough to the lamp. | |
| Presence of oxygen | Ensure thorough degassing of the reaction mixture. | |
| Incorrect solvent | Try a different solvent; ensure the solvent is anhydrous. | |
| Catalyst decomposition | Photodegradation | Use a cutoff filter to block high-energy UV light; decrease light intensity. |
| Incompatible reagents | Check for potential side reactions between the catalyst and other components. | |
| Inconsistent results | Variable light intensity | Maintain a constant distance between the light source and the reaction vessel. |
| Temperature fluctuations | Use a cooling system to maintain a constant reaction temperature. |
VII. Conclusion
This compound is a highly effective ligand for the development of robust photocatalysts. By forming stable and photoactive complexes with transition metals, it enables a wide array of chemical transformations driven by visible light. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the potential of this compound in their own photocatalysis experiments. Careful attention to experimental setup, rigorous reaction monitoring, and strict adherence to safety protocols are paramount for achieving successful and reproducible results in this exciting and rapidly evolving field.
VIII. References
-
Griese, J. J. (n.d.). In situ Reaction Monitoring in Photocatalytic Organic Synthesis. Refubium - Freie Universität Berlin. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Improved synthesis of 2-chloro- and 2,9-dichloro-1,10-phenanthrolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme of the experimental setup. Retrieved from [Link]
-
Arjmand, F., et al. (n.d.). RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIONS. ResearchGate. Retrieved from [Link]
-
Yale University Department of Chemistry. (2020, July 1). GUIDELINES FOR SAFE LABORATORY PRACTICES. Retrieved from [Link]
-
Twilton, J., et al. (2017). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 117(19), 13013-13097. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental setup for photocatalytic degradation. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic Diagram of Experimental Setup of Photocatalysis. Retrieved from [Link]
-
National Institutes of Health. (2024, November 25). Visible Light Photoredox Catalysis in the Synthesis of Phosphonate-Substituted 1,10-Phenanthrolines. Retrieved from [Link]
-
EPFL. (n.d.). Safety in the laboratory. Retrieved from [Link]
-
Dalton Transactions. (n.d.). Characterization and photocatalytic behavior of 2,9-di(aryl)-1,10-phenanthroline copper(i) complexes. Retrieved from [Link]
-
J&K Scientific. (n.d.). This compound | 7089-68-1. Retrieved from [Link]
-
Dalton Transactions. (n.d.). Modulating the structure and photochromic performance of hybrid metal chlorides with nonphotochromic 1,10-phenanthroline and its derivative. Retrieved from [Link]
-
ResearchGate. (2025, October 15). TRANSITION-METAL-CATALYZED FUNCTIONALIZATION OF 1,10-PHENANTHROLINES AND THEIR COMPLEXES. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental setup for the photocatalysis process. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental setup for photocatalytic degradation. Retrieved from [Link]
-
Chemical Communications. (n.d.). Online monitoring of a photocatalytic reaction by real-time high resolution FlowNMR spectroscopy. Retrieved from [Link]
-
Accounts of Chemical Research. (2016, August 24). Merging Visible Light Photoredox Catalysis with Metal Catalyzed C–H Activations: On the Role of Oxygen and Superoxide Ions as Oxidants. Retrieved from [Link]
-
National Institutes of Health. (2023, May 31). Enhanced Monitoring of Photocatalytic Reactive Oxygen Species: Using Electrochemistry for Rapid Sensing of Hydroxyl Radicals Formed during the Degradation of Coumarin. Retrieved from [Link]
-
ResearchGate. (n.d.). In-situ monitoring of photocatalytic reactions in optofluidic microreactors. Retrieved from [Link]
-
Journal of the Chemical Society, Chemical Communications. (n.d.). Cationic complexes of transition metals as a new type of phase-transfer catalyst. Retrieved from [Link]
-
Heriot-Watt University. (2021, November 18). Direct C-H Functionalization of Phenanthrolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Synthesis of the 1,10-phenanthroline ligands: (i) C n H 2n+1.... Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. Visible Light Photoredox Catalysis in the Synthesis of Phosphonate-Substituted 1,10-Phenanthrolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization and photocatalytic behavior of 2,9-di(aryl)-1,10-phenanthroline copper(i) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. soc.chim.it [soc.chim.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 12. Online monitoring of a photocatalytic reaction by real-time high resolution FlowNMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Enhanced Monitoring of Photocatalytic Reactive Oxygen Species: Using Electrochemistry for Rapid Sensing of Hydroxyl Radicals Formed during the Degradation of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemscene.com [chemscene.com]
- 16. fishersci.com [fishersci.com]
- 17. chem.lzu.edu.cn [chem.lzu.edu.cn]
- 18. unifr.ch [unifr.ch]
Application Notes & Protocols: 2-Chloro-1,10-phenanthroline Derivatives for Biological Imaging
Introduction: The Versatility of the 1,10-Phenanthroline Scaffold
1,10-Phenanthroline (phen) is a heterocyclic organic compound renowned for its exceptional coordination capabilities with a wide array of metal ions.[1] Its rigid, planar structure and strong chelating properties make it a cornerstone ligand in coordination chemistry.[2] The derivatization of the phenanthroline core is a powerful strategy for developing chemosensors.[3] By introducing various functional groups at different positions on the phenanthroline rings, it is possible to fine-tune the molecule's photophysical properties, such as absorption and fluorescence, and to confer selectivity towards specific analytes of biological and environmental importance.[3]
Among the various starting materials for such derivatives, 2-Chloro-1,10-phenanthroline stands out as a particularly versatile synthetic precursor.[4] The chlorine atom at the 2-position serves as an excellent leaving group, enabling nucleophilic substitution and cross-coupling reactions. This allows for the straightforward introduction of a diverse range of functionalities, transforming the basic phenanthroline structure into highly specific and sensitive fluorescent probes for biological imaging applications.[2]
This guide provides an in-depth overview of the application of this compound derivatives as fluorescent probes, complete with detailed protocols for their use in spectroscopic analysis and live-cell imaging.
Core Principle: From Synthesis to Sensing
The utility of this compound lies in its reactivity, which allows for the creation of a library of sensor molecules. The general principle involves replacing the chloro group with a receptor unit designed to selectively bind a target analyte, and a fluorophore or a group that modulates the electronic properties of the phenanthroline system.
Figure 2: Simplified comparison of "Turn-On" and "Turn-Off" fluorescence sensing mechanisms.
Selected Examples of Phenanthroline-Based Ion Sensors
The versatility of the phenanthroline scaffold has led to the development of numerous probes with tailored specificities and photophysical properties.
| Probe Type | Target Analyte | Typical Response | Limit of Detection (LOD) | Reference Insight |
| 5-Amino-1,10-phenanthroline | Fe(II) | Turn-Off | Not specified | Forms a non-fluorescent complex, offering improved sensitivity over unmodified phenanthroline. [5] |
| 5-Chloro-1,10-phenanthroline | Fe(II) | Turn-Off | Not specified | Serves as a turn-off sensor for Fe(II) quantification. [5] |
| Imidazole-phenanthroline | Zn(II) | Ratiometric Shift | Not specified | Shows a Zn(II)-induced red-shift in emission, enabling ratiometric detection and intracellular imaging. [6] |
| Pyridyl-phenanthroline (DPP) | Cd(II) | Turn-On (CHEF) | 1 nM | The rigid backbone enhances selectivity for Cd(II) due to its optimal ionic radius for the chelate ring. [7] |
| Unspecified Derivative | Zn(II) | Turn-On (>80x) | 0.4 nM | Extremely sensitive probe used for cell imaging and sensing Zn(II)-induced peptide aggregation. [6] |
Experimental Protocols
Protocol 1: In Vitro Spectroscopic Analysis of a Phenanthroline-Based Probe
Objective: To determine the selectivity, sensitivity, and binding properties of a novel this compound derivative for a target metal ion using fluorescence spectroscopy.
Materials:
-
Stock solution of the phenanthroline probe (e.g., 1 mM in DMSO or ethanol).
-
Stock solutions of various metal perchlorate or nitrate salts (e.g., 10 mM in deionized water).
-
Appropriate buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).
-
High-purity solvents (spectroscopic grade).
-
Fluorometer and quartz cuvettes.
Methodology:
-
Probe Characterization:
-
Prepare a dilute solution of the probe in the chosen buffer (e.g., 10 µM).
-
Record the absorption (UV-Vis) and fluorescence emission spectra to determine the excitation (λex) and emission (λem) maxima. For all subsequent fluorescence measurements, excite at λex and record the emission spectrum across the relevant range.
-
-
Selectivity Screening:
-
To a series of cuvettes containing the probe solution (10 µM), add a standard concentration of different metal ions (e.g., 5 equivalents, 50 µM). Include a blank (probe only) as a control.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the fluorescence intensity at the λem for each sample.
-
Causality Check: A significant change in fluorescence only in the presence of the target ion indicates high selectivity. Minimal changes with other ions are crucial for a reliable sensor.
-
-
Fluorescence Titration:
-
Prepare a series of solutions containing a fixed concentration of the probe (e.g., 10 µM).
-
Add increasing concentrations of the target metal ion stock solution (e.g., from 0 to 20 µM).
-
After each addition, mix thoroughly, incubate for 5 minutes, and record the fluorescence intensity at λem.
-
Expert Insight: Plot the fluorescence intensity versus the metal ion concentration. The resulting curve can be used to determine the binding stoichiometry (e.g., using a Job's plot) and the binding constant (e.g., using a Benesi-Hildebrand plot).
-
-
Determination of Detection Limit (LOD):
-
Measure the fluorescence of 10-15 blank samples (probe only) to determine the standard deviation of the blank (σ).
-
Perform a calibration curve by measuring the fluorescence response at very low concentrations of the target analyte. Determine the slope (S) of the linear portion of this curve.
-
Calculate the LOD using the formula: LOD = 3σ / S . [6] * Trustworthiness: This calculation provides a statistically validated measure of the lowest concentration of the analyte that can be reliably detected above the background noise.
-
Protocol 2: Live-Cell Imaging with a Phenanthroline-Based Fluorescent Probe
Objective: To visualize the intracellular distribution or concentration changes of a target analyte (e.g., Zn(II)) in live cells using a specific phenanthroline derivative.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7). [8]* Complete cell culture medium, PBS, and trypsin-EDTA.
-
Glass-bottom dishes or chamber slides suitable for microscopy.
-
Stock solution of the phenanthroline probe (1-5 mM in DMSO).
-
Stock solution of the target analyte (e.g., ZnCl2) and/or a chelator (e.g., TPEN) for control experiments.
-
Fluorescence or confocal microscope with appropriate filter sets.
-
Live-cell imaging solution (e.g., HBSS or phenol red-free medium). [9] Methodology:
-
Cell Culture and Plating:
-
Culture cells under standard conditions (37°C, 5% CO2).
-
One day before imaging, seed the cells onto glass-bottom dishes at a density that will result in 60-70% confluency on the day of the experiment.
-
-
Probe Loading:
-
Prepare a working solution of the probe by diluting the DMSO stock in serum-free medium or a suitable buffer to a final concentration (typically 1-10 µM).
-
Wash the plated cells once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C.
-
Expert Insight: The optimal probe concentration and incubation time should be determined empirically to maximize signal while minimizing cytotoxicity.
-
-
Washing and Imaging:
-
Remove the loading solution and wash the cells two to three times with warm PBS or live-cell imaging solution to remove excess extracellular probe. [9] * Add fresh live-cell imaging solution to the dish.
-
Place the dish on the microscope stage, ensuring the cells are maintained at 37°C.
-
Acquire images using the appropriate filter set for the probe's excitation and emission wavelengths.
-
-
Control Experiments (Self-Validating System):
-
Positive Control: To confirm the probe is responsive in the cellular environment, treat a separate dish of probe-loaded cells with a cell-permeable source of the target ion (e.g., 10-50 µM ZnCl2 with a pyrithione ionophore) and image the change in fluorescence.
-
Negative Control: To demonstrate the specificity of the signal, treat another dish of probe-loaded, analyte-stimulated cells with a strong, cell-permeable chelator for that analyte (e.g., TPEN for Zn(II)). A decrease in fluorescence confirms the signal is dependent on the target ion.
-
Autofluorescence Control: Image unlabeled cells under the same imaging conditions to assess the level of natural cellular autofluorescence.
-
-
Data Analysis:
-
Use imaging software to measure the mean fluorescence intensity from specific regions of interest (ROIs) within the cells.
-
Compare the intensity of control cells versus treated cells to quantify the change in analyte concentration.
-
Conclusion and Future Prospects
This compound is a powerful and adaptable starting material for the synthesis of sophisticated fluorescent probes. Derivatives based on this scaffold have demonstrated high sensitivity and selectivity for various biologically important metal ions. [7][5][6]The ability to fine-tune their photophysical properties through chemical modification will continue to drive the development of next-generation sensors for real-time imaging of complex biological processes. [3][8]Future research will likely focus on creating probes with near-infrared (NIR) emission for deeper tissue imaging, multi-analyte sensing capabilities, and targeted delivery to specific organelles.
References
-
Alreja, P. and Kaur, N. (2016). Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions. RSC Advances, 6, 23169-23217. [Link]
-
Mikhaltseva, D. et al. (n.d.). 4,7-Substituted 1,10-phenanthroline-2,9-dicarboxamides: photophysics of ligands and their complexes with the Eu–Gd–Tb triad. Dalton Transactions. [Link]
-
ResearchGate. (n.d.). Amino and chloro derivatives of 1,10-phenanthroline as turn-off fluorescence sensors for selective and sensitive detection of Fe(II) | Request PDF. [Link]
-
Yang, B. et al. (2025). Fluorescent sensors based on phenanthroline derivatives for the detection of Zn(II) ions. ResearchGate. [Link]
-
de Oliveira, K. T. et al. (n.d.). Understanding the photophysical properties of rhenium(i) compounds coordinated to 4,7-diamine-1,10-phenanthroline: synthetic, luminescence and biological studies. Dalton Transactions. [Link]
-
ResearchGate. (n.d.). Improved synthesis of 2-chloro- and 2,9-dichloro-1,10-phenanthrolines. [Link]
-
ResearchGate. (n.d.). 1,10‐Phenanthroline with its various positions and specific properties. [Link]
-
Globe Thesis. (2020). Synthsis Of Two Phenanthroline Fluorescence Probes And Their Ability To Recognize Matal Ions. [Link]
-
Frontiers. (n.d.). Recent Progress in Fluorescent Probes For Metal Ion Detection. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
PubMed. (2008). Enhanced metal ion selectivity of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline and its use as a fluorescent sensor for cadmium(II). [Link]
-
MDPI. (n.d.). Design, Synthesis, and Antiprotozoal Evaluation of New Promising 2,9-Bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline Derivatives, a Potential Alternative Scaffold to Drug Efflux. [Link]
Sources
- 1. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced metal ion selectivity of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline and its use as a fluorescent sensor for cadmium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding the photophysical properties of rhenium(i) compounds coordinated to 4,7-diamine-1,10-phenanthroline: synthetic, luminescence and biological studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: High-Sensitivity Detection of Heavy Metal Ions Using 2-Chloro-1,10-phenanthroline-Based Chemosensors
Introduction: The Imperative for Advanced Heavy Metal Sensing
The escalating issue of heavy metal contamination in our environment poses a significant threat to ecological balance and human health.[1][2][3] Ions such as iron (Fe²⁺), cadmium (Cd²⁺), mercury (Hg²⁺), and lead (Pb²⁺) are non-biodegradable and can accumulate in biological systems, leading to severe health complications.[1][4] Consequently, the development of rapid, sensitive, and selective methods for detecting these ions is a paramount objective in environmental science, clinical diagnostics, and drug development.[5][6][7]
Among the diverse array of chemical tools, sensors built upon the 1,10-phenanthroline scaffold have emerged as a particularly promising class of chemosensors.[8][9] 1,10-phenanthroline is a rigid, planar heterocyclic compound renowned for its strong chelating properties with a variety of transition metal ions.[10][11] The introduction of a chloro-substituent at the 2-position, yielding 2-Chloro-1,10-phenanthroline, provides a versatile synthetic handle for further molecular engineering while modulating the electronic properties of the core structure. This allows for the rational design of sensors that can signal the presence of specific metal ions through distinct optical or electrochemical responses.[12][13]
This guide provides an in-depth exploration of the principles and methodologies governing the use of this compound-based sensors. We will delve into the fundamental coordination chemistry, present detailed protocols for sensor application, and offer insights into data interpretation, empowering researchers to leverage these powerful analytical tools in their work.
Core Principle: The Coordination Chemistry of Sensing
The efficacy of this compound as a sensor platform is rooted in its function as a bidentate ligand. The two nitrogen atoms in the phenanthroline ring form a stable five-membered chelate ring upon coordination with a metal ion.[11] This binding event is the primary sensing transaction, which is then transduced into a measurable signal.
The interaction alters the photophysical properties of the phenanthroline molecule in several ways:
-
Chelation-Enhanced Fluorescence (CHEF): Many phenanthroline derivatives are weakly fluorescent in their free state due to photoinduced electron transfer (PET) or intramolecular rotations that quench the excited state. Upon binding a metal ion, the molecule becomes more rigid, inhibiting these non-radiative decay pathways and causing a significant increase in fluorescence intensity—a "turn-on" response.[14]
-
Fluorescence Quenching: Conversely, coordination with certain paramagnetic heavy metal ions (like Fe²⁺ or Cu²⁺) can lead to fluorescence quenching.[9] This "turn-off" mechanism often involves energy or electron transfer from the excited fluorophore to the metal ion's d-orbitals.
-
Colorimetric Changes: The coordination can shift the electronic absorption bands of the molecule, resulting in a visible color change. This allows for naked-eye detection, a valuable feature for rapid, on-site screening.[15][16]
The chloro-substituent at the 2-position is not merely a passive component. It serves as a reactive site for nucleophilic substitution, allowing for the covalent attachment of other functional groups (e.g., fluorophores, polymers, or surface anchors) to create more sophisticated and selective sensor systems.[12][13]
Sensing Mechanism: A Visual Representation
The following diagram illustrates the fundamental principle of a "turn-off" fluorescent sensor for Fe²⁺ detection using a this compound derivative.
Caption: Workflow of Fe²⁺ detection via fluorescence quenching.
Experimental Protocols
The following protocols provide a validated framework for the application of this compound-based sensors. As a Senior Application Scientist, I stress the importance of causality: each step is designed to ensure accuracy, reproducibility, and the integrity of the results.
Protocol 1: General Procedure for "Turn-Off" Fluorescent Detection of Fe²⁺
This protocol details the use of a this compound derivative for the quantitative analysis of Fe(II) ions in an aqueous solution, based on the principle of fluorescence quenching.[9]
A. Materials & Reagents
-
This compound (or a suitable derivative)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) or similar Fe(II) salt
-
HEPES buffer (or another appropriate buffer system, pH ~7.0)
-
Spectroscopic grade ethanol or acetonitrile
-
Deionized, metal-free water (18.2 MΩ·cm)
-
Volumetric flasks and precision pipettes
-
Quartz cuvettes for fluorescence spectroscopy
B. Preparation of Solutions (Self-Validation by Design)
Causality: Preparing fresh solutions, especially for the metal ion, is critical. Fe(II) is susceptible to oxidation to Fe(III), which may not interact with the sensor in the same way. Using metal-free water and acid-washed glassware minimizes background contamination, which is crucial for achieving a low limit of detection.
-
Sensor Stock Solution (1.0 mM): Accurately weigh the this compound sensor and dissolve it in spectroscopic grade ethanol or acetonitrile to prepare a 1.0 mM stock solution. Store in the dark to prevent photodegradation.
-
Buffer Solution (100 mM, pH 7.0): Prepare a 100 mM HEPES buffer solution in deionized water and adjust the pH to 7.0. The pH is critical as it affects both the speciation of the metal ion and the protonation state of the sensor.[9]
-
Fe²⁺ Stock Solution (10 mM): Prepare a 10 mM stock solution of Fe²⁺ by dissolving FeSO₄·7H₂O in deionized water. A trace amount of acid (e.g., HCl) can be added to prevent hydrolysis and oxidation. Prepare this solution fresh before each experiment.
-
Working Solutions: Prepare working solutions by diluting the stock solutions with the buffer. For instance, a 10 µM sensor working solution and a series of Fe²⁺ standards (e.g., from 0 to 100 µM) should be prepared.
C. Experimental Workflow
Caption: Step-by-step workflow for quantitative Fe²⁺ analysis.
D. Step-by-Step Measurement Protocol
-
Instrument Setup: Turn on the fluorescence spectrophotometer and allow the lamp to warm up for at least 30 minutes for signal stability. Set the excitation wavelength (e.g., 286 nm) and emission wavelength range (e.g., 350-600 nm).[9]
-
Blank Measurement: Pipette 2.0 mL of the 10 µM sensor working solution into a quartz cuvette. Place it in the spectrophotometer and record the fluorescence spectrum. The intensity at the emission maximum is your initial fluorescence, F₀.
-
Titration: Add a small aliquot (e.g., 2-10 µL) of an Fe²⁺ standard solution directly into the cuvette. Mix gently by pipetting or inverting the capped cuvette.
-
Equilibration: Allow the solution to incubate for a set period (e.g., 2-5 minutes) to ensure the binding equilibrium is reached. This time should be determined empirically during methods development.
-
Signal Measurement: Record the fluorescence spectrum again. The new intensity at the emission maximum is F.
-
Repeat: Continue adding incremental aliquots of the Fe²⁺ standard, recording the fluorescence (F) after each addition and incubation period, until the signal is fully quenched or plateaus.
E. Data Analysis & Interpretation
The relationship between fluorescence quenching and the concentration of the analyte (Fe²⁺) can often be described by the Stern-Volmer equation:
F₀ / F = 1 + Ksv[Q]
Where:
-
F₀ is the fluorescence intensity of the sensor in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher.
-
Ksv is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher (Fe²⁺).
-
Calibration Curve: Plot F₀/F versus the concentration of Fe²⁺ ([Fe²⁺]).
-
Linear Range: Identify the concentration range over which the plot is linear. This is your quantitative working range.
-
Limit of Detection (LOD): Calculate the LOD using the formula: LOD = 3σ / S , where σ is the standard deviation of the blank measurement (at least 10 replicate readings of the sensor solution alone) and S is the slope of the linear portion of the calibration curve.[17]
Protocol 2: Selectivity and Interference Study
A crucial aspect of sensor validation is confirming its selectivity for the target ion over other potentially interfering ions commonly found in environmental or biological samples.
-
Prepare Interfering Ion Solutions: Prepare stock solutions (e.g., 1 mM) of various relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Pb²⁺, Hg²⁺) in deionized water.
-
Selectivity Test:
-
In separate cuvettes, add 2.0 mL of the 10 µM sensor solution.
-
To one cuvette, add a concentration of Fe²⁺ that produces a significant response (e.g., 50 µM).
-
To the other cuvettes, add a significantly higher concentration (e.g., 500 µM) of each potential interfering ion.
-
Record the fluorescence response for each solution.
-
-
Competitive Binding Test:
-
To a cuvette containing 2.0 mL of the 10 µM sensor solution, first add the high concentration (500 µM) of an interfering ion.
-
Then, add the lower concentration (50 µM) of Fe²⁺.
-
Record the final fluorescence.
-
-
Analysis: Compare the fluorescence changes. An ideal sensor will show a pronounced response only to the target ion (Fe²⁺) and minimal change in the presence of other ions, even in the competitive binding test.[9]
Performance Characteristics of Phenanthroline-Based Sensors
The versatility of the this compound scaffold allows for the development of sensors targeting a range of heavy metal ions with varying performance metrics.
| Sensor Derivative | Target Ion | Detection Method | Limit of Detection (LOD) | Linear Range | Reference |
| 5-chloro-1,10-phenanthroline | Fe²⁺ | Fluorescence Quenching | 1.70 x 10⁻⁸ M | Not Specified | [9] |
| 2-Cyano-1,10-phenanthroline | Fe²⁺ | Fluorescence | 3.6 x 10⁻⁹ M | Not Specified | [18] |
| 2,9-di-(pyrid-2-yl)-1,10-phenanthroline | Cd²⁺ | Fluorescence Enhancement | 1 x 10⁻⁹ M | Not Specified | [14] |
| 2,9-dichloro-1,10-phenanthroline | Ag⁺ | Colorimetric / UV-Vis | 15 µM | 15–210 µM | [19] |
| bis(imidazo...)-phenanthroline | Pb²⁺ | Electrochemical (DPV) | 0.798 x 10⁻² ppm | Not Specified | [20] |
| bis(imidazo...)-phenanthroline | Cu²⁺ | Electrochemical (DPV) | 1.336 x 10⁻² ppm | Not Specified | [20] |
References
-
J&K Scientific. This compound | 7089-68-1. [Link]
-
Chem-Impex. This compound. [Link]
-
Krapcho, A. P., et al. (2007). Improved synthesis of 2-chloro- and 2,9-dichloro-1,10-phenanthrolines. ResearchGate. [Link]
-
Nadeem, S., et al. (2015). Improved Synthesis and Naked-Eye Ag+ Chemosensing Properties of 2,9-Dichloro-1,10-Phenanthroline. ResearchGate. [Link]
-
Krassowska-Swiebocka, B., et al. Displacement reactions of 2-chloro- and 2,9-dichloro-1,10-phenanthroline: synthesis of a sulfur-bridged bis-1,10-phenanthroline macrocycle and a 2,2′-amino-substituted-bis-1,10-phenanthroline. ResearchGate. [Link]
-
Elosua, C., et al. (2019). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. MDPI. [Link]
-
Hakim, M. S., & Bilad, M. R. (2024). Colorimetric Sensor for Heavy Metal Ions Detection: A Short Review. EVERGREEN Joint Journal of Novel Carbon Resource Sciences & Green Asia Strategy. [Link]
-
Zhang, Y., et al. (2021). Electrochemical detection of heavy metal ions in water. Chemical Communications. [Link]
-
Unknown Author. Fluorescent Sensor Based on 2-Cyano-1,10-phenanthroline for Fe2+ ion Analysis in Acetonitrile. [Link]
-
Yang, B., et al. (2025). Fluorescent sensors based on phenanthroline derivatives for the detection of Zn(II) ions. ResearchGate. [Link]
-
Unknown Author. The highly preorganized ligand 2, 9-DI-(2'-PYRIDYL)-1, 10-Phenanthroline, and its complexation properties with metal ions. UNCW Institutional Repository. [Link]
-
Khan, B., et al. (2019). Simultaneous Ultrasensitive Detection of Toxic Heavy Metal Ions Using bis(imidazo[4,5-f][8][21]phenanthroline) Appended bis-triazolo Calix[19] Arene (8)/Glassy Carbon Electrode. ResearchGate. [Link]
-
Bencini, A., et al. (2002). Fluorometric chemosensors. Interaction of toxic heavy metal ions Pb>II>, Cd>II>, and Hg>II> with novel mixed-donor phenanthroline-containing macrocycles. Inorganic Chemistry. [Link]
-
Kavinkumar, T., & Manivannan, S. (2023). Electrochemical and Colorimetric Nanosensors for Detection of Heavy Metal Ions: A Review. Biosensors. [Link]
-
de Silva, A. P., et al. (2018). Amino and chloro derivatives of 1,10-phenanthroline as turn-off fluorescence sensors for selective and sensitive detection of Fe(II). ResearchGate. [Link]
-
Singh, P., et al. (2023). Electrochemical Detection of Heavy Metal Ions Based on Nanocomposite Materials. Applied Sciences. [Link]
-
Wikipedia. Transition metal complexes of 1,10-phenanthroline. [Link]
-
Elosua, C., et al. (2019). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Semantic Scholar. [Link]
-
Unknown Author. (2025). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. ResearchGate. [Link]
-
Wang, Y., et al. (2016). Simultaneous Label-free and Pretreatment-free Detection of Heavy Metal Ions in Complex Samples Using Electrodes Decorated with Vertically-ordered Mesoporous Silica Films. Nanyang Technological University. [Link]
-
Hakim, M. S., & Bilad, M. R. (2024). Colorimetric Sensor for Heavy Metal Ions Detection: A Short Review. ResearchGate. [Link]
-
Liu, W., et al. (2021). Simultaneous electrochemical sensing of heavy metal ions based on a g-C3N4/CNT/NH2-MIL-88(Fe) nanocomposite. Analytical Methods. [Link]
-
Hancock, R. D., et al. (2008). Enhanced metal ion selectivity of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline and its use as a fluorescent sensor for cadmium(II). Inorganic Chemistry. [Link]
-
Ali, I., et al. (2022). Advances in Portable Heavy Metal Ion Sensors. Biosensors. [Link]
-
Unknown Author. (2023). Different Approaches for Detecting Heavy Metal Ions. ResearchGate. [Link]
-
Tamuly, C., et al. (2021). Highly sensitive and selective colorimetric detection of dual metal ions (Hg2+ and Sn2+) in water: an eco-friendly approach. RSC Advances. [Link]
-
Hancock, R. D., et al. (2008). Metal ion complexing properties of the highly preorganized ligand 2,9-bis(hydroxymethyl)-1,10-phenanthroline: a crystallographic and thermodynamic study. Inorganic Chemistry. [Link]
-
Hakim, M. S., & Bilad, M. R. (2024). Colorimetric Sensor for Heavy Metal Ions Detection: A Short Review. [Link]
-
De Bellis, J., et al. (2019). Bio-inspired colorimetric detection of Hg2+ and Pb2+ heavy metal ions using Au nanoparticles. University of Miami. [Link]
-
Sharma, S., et al. (2016). Spectroscopic Techniques and Electrochemical Sensors Technologies for Heavy Metal Ions Detection: A Review. International Journal of Applied Engineering and Management Sciences. [Link]
-
Unknown Author. (2023). Chemical sensors for environmental monitoring. Allied Academies. [Link]
-
Sharma, A., et al. (2023). The role of chemical sensors in environmental monitoring. International Journal of Advanced Chemistry Research. [Link]
-
Shrive, C. A., et al. (2010). Overview of Sensors and Needs for Environmental Monitoring. Sensors. [Link]
-
Sensorex. Environmental Monitoring. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Overview of Sensors and Needs for Environmental Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarship.miami.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. alliedacademies.org [alliedacademies.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
- 11. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Enhanced metal ion selectivity of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline and its use as a fluorescent sensor for cadmium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tj.kyushu-u.ac.jp [tj.kyushu-u.ac.jp]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. archive.cmb.ac.lk [archive.cmb.ac.lk]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. jk-sci.com [jk-sci.com]
Application Notes & Protocols: Leveraging 2-Chloro-1,10-phenanthroline for the Development of Novel Antimicrobial Agents
Preamble: A Strategic Approach to a Post-Antibiotic Era
The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in drug discovery, moving beyond traditional scaffolds to explore novel chemical entities with unconventional mechanisms of action.[1][2] The treatment of bacterial infections is increasingly complicated by a dwindling arsenal of effective antibiotics.[2][3] In this landscape, 1,10-phenanthroline (phen) has emerged as a privileged heterocyclic scaffold, exhibiting broad-spectrum antimicrobial activity.[1][2][3] Its potent biological effects are often attributed to its exceptional ability to chelate essential metal ions within biological systems, thereby disrupting critical enzymatic processes.[4][5]
This guide focuses on 2-Chloro-1,10-phenanthroline , a key derivative that serves as a versatile and reactive precursor for synthesizing a new generation of antimicrobial agents. The presence of the chloro-substituent at the C2 position provides a strategic handle for nucleophilic substitution, allowing for the systematic modification of the phenanthroline core. This enables the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. This document provides the scientific rationale, detailed synthetic protocols, and bioassay methodologies for researchers engaged in the development of phenanthroline-based antimicrobial therapeutics.
Section 1: The Scientific Rationale and Mechanism of Action
The antimicrobial efficacy of 1,10-phenanthroline and its derivatives is multifaceted, extending beyond simple metal sequestration. Understanding these mechanisms is crucial for the rational design of new drug candidates.
1.1 Metal Ion Chelation: A Core Mechanism 1,10-phenanthroline is a classic bidentate N,N'-donor ligand that forms stable complexes with various transition metal ions (e.g., Cu²⁺, Mn²⁺, Ag⁺) that are vital for bacterial survival.[6][7] By sequestering these ions, phenanthroline-based agents can inhibit essential metalloenzymes involved in cellular respiration and DNA replication, leading to bacterial stasis or death.[6] The coordination of metal ions can also enhance the bioavailability of the compound, facilitating its passage across microbial cell membranes.[6]
1.2 Disruption of Cellular Respiration and Mitochondrial Function Studies have demonstrated that phenanthroline compounds can inflict significant damage on mitochondrial function and uncouple cellular respiration.[4] This leads to a catastrophic drop in cellular ATP production and the generation of reactive oxygen species (ROS), inducing oxidative stress and promoting apoptotic-like cell death pathways.[6]
1.3 DNA Interaction and Other Potential Targets The planar, aromatic structure of the phenanthroline ring system allows it to intercalate with bacterial DNA.[6] This interaction can disrupt DNA replication and transcription. Furthermore, some metal-phenanthroline complexes can promote oxidative damage to DNA, introducing strand breaks and further compromising cellular integrity.[6]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. The Antibacterial Activity of Metal Complexes Containing 1,10- phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deciphering the antimicrobial activity of phenanthroline chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arrow.tudublin.ie [arrow.tudublin.ie]
- 6. Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-1,10-phenanthroline
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-Chloro-1,10-phenanthroline. It addresses common challenges, offers troubleshooting solutions, and explains the scientific principles behind the recommended protocols to help you optimize your reaction yield and purity.
Introduction: The Synthetic Pathway
The synthesis of this compound is a well-established but nuanced two-step process. The overall strategy involves the initial N-oxidation of the commercially available 1,10-phenanthroline to form the key intermediate, 1,10-phenanthroline-1-oxide. This is followed by a deoxygenative chlorination reaction, typically employing phosphoryl chloride (POCl₃), to yield the final product.[1][2] While straightforward in principle, both steps present unique challenges that can significantly impact the overall yield and purity. This guide provides a robust, optimized protocol and a detailed troubleshooting framework to navigate these challenges effectively.
Overall Synthesis Workflow
Below is a diagram outlining the complete synthetic workflow from the starting material to the final purified product.
Caption: High-level workflow for the two-step synthesis of this compound.
Part 1: Optimized Experimental Protocol
This protocol synthesizes insights from multiple established methods to provide a reliable and high-yielding procedure.
Step 1: Synthesis of 1,10-Phenanthroline-1-oxide
This procedure is adapted from methodologies utilizing peroxomonosulfate (PMS, Oxone®) as a green and efficient oxidant.[3][4] The acidic conditions are critical for preventing the formation of the di-N-oxide byproduct.[4]
Materials:
-
1,10-Phenanthroline (1.0 eq)
-
Sulfuric acid (2 M)
-
Potassium peroxomonosulfate (PMS, Oxone®) (1.1 eq)
-
Sodium hydroxide solution (e.g., 2 M)
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolve 1,10-phenanthroline in deionized water (to a concentration of ~15 mM) and a small amount of 2 M H₂SO₄ to achieve a clear solution with a pH of approximately 2.[3] This acidic environment protonates one of the nitrogen atoms, deactivating it towards oxidation and selectively yielding the mono-N-oxide.[4]
-
Warm the solution to 60°C in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Slowly add solid potassium peroxomonosulfate (1.1 equivalents) in portions to the stirred solution.
-
Maintain the reaction at 60°C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Once complete, cool the reaction mixture to room temperature and carefully neutralize it by adding NaOH solution until the pH is ~7-8.
-
Transfer the aqueous solution to a separatory funnel and extract the product with chloroform (3 x volume of the aqueous phase).[4]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield 1,10-phenanthroline-1-oxide as a yellowish-brown solid. The typical yield is 85-90%.[3]
Step 2: Synthesis of this compound
This step uses phosphoryl chloride (POCl₃) to convert the N-oxide to the 2-chloro derivative. Careful handling of the reaction and workup is essential to prevent hydrolysis.[1][5]
Materials:
-
1,10-Phenanthroline-1-oxide (1.0 eq)
-
Phosphoryl chloride (POCl₃) (5-10 eq)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a fume hood, add 1,10-phenanthroline-1-oxide to a round-bottom flask equipped with a reflux condenser and a drying tube.
-
Carefully add an excess of phosphoryl chloride (POCl₃, at least 5-10 volume equivalents). The reaction is typically run neat.
-
Heat the mixture to 100-110°C and stir for 4-6 hours.[1] Monitor the reaction by TLC (e.g., using a 10:1 CH₂Cl₂:MeOH eluent) until the N-oxide is consumed.
-
After completion, cool the reaction mixture to room temperature. It is highly recommended to remove the excess POCl₃ under reduced pressure (vacuum distillation).[5] This step is crucial as it minimizes the highly exothermic and hazardous quenching process.
-
Very slowly and carefully, pour the cooled reaction residue onto a large beaker of crushed ice with vigorous stirring. Alternatively, the residue can be diluted with an inert solvent like CH₂Cl₂ before being slowly added to a cold, saturated NaHCO₃ solution.[5]
-
Once the quench is complete, adjust the pH of the aqueous layer to 7-8 with saturated NaHCO₃ solution.
-
Extract the product with CH₂Cl₂ (3 x volume of the aqueous phase).[6]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether (e.g., starting from 100:1 PE/EA).[6] The final product, this compound, is typically a white to light yellow solid. A reported yield is around 52%.[1]
Part 2: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis in a direct question-and-answer format.
Q1: My yield of 1,10-phenanthroline-1-oxide is low, and I recover a lot of unreacted starting material. What went wrong?
Answer: This issue typically points to three main causes:
-
Insufficient Oxidant: Ensure you have added at least 1.1 equivalents of potassium peroxomonosulfate. The quality of the oxidant can also degrade over time; using a fresh bottle is recommended.
-
Suboptimal Temperature: The reaction temperature of 60°C is important. Lower temperatures will result in a significantly slower reaction rate, leading to incomplete conversion within the typical timeframe.[3]
-
Inefficient Mixing: Inadequate stirring can lead to poor contact between the dissolved phenanthroline and the solid PMS, hindering the reaction rate. Ensure vigorous stirring throughout the reaction.[7]
Q2: I am observing a significant byproduct in my N-oxidation reaction, which I suspect is the di-N-oxide. How can I avoid this?
Answer: The formation of 1,10-phenanthroline-di-N-oxide is primarily controlled by pH.[4]
-
Maintain Acidic Conditions: The procedure specifies a pH of ~2. This protonates one of the ring nitrogens, making it resistant to further oxidation. If the pH is too high, both nitrogen atoms are susceptible to attack by the oxidant.
-
Avoid Excess Oxidant: While a slight excess is needed to drive the reaction to completion, a large excess of PMS can increase the likelihood of di-oxidation, especially if the reaction time is prolonged unnecessarily.
Q3: The chlorination reaction with POCl₃ is sluggish and does not go to completion, even after extended heating.
Answer: If the reaction is stalling, consider the following:
-
Temperature: Ensure the reaction temperature is maintained at a minimum of 100°C, with some protocols heating up to 110°C. POCl₃ has a boiling point of 106°C, so a well-controlled reflux is key.
-
Purity of Starting Material: The intermediate 1,10-phenanthroline-1-oxide should be reasonably pure and, critically, dry. Water will react with and consume POCl₃, reducing its effectiveness as a chlorinating agent.
-
Addition of PCl₅: Some protocols report the addition of phosphorus pentachloride (PCl₅) along with POCl₃ to improve the yield and reaction rate for challenging substrates.[2][8] This mixture generates a more powerful chlorinating environment.
Q4: During the workup of the chlorination step, my TLC shows the reappearance of the N-oxide starting material or a new, more polar spot. What is happening?
Answer: This is a classic sign of product hydrolysis. The 2-chloro position is activated and can be susceptible to nucleophilic attack by water during workup, converting the product back to 1,10-phenanthrolin-2(1H)-one, which can be mistaken for the N-oxide on TLC.
-
Minimize Water Contact: The most critical step is the quench. Evaporating excess POCl₃ before the workup is the best way to prevent this.[5] This dramatically reduces the amount of heat generated during the quench and the localized acidity that can promote hydrolysis.
-
Careful Quenching: Always pour the reaction mixture onto ice, not the other way around. This helps to dissipate the heat from the highly exothermic hydrolysis of POCl₃.
-
Use a Weak Base: Quenching with a saturated solution of a weak base like sodium bicarbonate (NaHCO₃) instead of pure water or strong bases helps to neutralize the generated HCl immediately, creating a less harsh environment for the product.[5]
Troubleshooting Flowchart: Low Yield in Chlorination
Caption: Decision-making flowchart for troubleshooting low yields in the chlorination step.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the chlorination of a heterocyclic N-oxide with POCl₃?
Answer: The reaction proceeds through an electrophilic attack of the N-oxide oxygen onto the phosphorus atom of POCl₃. This forms an adduct which then eliminates a chlorophosphate species. The key step involves the now electron-deficient pyridine ring being attacked by a chloride ion at the C2 position, followed by rearomatization to give the 2-chloro product. This is an example of an electrophile-assisted deoxygenative nucleophilic halogenation.[9]
Chlorination Reaction Mechanism
Caption: Simplified mechanism of N-oxide chlorination with POCl₃.
Q2: How do I properly store this compound?
Answer: The compound should be stored under an inert atmosphere (nitrogen or argon) at room temperature or refrigerated (2-8°C) to prevent slow degradation.[6] It is a solid that can range from white to orange.[6]
Q3: What analytical methods are best for confirming the product's identity?
Answer: A combination of techniques is recommended:
-
¹H NMR: To confirm the aromatic proton signals and their coupling constants, which will be different from the starting N-oxide.[3]
-
Mass Spectrometry: To confirm the molecular weight (214.65 g/mol ) and isotopic pattern for the presence of one chlorine atom.[6]
-
Melting Point: The reported melting point is around 130°C, which can be a good indicator of purity.[6]
Q4: Are there safer or more modern alternatives to POCl₃?
Answer: While POCl₃ is the most common and cost-effective reagent, its corrosiveness and violent reaction with water are significant drawbacks. Milder reagents have been developed for chlorinating N-oxides, such as a mixture of triphenylphosphine (PPh₃) and trichloroacetonitrile (Cl₃CCN), which can offer higher regioselectivity and better functional group tolerance under milder conditions.[10] However, for this specific substrate, POCl₃ remains the most widely cited reagent.
Part 4: Key Parameter Summary
The table below summarizes the critical quantitative parameters for optimizing each step of the synthesis.
| Parameter | Step 1: N-Oxidation | Step 2: Chlorination | Rationale & Reference |
| Key Reagent Ratio | 1.1 eq PMS | >5 eq POCl₃ | Slight excess of oxidant ensures full conversion. Large excess of POCl₃ acts as both reagent and solvent.[1][3] |
| Temperature | 60°C | 100 - 110°C | Optimal for reaction rate without significant side reactions. Higher temp needed for C-Cl bond formation.[1][3] |
| Reaction Time | 2 - 4 hours | 4 - 6 hours | Typical duration, but should always be confirmed by TLC monitoring. |
| Solvent | Water (acidified) | Neat (POCl₃) | Aqueous medium for PMS. POCl₃ serves as its own solvent.[1][3] |
| Workup pH | ~7-8 | ~7-8 | Neutralization is key for extraction and product stability.[4][6] |
| Typical Yield | 85 - 90% | ~50 - 60% | N-oxidation is generally high-yielding. Chlorination yield is moderate and sensitive to workup conditions.[1][3] |
References
-
Najóczki, F., Szabó, M., Lihi, N., Udvardy, A., & Fábián, I. (2021). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules, 26(12), 3632. [Link]
-
Nenajdenko, V. G., et al. (2022). First synthesis of 1,10-phenanthroline-2,9-diamine dioxides, a novel family of phenanthroline-based ligands. Mendeleev Communications. [Link]
-
Najóczki, F., et al. (2021). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Odesa I. I. Mechnikov National University. [Link]
-
Najóczki, F. (2021). The Synthesis, Characterization and Complex Formation Reactions of 1,10-Phenanthroline- Mono-N-Oxide Derivatives. University of Debrecen. [Link]
-
(2010). 1,10-Phenanthroline, 1-oxide. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Krapcho, A. P., et al. (2007). Improved synthesis of 2-chloro- and 2,9-dichloro-1,10-phenanthrolines. ResearchGate. [Link]
-
Krapcho, A. P., et al. (1995). Displacement reactions of 2-chloro- and 2,9-dichloro-1,10-phenanthroline: synthesis of a sulfur-bridged bis-1,10-phenanthroline macrocycle and a 2,2′-amino-substituted-bis-1,10-phenanthroline. ResearchGate. [Link]
-
Krapcho, A. P., et al. (2007). IMPROVED SYNTHESIS OF 2-CHLORO- AND 2, 9-DICHLORO-1, 10-PHENANTHROLINES. Organic Preparations and Procedures International. [Link]
-
Bolotin, D. S., et al. (2017). Improved Synthesis of 2,9-Dichloro-1,10-phenanthroline. ResearchGate. [Link]
-
Smith, A. (2020). Synthetic Pathways for Potential Platinum 1,10-Phenanthroline Compounds. TopSCHOLAR, Western Kentucky University. [Link]
-
Gholamhosseini, S., et al. (2021). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. RSC Advances. [Link]
-
Meirelles, M. A. (2014). How should I proceed in Chlorination using POCl3? ResearchGate. [Link]
-
Malykhin, R. S., & Sukhorukov, A. Y. (2020). Nucleophilic Halogenation of Heterocyclic N-Oxides: Recent Progress and a Practical Guide. Advanced Synthesis & Catalysis. [Link]
-
Zhang, Y., et al. (2021). Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 5. researchgate.net [researchgate.net]
- 6. This compound CAS#: 7089-68-1 [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Side reactions and byproducts in 2-Chloro-1,10-phenanthroline synthesis
Technical Support Center: Synthesis of 2-Chloro-1,10-phenanthroline
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this important heterocyclic compound as a ligand or synthetic intermediate. Here, we address common challenges, side reactions, and byproducts encountered during its synthesis, providing field-proven insights and troubleshooting protocols to ensure a successful and reproducible outcome.
Troubleshooting Guide: Common Synthesis Issues
This section is structured in a question-and-answer format to directly address specific experimental challenges.
Question 1: My reaction yields are consistently low, or the reaction fails completely. What are the common causes?
Low or no yield is the most frequent issue, often stemming from problems in either the initial N-oxidation or the subsequent chlorination step.
Potential Causes & Recommended Solutions:
-
Poor Quality of Reagents:
-
Phosphorus Oxychloride (POCl₃): POCl₃ is highly sensitive to moisture and can hydrolyze over time to phosphoric acid and HCl, reducing its efficacy. Using POCl₃ from a bottle that has been open for a long time is a common point of failure.[1]
-
Solution: Use freshly opened or recently distilled POCl₃ for the reaction. Ensure the reagent is handled under anhydrous conditions.
-
-
Incomplete N-Oxidation:
-
The chlorination step requires the successful formation of 1,10-phenanthroline-N-oxide. If the initial oxidation is incomplete, the unreacted 1,10-phenanthroline will not undergo chlorination under these conditions.
-
Solution: Before proceeding to the chlorination step, verify the formation of the N-oxide intermediate via Thin Layer Chromatography (TLC) or ¹H NMR. Ensure the correct stoichiometry of the oxidizing agent (e.g., peroxomonosulfate or H₂O₂/acetic acid) is used.[2][3]
-
-
Sub-optimal Reaction Conditions:
-
The chlorination reaction typically requires heat to proceed to completion. Insufficient temperature or reaction time will result in unreacted N-oxide starting material.
-
Solution: The reaction is often performed by heating with POCl₃, sometimes with the addition of PCl₅.[4][5] Monitor the reaction progress using TLC. If the starting material is still present after the recommended time, consider extending the reflux period.
-
-
Premature Hydrolysis During Workup:
-
The 2-chloro group is susceptible to nucleophilic substitution, particularly hydrolysis back to 1,10-phenanthrolin-2(1H)-one, especially in hot, acidic aqueous conditions.[6]
-
Solution: Perform the aqueous workup rapidly and at low temperatures. The standard procedure involves pouring the cooled reaction mixture onto crushed ice and immediately neutralizing it with a cold, saturated aqueous solution of a base like sodium carbonate or sodium hydroxide to maintain a pH of 7-8.[7]
-
Question 2: The crude product is a dark, tarry material that is very difficult to purify. How can I prevent this?
The formation of tar is indicative of degradation and polymerization side reactions, often caused by overly harsh reaction conditions.
Potential Causes & Recommended Solutions:
-
Excessive Reaction Temperature:
-
While heat is necessary, excessive temperatures or localized overheating can cause the phenanthroline ring system to decompose in the strongly acidic and dehydrating environment of hot POCl₃.
-
Solution: Maintain a controlled and consistent temperature using an oil bath and a reflux condenser. Avoid aggressive, direct heating with a mantle. For the synthesis of the related 2,9-dichloro-1,10-phenanthroline, a standard refluxing POCl₃/PCl₅ system is used, indicating the thermal stability required.[5]
-
-
Prolonged Reaction Time:
-
Heating the reaction for an unnecessarily long time, well past the consumption of the starting material, can lead to the formation of complex, high-molecular-weight byproducts.
-
Solution: Monitor the reaction diligently by TLC. Once the N-oxide spot has disappeared, proceed with the workup. Do not leave the reaction heating unattended for extended periods beyond the established protocol time.
-
-
Impure Starting Materials:
-
Impurities in the initial 1,10-phenanthroline can char and decompose under the harsh reaction conditions, leading to a discolored and complicated crude mixture.
-
Solution: Ensure the starting 1,10-phenanthroline is of high purity. If necessary, recrystallize it before use.
-
Question 3: My final product is contaminated with a significant byproduct. How do I identify and prevent it?
The identity of the byproduct is the key to diagnosing the problem. The most common byproducts are unreacted starting material, a hydrolysis product, or a di-substituted product.
Common Byproducts and Their Prevention
| Byproduct Name | Identification (MS, NMR) | Cause of Formation | Prevention Strategy |
| 1,10-Phenanthroline-N-oxide | M⁺ at m/z 196. Corresponds to starting material for the chlorination step. | Incomplete chlorination (insufficient reagent, time, or temperature). | Use fresh POCl₃/PCl₅, ensure adequate reaction temperature and time, and monitor via TLC.[4][5] |
| 1,10-Phenanthrolin-2(1H)-one | M⁺ at m/z 196. Isomeric with the N-oxide but has a distinct NMR spectrum. | Hydrolysis of the 2-chloro product during aqueous workup.[6] | Perform workup quickly at low temperature. Pour reaction mixture onto ice and neutralize immediately with cold aqueous base.[7] |
| 1,10-Phenanthroline-N,N'-dioxide | M⁺ at m/z 212. | Over-oxidation in the first step. Can occur if pH is not controlled.[2][8] | During N-oxidation, use slightly acidic conditions and carefully control the stoichiometry (1.1-1.2 equivalents) of the oxidant to favor mono-N-oxidation.[2] |
| 2,9-Dichloro-1,10-phenanthroline | M⁺ at m/z 248. | Can occur if the starting material is the corresponding dione or if conditions are harsh enough to chlorinate other positions (less common for this specific product).[4][5] | Use the correct N-oxide precursor. Avoid excessively harsh conditions that could promote further reactions. |
Experimental Workflow & Troubleshooting Diagram
The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield.
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of chlorination with POCl₃? The reaction of a heterocyclic N-oxide with phosphorus oxychloride is analogous to the Vilsmeier-Haack reaction. The oxygen of the N-oxide acts as a nucleophile, attacking the phosphorus atom of POCl₃. This is followed by a rearrangement and elimination sequence where a chloride ion attacks the C2 position of the phenanthroline ring, leading to the chlorinated product and phosphate byproducts.[9][10]
-
Q2: Is it necessary to use PCl₅ in addition to POCl₃? While POCl₃ can function as both the solvent and chlorinating agent, the addition of phosphorus pentachloride (PCl₅) is sometimes used to enhance the reactivity of the system, particularly for less reactive substrates or to ensure the reaction goes to completion.[1][5] It helps to generate a more electrophilic chlorinating species.
-
Q3: How can I best purify the final this compound product? The crude product, after aqueous workup and extraction, is typically purified by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in petroleum ether (e.g., PE/EA 100:1).[7] Alternatively, for relatively clean crude products, recrystallization from a solvent like toluene can yield pure white crystals.[4]
-
Q4: Can this procedure be adapted to synthesize 2,9-dichloro-1,10-phenanthroline? Yes, but the starting material is different. The synthesis of the 2,9-dichloro analogue typically starts from 1,10-phenanthroline-2,9-dione, which is then refluxed in POCl₃ and PCl₅ to chlorinate both positions.[4][5]
Key Experimental Protocols
Protocol 1: Synthesis of 1,10-Phenanthroline-N-oxide[2]
-
Dissolve 1,10-phenanthroline in water, adding a small amount of sulfuric acid to achieve a pH of ~2, which aids solubility and prevents di-N-oxidation.
-
Add 1.1-1.2 equivalents of solid peroxomonosulfate (e.g., Oxone®) portion-wise to the solution.
-
Stir the mixture at 60 °C for the required time (can range from 2-38 hours, monitor by TLC).
-
After complete conversion, cool the reaction mixture and carefully neutralize it by adding an aqueous NaOH solution to a pH of ~8-9.
-
Extract the aqueous layer multiple times with chloroform (3 x volume).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the N-oxide product.
Protocol 2: Synthesis of this compound[4][7]
Note: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Ensure all glassware is thoroughly oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
To a round-bottom flask, add 1,10-phenanthroline-N-oxide (1.0 eq.).
-
Carefully add phosphorus oxychloride (POCl₃) to act as the solvent and reagent (a concentration of ~0.2 M is a reasonable starting point).
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC until the starting N-oxide is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto a vigorously stirred beaker of crushed ice.
-
Neutralize the acidic aqueous mixture by the slow, portion-wise addition of a cold, saturated aqueous sodium carbonate solution until the pH is 7-8.
-
Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane (CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography (silica gel, PE/EA) or recrystallization.
References
-
Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. National Institutes of Health (NIH). [Link]
-
First synthesis of 1,10-phenanthroline-2,9-diamine dioxides, a novel family of phenanthroline-based ligands. Royal Society of Chemistry. [Link]
-
Synthesis of 1,10-N,N′-phenanthroline dioxides using HOF·CH3CN complex. ResearchGate. [Link]
-
Improved synthesis of 2-chloro- and 2,9-dichloro-1,10-phenanthrolines. ResearchGate. [Link]
-
Synthesis of 1,10-phenanthroline-mono-N-oxides. ResearchGate. [Link]
-
IMPROVED SYNTHESIS OF 2-CHLORO- AND 2, 9-DICHLORO-1, 10-PHENANTHROLINES. Organic Preparations and Procedures International. [Link]
-
Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. PubMed Central. [Link]
-
Displacement reactions of 2-chloro- and 2,9-dichloro-1,10-phenanthroline: synthesis of a sulfur-bridged bis-1,10-phenanthroline macrocycle and a 2,2′-amino-substituted-bis-1,10-phenanthroline. ResearchGate. [Link]
-
Phenanthroline Di-N-oxides. Journal of the American Chemical Society. [Link]
-
Improved Synthesis of 2,9-Dichloro-1,10-phenanthroline. ResearchGate. [Link]
- Purification of 1, 10-phenanthrolines.
-
Does anyone know how to synthesize 2,9-dichloro-1,10-phenanthroline ?. ResearchGate. [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. Royal Society of Chemistry. [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. National Institutes of Health (NIH). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound CAS#: 7089-68-1 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Chloro-1,10-phenanthroline and its Metal Complexes
Welcome to the technical support center for 2-Chloro-1,10-phenanthroline and its coordination complexes. This guide is designed for researchers, medicinal chemists, and material scientists who work with these versatile compounds. Instead of a rigid manual, this resource is structured as a series of practical, field-tested answers to the common and complex purification challenges you may encounter. We will delve into the causality behind each step, ensuring you not only solve the problem at hand but also understand the underlying chemical principles to prevent future issues.
Section 1: Purification of the Ligand: this compound
The purity of your ligand is the foundation for synthesizing clean, well-defined metal complexes. Impurities in the starting material, such as unreacted precursors or colored byproducts, will inevitably carry through to your coordination reaction, complicating the subsequent purification of the final complex.
Frequently Asked Questions (FAQs)
Question 1: My crude this compound is a yellow-brown solid. How can I obtain the pure, white crystalline product?
Answer: This is a very common issue. The coloration is typically due to high molecular weight, polymeric, or oxidized impurities formed during synthesis. A multi-step approach is most effective.
-
Causality: The desired product and the colored impurities often have different solubilities and affinities for adsorbents. We exploit these differences. A simple recrystallization may not be sufficient as the colored impurities can co-crystallize.
-
Recommended Protocol: A procedure adapted from established methods involves a hot filtration and treatment with silica gel to adsorb the colored impurities.[1]
-
Initial Dissolution & Filtration: Dissolve the crude solid in a suitable solvent like boiling toluene or chloroform. Some insoluble, likely polymeric, material may remain.[1]
-
Decolorization: While the solution is still hot, add a small amount of silica gel (approximately 1-2% w/w). The silica acts as a polar adsorbent, binding the colored, polar impurities.[1]
-
Hot Filtration: Quickly filter the hot solution through a short plug of celite or filter paper to remove the silica gel and any other insoluble matter.
-
Crystallization: Concentrate the clear filtrate by reducing the solvent volume and allow it to cool slowly. Beautiful white or colorless needles of pure this compound should crystallize out.[1]
-
Validation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry. Confirm purity via ¹H NMR analysis and melting point determination (pure compound melts around 128-132 °C).[2][3]
-
Question 2: Recrystallization improved the color, but NMR analysis still shows minor impurities. What is the next step?
Answer: When recrystallization is insufficient, column chromatography is the method of choice for achieving high purity (>98%).
-
Causality: Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). Non-polar eluents are a good starting point for this relatively non-polar molecule.
-
Recommended Protocol: Flash column chromatography using a non-polar solvent system is effective.
-
Stationary Phase: Use standard silica gel (230-400 mesh).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and load it onto the column.
-
Elution: Elute the column with a solvent system such as Petroleum Ether / Ethyl Acetate (PE/EA), starting with a high ratio of the less polar solvent (e.g., 100:1 PE/EA).[4]
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify and combine those containing the pure product.
-
Validation: Evaporate the solvent from the combined pure fractions under reduced pressure. Confirm purity using HPLC (>98% is a good target) and NMR spectroscopy.[2][3][5]
-
Workflow for Ligand Purification
This diagram outlines the decision-making process for purifying crude this compound.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. This compound | 7089-68-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | 7089-68-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound | 7089-68-1 [m.chemicalbook.com]
- 5. This compound | 7089-68-1 | TCI EUROPE N.V. [tcichemicals.com]
Technical Support Center: Overcoming Solubility Issues of 2-Chloro-1,10-phenanthroline Complexes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-1,10-phenanthroline (Cl-phen) and its metal complexes. The unique electronic and chelating properties of the phenanthroline core make it a privileged ligand in fields ranging from catalysis and materials science to medicinal chemistry.[1][2][3] However, the planar, aromatic nature of this ligand system frequently leads to significant solubility challenges for its corresponding metal complexes.[4][5]
This guide is designed to provide you with a systematic framework for diagnosing and overcoming these solubility issues. We will move from foundational troubleshooting steps to advanced formulation and synthetic strategies, explaining the causality behind each experimental choice to empower you to make informed decisions in your work.
Section 1: Foundational Troubleshooting
This section addresses the most common initial hurdles: dissolving the free ligand and handling a complex that has precipitated unexpectedly.
Q1: My this compound ligand is difficult to dissolve. What are the recommended starting solvents?
A1: The free this compound ligand is a solid that is sparingly soluble in water but shows good solubility in several common organic solvents.[6] Your choice of solvent will depend on the subsequent reaction conditions. For initial dissolution, a trial-and-error approach based on solvent polarity is a sound strategy.
Data Presentation: Solubility of this compound (Ligand)
| Solvent | Class | Relative Polarity | Observed Solubility | Application Notes |
| Water | Protic | 1.000 | Sparingly Soluble / Insoluble[7] | Not recommended for stock solutions. |
| Methanol (MeOH) | Protic | 0.762 | Soluble[6] | Good starting point for many syntheses. |
| Ethanol (EtOH) | Protic | 0.654 | Soluble[7] | Often used in complexation reactions.[8] |
| Dichloromethane (DCM) | Aprotic | 0.309 | Soluble[6] | Useful for reactions and purification. |
| Chloroform (CHCl₃) | Aprotic | 0.259 | Soluble[9] | A common solvent for synthesis and purification. |
| Toluene | Nonpolar | 0.099 | Slightly Soluble (requires heating)[9] | Can be used for recrystallization. |
| Dimethylformamide (DMF) | Polar Aprotic | 0.386 | Soluble[6] | Excellent for dissolving stubborn compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | Soluble[7] | High boiling point; can be difficult to remove. |
Causality Check: The high solubility in polar solvents like methanol, DMF, and DMSO is due to favorable dipole-dipole interactions with the polar C-Cl bond and the nitrogen lone pairs of the phenanthroline ring system. Nonpolar solvents like heptane are generally ineffective.[7]
Q2: I've just synthesized my metal complex, and it has precipitated from the reaction mixture. What is the first thing I should try?
A2: An unexpected precipitation event indicates that the complex is not soluble in the current solvent system under the final reaction conditions (e.g., temperature, concentration). The immediate goal is to redissolve the material to enable purification and characterization.
A systematic solvent screening is the most logical first step. Isolate a small amount of the precipitate and test its solubility in a range of solvents, moving from the least polar to the most polar.
Experimental Protocols: Small-Scale Solvent Screening Workflow
-
Isolate: Filter a small sample of the precipitate and wash it with a solvent in which it is clearly insoluble (e.g., diethyl ether or cold water) to remove residual reactants. Dry the sample.
-
Aliquot: Place a few milligrams of the dried complex into several small vials.
-
Test: To each vial, add a different solvent (e.g., start with DCM, acetonitrile, methanol, then move to DMF, DMSO) dropwise with agitation (vortexing or sonication).
-
Observe: Note whether the complex dissolves completely, partially, or not at all. Gentle heating can be attempted, but be mindful of potential decomposition.
-
Scale-Up: Once a suitable solvent is identified, you can apply it to the bulk of your precipitated material.
Section 2: Advanced Strategies for Aqueous & Biological Media
For applications in drug development and biological assays, achieving solubility and stability in aqueous buffers is critical.
Q3: I need to dissolve my complex in an aqueous buffer for a biological assay, but it keeps crashing out. How can I systematically approach this?
A3: Poor aqueous solubility is the most common hurdle for phenanthroline complexes. This is often due to the hydrophobic nature of the large aromatic ligand. The solubility of these complexes is frequently dependent on pH.[10][11] A systematic pH screen is the most effective initial strategy.
The rationale is twofold:
-
Ligand Protonation: At lower pH, the nitrogen atoms on the phenanthroline ring can become protonated.[12] While this can increase the solubility of the free ligand, it may also lead to decomplexation if the proton competes with the metal ion.[12]
-
Metal Hydroxide Formation: At higher pH, the metal center may precipitate as a metal hydroxide, destroying your complex.[10][11]
Therefore, there is often an optimal pH window for stability and solubility.
Mandatory Visualization: pH Optimization Workflow
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]
- 4. Organometallic Half-Sandwich Complexes of 1,10-Phenanthroline Derivatives with Improved Solubility, Albumin-Binding, and Nanoformulation Potential Targeting Drug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eutectogels as Delivery Media for Therapeutic Metal Complexes: What Are the Benefits? [mdpi.com]
- 6. This compound CAS#: 7089-68-1 [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. Synthesis and Characterization of Ruthenium(II) Phenanthroline Complexes Containing Quaternary Amine Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ours.ou.ac.lk [ours.ou.ac.lk]
Minimizing interference from other metal ions in spectrophotometric analysis
Technical Support Center: Spectrophotometric Analysis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve a common yet critical challenge in spectrophotometric analysis: interference from non-target metal ions. This document provides in-depth, field-proven insights and actionable protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Identifying and Diagnosing Interference
Question: My calibration curve is non-linear, or my replicate readings are inconsistent. How can I determine if metal ion interference is the cause?
Answer: Metal ion interference is a primary suspect when you observe poor linearity, inconsistent results, or a mismatch between expected and measured concentrations. Interfering ions can react with your chromogenic reagent, forming their own colored complexes that absorb at or near the same wavelength as your analyte of interest.[1][2][3] This leads to an additive effect, causing an artificially high absorbance reading.
Diagnostic Protocol: The Spike-Recovery Test
This protocol helps confirm if a suspected interfering ion is impacting your results.
-
Prepare Samples: Create three sets of samples:
-
Set A (Analyte Only): Prepare your analyte at a known concentration in the sample matrix.
-
Set B (Interferent Only): Prepare a sample containing only the suspected interfering metal ion at a concentration you expect to find in your real samples.
-
Set C (Spiked Sample): Prepare your analyte at the same known concentration as Set A, but also "spike" it with the interfering metal ion from Set B.
-
-
Measure Absorbance: Measure the absorbance of all three sets at your analytical wavelength.
-
Analyze Results:
-
If Absorbance(A) is approximately equal to Absorbance(C) - Absorbance(B), the interference is likely additive and predictable.
-
If Absorbance(C) is significantly different from the sum of A and B, a more complex interaction (e.g., competitive binding) is occurring.
-
If Absorbance(B) is near zero, that specific metal is not a direct interferent at this wavelength. However, it could still interfere by competing for the reagent.
-
This self-validating check provides a clear indication of the nature and magnitude of the interference.
Category 2: Fundamental Control Strategies
Question: I've confirmed interference. What is the simplest way to mitigate it?
Answer: The most fundamental and often most effective strategy is the precise control of solution pH. The formation and stability of metal-ligand complexes are highly dependent on pH.[4][5] By adjusting the pH, you can often selectively prevent the interfering ion from reacting with the chromogenic reagent while ensuring your target analyte reacts completely.
Why pH is Critical: The pH of the solution dictates the speciation of both the metal ions and the chromogenic reagent.[6] For example, at low pH, an abundance of H+ ions can protonate the reagent, preventing it from binding to metal ions. Conversely, at high pH, metal ions may precipitate as hydroxides.[7] The goal is to find a "sweet spot" pH where the formation of your target complex is maximized and the formation of the interfering complex is minimized.[4]
Workflow for pH Optimization
Caption: Workflow for determining the optimal pH to minimize interference.
Category 3: Chemical Mitigation Using Masking Agents
Question: pH adjustment isn't enough to eliminate the interference. What's the next step?
Answer: When pH control is insufficient, the use of a masking agent is the preferred chemical method. A masking agent is a chemical that reacts selectively with the interfering ion to form a stable, colorless complex.[1][3] This "masks" the interferent, preventing it from reacting with the chromogenic reagent without affecting the analysis of the target analyte.[2][8]
The Mechanism of Action: The masking agent essentially sequesters the interfering ion. The key is that the stability constant of the interferent-masking agent complex must be significantly higher than the stability constant of the interferent-chromogenic reagent complex.
Caption: A masking agent selectively binds the interfering ion.
Selecting the Right Masking Agent: The choice of masking agent is critical and depends on the specific ions involved. For instance, ascorbic acid is an excellent choice for masking Fe(III) by reducing it to Fe(II), which often forms weaker complexes.[1][3]
| Masking Agent | Commonly Masked Ions | Typical Conditions / Notes |
| Ascorbic Acid | Fe³⁺, Cr⁶⁺, V⁵⁺ | Reduces the ion to a lower oxidation state that is less reactive.[1][3] |
| Cyanide (KCN) | Ag⁺, Cu²⁺, Co²⁺, Ni²⁺, Zn²⁺ | Highly effective but also highly toxic; use with extreme caution.[8] |
| Triethanolamine | Al³⁺, Fe³⁺, Mn²⁺ | Often used in complexometric titrations. |
| Fluoride (NaF) | Fe³⁺, Al³⁺, Ti⁴⁺ | Forms stable fluoro-complexes. Can interfere with some analytes. |
| Thioglycolic Acid | Fe, Cu, Sn | Can also be used as a chromogenic reagent itself in some cases.[1] |
Protocol for Testing a Masking Agent:
-
Select a Candidate: Based on literature or the table above, choose a potential masking agent.
-
Prepare Solutions: Create three sample sets in your optimized pH buffer:
-
Set 1: Analyte + Chromogenic Reagent
-
Set 2: Analyte + Interferent + Chromogenic Reagent (No Mask)
-
Set 3: Analyte + Interferent + Masking Agent + Chromogenic Reagent
-
-
Measure and Compare: Measure the absorbance of all three sets.
-
Verification: If the absorbance of Set 3 is nearly identical to the absorbance of Set 1, the masking agent is effective at the tested concentration. You should optimize the concentration of the masking agent to use the minimum amount necessary.
Category 4: Advanced Instrumental & Data Processing Solutions
Question: The absorbance spectra of my analyte and the interfering ion are severely overlapped. No masking agent seems to work. Are there any other options?
Answer: Yes. When chemical methods fail due to significant spectral overlap, you can turn to instrumental and computational techniques. The most powerful of these is Derivative Spectrophotometry .[9]
This technique involves calculating the first, second, or higher-order derivative of the absorbance spectrum (dA/dλ, d²A/dλ², etc.).[10][11] This mathematical transformation can often resolve overlapping peaks that are indistinguishable in the normal, zero-order spectrum.[12][13]
How Derivative Spectrophotometry Works: A broad peak in a zero-order spectrum becomes a bipolar signal in the first derivative, crossing zero at the original peak's maximum. A sharp peak will have a much larger derivative amplitude than a broad, overlapping peak, enhancing its signal and allowing for quantification.
Caption: Derivative spectrophotometry enhances spectral resolution.
Advantages:
-
Resolves Overlap: Excellent for separating sharp analyte peaks from broad background absorbance or overlapping interferents.[10][12]
-
No Extra Reagents: Avoids adding more chemicals (like masking agents) that could introduce new interferences.
-
Increased Selectivity: Allows for the determination of individual components in multi-component mixtures.[12]
Considerations:
-
Signal-to-Noise Ratio: The derivative process can amplify noise. High-quality, low-noise initial spectra are essential.
-
Software: Requires a spectrophotometer with software capable of calculating derivatives.
Category 5: Matrix Simplification
Question: My sample matrix is extremely complex (e.g., biological fluid, digested soil). Should I try to mask dozens of potential interferents or is there a better way?
Answer: In cases of highly complex matrices, attempting to mask every potential interferent is impractical and can lead to new, unpredictable interferences.[2][14] The superior strategy is matrix simplification , which involves physically separating your analyte of interest from the bulk of the sample matrix before analysis.[15]
Common Matrix Simplification Techniques:
-
Liquid-Liquid Extraction (LLE): Uses two immiscible solvents to partition the analyte into one phase, leaving interferents behind in the other.
-
Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent cartridge that selectively retains the analyte. Interferents are washed away, and the purified analyte is then eluted for analysis. This is often more efficient and uses less solvent than LLE.[15][16]
-
Protein Precipitation: Used for biological samples like plasma or serum to remove proteins that can cause significant interference.[15]
Decision Workflow: Masking vs. Matrix Simplification
Caption: Decision guide for choosing between masking and matrix simplification.
References
-
Derivative spectrophotometry | PPTX. (n.d.). Slideshare. Retrieved from [Link]
-
Giese, A. T., & French, C. S. (1955). The Analysis of Overlapping Spectral Absorption Bands by Derivative Spectrophotometry. Applied Spectroscopy. Retrieved from [Link]
-
T. Jishnu, et al. (2019). DERIVATIVE UV SPECTROSCOPIC APPROACHES IN MULTICOMPONENT ANALYSIS–A REVIEW. CORE. Retrieved from [Link]
-
Chemistry For Everyone. (2022, August 22). What Is Derivative UV-Vis Spectroscopy? YouTube. Retrieved from [Link]
-
Iglesias, M., et al. (2001). Masking agents in the spectrophotometric determination of metal ions with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol and non-ionic surfactant. Analyst (RSC Publishing). Retrieved from [Link]
-
Chemistry For Everyone. (2022, January 19). What Is Derivative Spectroscopy? YouTube. Retrieved from [Link]
-
Aabidin, H. Z. U., et al. (2023). Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. PMC - NIH. Retrieved from [Link]
-
Unknown Author. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF METAL IONS USING CHROMOGENIC ORGANIC REAGENTS: TECHNIQUES, ADVANTAGES, AND CHALLENGES. IJRPR. Retrieved from [Link]
-
Aabidin, H. Z. U., et al. (2023). Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. TÜBİTAK. Retrieved from [Link]
-
Aziz, H. (n.d.). Masking Agent (Hadiqa Aziz) | PDF. Scribd. Retrieved from [Link]
-
Ali, A., et al. (2022, December 10). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Juniper Publishers. Retrieved from [Link]
-
Ghasemi, J., & Niazi, A. (n.d.). The effect of pH on the absorption spectra of the PAR and lead, zinc, mercury and cadmium complexes in different pH-value. ResearchGate. Retrieved from [Link]
-
Drawell. (n.d.). What are the Key Challenges in Spectrophotometric Analysis? Retrieved from [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: What is the Matrix Effect. Retrieved from [Link]
-
Various Authors. (2022, March 29). What is the effect of pH on absorbance in spectrophotometric titration? Quora. Retrieved from [Link]
-
Biver, T., et al. (2021, May 21). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. PMC - NIH. Retrieved from [Link]
-
Various Authors. (2022, August 10). Influence of pH on heavy metal speciation and removal from wastewater using micellar-enhanced ultrafiltration. ResearchGate. Retrieved from [Link]
-
Lemos, V. A., & Teixeira, L. S. (n.d.). Effect of pH on the maximum absorbance and wavelength of the iron-squarate complex. ResearchGate. Retrieved from [Link]
-
Mano, N. (2021, December 29). Journal of Chromatography & Separation Techniques. Longdom Publishing. Retrieved from [Link]
-
He, J. (n.d.). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. Retrieved from [Link]
-
T. L. T. M., et al. (2022). Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy. PMC - NIH. Retrieved from [Link]
-
Sternberg, J. C., et al. (1960). Spectrophotometric Analysis of Multicomponent Systems Using Least Squares Method in Matrix Form. Analytical Chemistry - ACS Publications. Retrieved from [Link]
Sources
- 1. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijmr.net.in [ijmr.net.in]
- 3. "Masking of iron and other interferences during the spectrophotometric " by HAFIZ ZAIN UL AABIDIN, MUHAMMAD INAM UL HASSAN et al. [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Derivative spectrophotometry | PPTX [slideshare.net]
- 13. The Analysis of Overlapping Spectral Absorption Bands by Derivative Spectrophotometry | Semantic Scholar [semanticscholar.org]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing the Quantum Yield of 2-Chloro-1,10-phenanthroline-Based Fluorophores
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with 2-Chloro-1,10-phenanthroline-based fluorophores. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your experiments and improve the quantum yield of your fluorescent compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and foundational concepts related to the quantum yield of this compound and its derivatives.
Q1: What is fluorescence quantum yield and why is it a critical parameter?
A1: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1][2] A higher quantum yield indicates a brighter and more efficient fluorophore, which is crucial for applications requiring high sensitivity, such as in bio-imaging and sensing. Compounds with quantum yields even as low as 0.10 are still considered usefully fluorescent.[3]
Q2: What are the typical quantum yield values for this compound and its derivatives?
A2: The quantum yield of this compound itself is not extensively reported in isolation, as it is often used as a ligand in metal complexes or as a building block for more complex fluorophores.[4][5] The quantum yield of its derivatives can vary significantly based on their chemical structure and environment. For instance, some phenanthroline derivatives incorporating both hole and electron transporting units have shown quantum yields as high as 78% in certain configurations.[6]
Q3: What are the main factors that influence the quantum yield of these fluorophores?
A3: The quantum yield of a fluorophore is sensitive to a variety of factors, including:
-
Molecular Structure: The rigidity of the molecule and the presence of certain functional groups can significantly impact the quantum yield.[7]
-
Solvent Environment: The polarity, viscosity, and temperature of the solvent can alter the rates of radiative and non-radiative decay pathways.[3][8][9]
-
Concentration: At high concentrations, aggregation-caused quenching (ACQ) can occur, leading to a decrease in quantum yield.[10][11]
-
Presence of Quenchers: Molecular oxygen and heavy atoms are common quenchers that can decrease fluorescence intensity.[12]
-
Temperature and pH: Changes in temperature and pH can affect the fluorophore's structure and its interactions with the solvent.[7][13][14]
Q4: How is the quantum yield of a fluorophore experimentally determined?
A4: The most common method for determining fluorescence quantum yield is the relative method.[1][15][16] This involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield under identical experimental conditions. The absolute method, which uses an integrating sphere to measure all emitted photons, is more accurate but also more complex.[2]
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to troubleshooting common experimental problems encountered when working to improve the quantum yield of this compound-based fluorophores.
Problem 1: Observed quantum yield is significantly lower than expected.
Possible Causes & Troubleshooting Steps:
-
Purity of the Compound:
-
Question: Have you confirmed the purity of your synthesized this compound derivative?
-
Insight: Impurities can act as quenchers or absorb excitation light, leading to an underestimation of the quantum yield.
-
Action:
-
Verify the purity of your compound using techniques like NMR, mass spectrometry, and elemental analysis.
-
Purify the compound further using methods such as recrystallization or column chromatography if impurities are detected.
-
-
-
Solvent Effects:
-
Question: Are you using an appropriate solvent for your measurement?
-
Insight: The polarity and viscosity of the solvent can significantly influence the fluorescence quantum yield.[3][9] For instance, many fluorophores exhibit higher quantum yields in nonpolar solvents or when bound to proteins.[3]
-
Action:
-
Test a range of solvents with varying polarities to identify the optimal environment for your fluorophore.
-
Ensure the solvent is of high purity and free from fluorescent impurities.
-
-
-
Concentration and Aggregation:
-
Question: Is the concentration of your fluorophore solution too high?
-
Insight: High concentrations can lead to aggregation-caused quenching (ACQ), where the formation of non-emissive aggregates reduces the overall fluorescence.[10][11][17]
-
Action:
-
Measure the quantum yield at a series of concentrations to check for linearity. A decrease in quantum yield at higher concentrations is indicative of ACQ.
-
Work with dilute solutions, typically with an absorbance below 0.1 at the excitation wavelength, to minimize inner filter effects and re-absorption.[1][18]
-
-
Problem 2: Inconsistent or non-reproducible quantum yield measurements.
Possible Causes & Troubleshooting Steps:
-
Instrumental Parameters:
-
Question: Are your spectrophotometer and fluorometer settings consistent across all measurements?
-
Insight: Variations in excitation wavelength, slit widths, and detector sensitivity can lead to significant errors in quantum yield determination.
-
Action:
-
Use a consistent excitation wavelength for both the standard and the sample.[19]
-
Ensure that the absorbance of the standard and the sample at the excitation wavelength are closely matched and ideally below 0.1.[1]
-
Perform a spectral correction of your fluorometer to account for variations in instrument response across different wavelengths.
-
-
-
Standard Selection and Handling:
-
Question: Are you using an appropriate and well-characterized fluorescence standard?
-
Insight: The accuracy of the relative quantum yield measurement is highly dependent on the reliability of the standard's quantum yield value.[20]
-
Action:
-
Choose a standard that absorbs and emits in a similar spectral region to your sample.[18]
-
Use a freshly prepared solution of a well-established standard (e.g., quinine sulfate in 0.1M perchloric acid, which has a quantum yield of 0.60 and is stable with temperature).[3]
-
Cross-calibrate your standard with another known standard to verify its behavior.[1]
-
-
-
Environmental Factors:
-
Question: Are you controlling the temperature and oxygen levels during your measurements?
-
Insight: Temperature can affect the rates of non-radiative decay processes, and dissolved oxygen is a well-known quencher of fluorescence.[8][13]
-
Action:
-
Use a temperature-controlled cuvette holder to maintain a constant temperature throughout the experiment.
-
For samples sensitive to oxygen quenching, de-gas the solution by bubbling with an inert gas like nitrogen or argon.
-
-
Problem 3: The fluorophore exhibits significant photobleaching.
Possible Causes & Troubleshooting Steps:
-
Excitation Intensity:
-
Question: Is the excitation light source too intense?
-
Insight: High-intensity light can lead to photochemical degradation of the fluorophore, a process known as photobleaching.
-
Action:
-
Reduce the excitation intensity by narrowing the excitation slit width or using neutral density filters.
-
Minimize the exposure time of the sample to the excitation light.[21]
-
-
-
Molecular Structure and Environment:
-
Question: Can the molecular structure be modified to improve photostability?
-
Insight: The photostability of a fluorophore is inherently linked to its chemical structure.
-
Action:
-
Consider synthetic modifications to the this compound core to enhance its rigidity and reduce susceptibility to photochemical reactions.
-
Incorporate antioxidant agents into the solution to scavenge reactive oxygen species that can contribute to photobleaching.
-
-
III. Experimental Protocols & Data Presentation
Protocol: Relative Quantum Yield Determination
This protocol outlines the steps for measuring the relative fluorescence quantum yield of a this compound-based fluorophore.
Materials:
-
Fluorophore of interest (Sample)
-
Fluorescence standard with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄)
-
High-purity solvent
-
UV-Vis Spectrophotometer
-
Fluorometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the sample and the standard in the same high-purity solvent.
-
Preparation of Dilutions: Prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the chosen excitation wavelength is between 0.01 and 0.1.
-
Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions and note the absorbance at the excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the fluorometer.
-
Record the fluorescence emission spectrum for each solution, ensuring to scan a wide enough range to capture the entire emission band.
-
Maintain a constant temperature for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each measurement.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
Determine the slope (Gradient) of the linear fit for both plots.
-
-
Quantum Yield Calculation: Use the following equation to calculate the quantum yield of the sample (Φₓ):
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the solvents used for the sample and standard, respectively (if different).
-
Data Summary Table
| Parameter | Sample (this compound derivative) | Standard (Quinine Sulfate) |
| Excitation Wavelength (nm) | [Specify] | [Specify] |
| Solvent | [Specify] | 0.1 M H₂SO₄ |
| Refractive Index (η) | [Specify] | 1.33 |
| Known Quantum Yield (Φₛₜ) | - | 0.54 |
| Gradient (Grad) | [Calculated Value] | [Calculated Value] |
| Calculated Quantum Yield (Φₓ) | [Final Value] | - |
IV. Visualizing Key Concepts
Factors Influencing Quantum Yield
The following diagram illustrates the key factors that can affect the fluorescence quantum yield of a fluorophore.
Caption: Key factors influencing the fluorescence quantum yield.
Workflow for Quantum Yield Improvement
This diagram outlines a systematic workflow for troubleshooting and improving the quantum yield of your this compound-based fluorophores.
Caption: A systematic workflow for quantum yield improvement.
V. References
-
Wikipedia. Quantum yield. [Link]
-
AIP Publishing. Effect of Temperature on Fluorescence Quantum Yields in Solution. [Link]
-
HORIBA. A Guide to Recording Fluorescence Quantum Yields. [Link]
-
Photophysical properties of lanthanide complexes with 5-nitro-1,10-phenanthroline. [Link]
-
PubMed. Photophysical analysis of 1,10-phenanthroline-embedded porphyrin analogues and their magnesium(II) complexes. [Link]
-
RSC Publishing. The effect of heavy atoms on the deactivation of electronic excited states of dye molecules near the surface of metal nanoparticles. [Link]
-
NIH. Temperature-dependent triplet and fluorescence quantum yields of the photosystem II reaction center described in a thermodynamic model. [Link]
-
Analytical Chemistry. Improved Method of Fluorescence Quantum Yield Determination. [Link]
-
ResearchGate. Temperature dependence of fluorescence quantum yield at 282 nm.... [Link]
-
AIP Publishing. Fluorescence of Benzene. The Effects of Solvent and Temperature on the Quantum Yield. [Link]
-
Evident Scientific. Solvent Effects on Fluorescence Emission. [Link]
-
Dalton Transactions (RSC Publishing). Understanding the photophysical properties of rhenium(i) compounds coordinated to 4,7-diamine-1,10-phenanthroline: synthetic, luminescence and biological studies. [Link]
-
ResearchGate. Fluorescence Quantum Yields—Methods of Determination and Standards. [Link]
-
ResearchGate. Solvent effect on absolute fluorescence quantum yield of Rhodamine 6G determined using transient thermal lens technique. [Link]
-
JASCO Global. Fluorescence quantum yield measurement. [Link]
-
MDPI. Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. [Link]
-
Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions. [Link]
-
Edinburgh Instruments. Temperature-Dependent Quantum Yield of Fluorescence from Plant Leaves. [Link]
-
ElectronicsAndBooks. Synthesis of efficient blue and red light emitting phenanthroline derivatives containing both hole and electron transporting pro. [Link]
-
MDPI. Photophysical Study on the Rigid Pt(II) Complex [Pt(naphen)(Cl)] (Hnaphen = Naphtho[1,2-b][3][14]Phenanthroline and Derivatives. [Link]
-
RSC Publishing. Investigations of the heavy atom effect occurring in bianthryl and 10,10′-dibromobianthryl. Fluorescence, cyclovoltamperometric and actinometric studies. [Link]
-
NIH. Effect of Heavy Atoms on Photochemically Induced Dynamic Nuclear Polarization in Liquids. [Link]
-
ACS Publications. Heavy Atom Effect in Halogenated mCP and Its Influence on the Efficiency of the Thermally Activated Delayed Fluorescence of Dopant Molecules. [Link]
-
ACS Publications. External heavy-atom effect on the quantum yield of sensitized phosphorescence of some aromatic molecules. [Link]
-
RSC Publishing. An expeditious synthesis of 6,7-dihydrodibenzo[b,j][15][22] phenanthroline derivatives as fluorescent materials. [Link]
-
ResearchGate. What's wrong with my quantum yield measurement?. [Link]
-
Inorganic Chemistry Frontiers (RSC Publishing). Electron-rich phenanthroline bearing N-heterocyclic imine substituents: synthesis, optical properties, metal coordination. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Direct arylation of phenanthroline derivatives via oxidative C–H/C–H cross-coupling: synthesis and discovery of excellent ligands. [Link]
-
PubMed Central. Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers. [Link]
-
HKU Scholars Hub. SYNTHESIS OF PHENANTHROLINE-BASED CONJUGATED POLYMERS AND STUDY OF THEIR PHOTOPHYSICAL PROPERTIES. [Link]
-
ResearchGate. Schematic representation of the aggregation‐caused quenching (ACQ).... [Link]
-
ResearchGate. Design and Synthesis of Aggregation‐Caused Quenching Hydroxy‐Phenanthroimidazole Derivatives for Probing of Fe Ions and as Potential Blue Light Emitters. [Link]
-
CDR. Changing the Behavior of Chromophores from AggregationCaused Quenching to AggregationInduced Emission: Development of Highly Eff. [Link]
-
CORE. How to Improve Quality Assurance in Fluorometry: Fluorescence-Inherent Sources of Error and Suited Fluorescence Standards. [Link]
-
Journal of Materials Chemistry C (RSC Publishing). From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. [Link]
-
UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]
-
Chemistry LibreTexts. 3.5: Quantum Yield of Fluorescence. [Link]
-
PubChem. This compound. [Link]
Sources
- 1. static.horiba.com [static.horiba.com]
- 2. jasco-global.com [jasco-global.com]
- 3. Quantum yield - Wikipedia [en.wikipedia.org]
- 4. Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Direct arylation of phenanthroline derivatives via oxidative C–H/C–H cross-coupling: synthesis and discovery of excellent ligands - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 10. Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigations of the heavy atom effect occurring in bianthryl and 10,10′-dibromobianthryl. Fluorescence, cyclovoltamperometric and actinometric studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. hitachi-hightech.com [hitachi-hightech.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. cdr.hkust.edu.hk [cdr.hkust.edu.hk]
- 18. chem.uci.edu [chem.uci.edu]
- 19. researchgate.net [researchgate.net]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Catalytic Activity of 2-Chloro-1,10-phenanthroline Metal Complexes
Prepared by the Senior Application Scientist Team
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-1,10-phenanthroline and its metal complexes. This compound is not typically the final, active ligand but rather a critical and versatile precursor for creating a vast library of substituted phenanthroline ligands.[1][2][3] The strategic modification of the phenanthroline backbone is paramount, as the electronic and steric properties of the resulting ligand directly govern the activity, selectivity, and stability of the final metal complex catalyst.[4][5][6]
This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome common experimental hurdles and systematically enhance the catalytic performance of your complexes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered by researchers in the field.
Q1: What is the primary role of the 2-chloro substituent on the 1,10-phenanthroline ring?
The chlorine atom at the 2-position is an excellent leaving group, making it a reactive handle for nucleophilic substitution or a coupling partner in cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig).[3][7][8] This allows for the straightforward introduction of a wide variety of functional groups—such as aryl, imino, amino, or alkoxy moieties—which can be used to tune the catalyst's properties.[4][6][9] Therefore, this compound is best viewed as a foundational building block for synthesizing more complex, tailored ligands.[7]
Q2: Why is ligand modification so crucial for catalytic activity?
Ligand modification is the primary method for rationally designing and optimizing a catalyst. The substituents introduced onto the phenanthroline scaffold directly influence the metal center's environment in two key ways:
-
Steric Effects: The size and shape of the substituents control access to the metal's active site. This "steric bulk" can prevent catalyst deactivation, hinder the coordination of substrates in an undesired manner, and ultimately dictate the regioselectivity of a reaction.[4][10][11]
-
Electronic Effects: Electron-donating or electron-withdrawing groups alter the electron density at the metal center. This modulates the metal's redox potential and its ability to participate in key catalytic steps like oxidative addition and reductive elimination, thereby affecting overall activity.[6][12]
Q3: What are the most common metals used with these phenanthroline-based ligands?
Phenanthrolines are versatile chelating ligands for a wide range of transition metals.[13][14] Iron and cobalt are frequently used in reactions like hydrosilylation and olefin oligomerization due to their low cost and unique reactivity.[4][6][15] Copper complexes are well-studied for their redox activity in cross-coupling and biological applications, while palladium is used in reactions like decarboxylative couplings.[16][17][18]
Q4: How do I choose the right solvent for my catalytic reaction?
Solvent choice can dramatically impact catalytic performance. In one study on iron-catalyzed hydrosilylation, changing the solvent from THF to ether, toluene, or hexane resulted in poor conversion.[4] The ideal solvent should fully dissolve the substrate and complex, be inert under the reaction conditions, and may need to have specific coordinating properties to stabilize catalytic intermediates. Always consult literature for similar catalytic systems, and if issues persist, perform a solvent screen as part of your optimization.
Q5: My complex appears to be unstable. What precautions should I take?
Many organometallic complexes, particularly those with low-valent metal centers, are sensitive to air and moisture.[15] Furthermore, the stability of phenanthroline complexes can be compromised by certain reagents. For example, some copper-phenanthroline complexes can be deactivated by thiol-containing molecules like glutathione, which reduce the metal center and dissociate the ligand.[17][19]
-
Standard Precautions: Always use standard Schlenk line or glovebox techniques with dry, degassed solvents for sensitive reactions.
-
Reagent Compatibility: Be mindful of highly reducing or oxidizing agents in your reaction mixture that could alter the catalyst's active state.
-
Control Experiments: Run a control reaction without the substrate to monitor the catalyst's stability under the reaction conditions over time using techniques like NMR or UV-Vis spectroscopy.[20]
Section 2: Troubleshooting Guide for Low Catalytic Activity & Poor Selectivity
This guide provides a systematic approach to diagnosing and resolving common experimental failures.
Problem 1: No or very low conversion of starting material.
A lack of reactivity is the most common issue. Before altering the core catalyst design, it's crucial to validate the experimental setup and the catalyst's integrity.
The following workflow provides a logical path for troubleshooting a non-reactive system.
Caption: Initial troubleshooting workflow for a stalled reaction.
Q: Is the catalyst active? How can I verify this? A: The prepared complex may be inactive due to decomposition or incorrect synthesis. First, re-verify its identity and purity using standard characterization methods (NMR, IR, elemental analysis). Then, run a "gold standard" reaction reported in the literature for your specific complex or a very similar one. Success in a known reaction validates the catalyst's intrinsic activity.
Q: Have I used the correct co-catalyst or activator? A: Many catalytic cycles require an activator or co-catalyst to generate the active species. For example, 2-imino-1,10-phenanthroline cobalt(II) complexes require methylaluminoxane (MAO) or modified methylaluminoxane (MMAO) for ethylene oligomerization.[6] The choice and amount of activator are critical. Using an inappropriate activator (e.g., LiAlH4 or Et2Zn instead of MMAO) can even reduce catalyst activity.[4]
-
Troubleshooting Step: Double-check the identity, purity, and quantity of the co-catalyst. Ensure it is added under the correct conditions (e.g., temperature, atmosphere) as specified in established protocols.
Q: Could my ligand be inhibiting the reaction? A: Yes. While ligands are essential, an incorrect choice can completely shut down reactivity. For instance, in an iron-catalyzed hydrosilylation, switching from a 2-imino-9-aryl-1,10-phenanthroline ligand to a bisphosphine or tripyridine ligand resulted in a failed reaction.[4][7] If you have designed a novel ligand, it may bind the metal too tightly or create an unfavorable electronic/steric environment.
-
Troubleshooting Step: As a control, synthesize the parent metal complex with an unmodified 1,10-phenanthroline ligand. While its activity may be low, observing any product formation can indicate that your custom ligand is the source of the problem.
Problem 2: The reaction is slow or stalls before completion.
A sluggish or incomplete reaction points to issues with catalyst activity or stability over time.
Q: How does ligand steric bulk affect reaction rate? A: The effect is a delicate balance. A certain amount of steric bulk can promote stability and selectivity. However, excessive crowding around the metal center can hinder substrate binding and slow down the reaction. In a study of iron-phenanthroline imine complexes, substantially increasing the steric bulk of the N-aryl group led to a significant decrease in catalytic activity, increasing the reaction time to 24 hours.[4]
-
Troubleshooting Step: If you suspect your ligand is too bulky, synthesize an analog with slightly smaller substituents (e.g., replace a tert-butyl group with an isopropyl group) and compare the reaction rates.
| Ligand Modification | Impact on Activity | Rationale | Reference |
| Increasing Steric Bulk | Often Decreases Rate | Hinders substrate approach and coordination to the metal center. | [4] |
| Adding Electron-Donating Groups | Generally Increases Rate | Makes the metal center more electron-rich, facilitating oxidative addition. | [12] |
| Adding Electron-Withdrawing Groups | Generally Decreases Rate | Makes the metal center more electron-poor, hindering oxidative addition. | [12] |
Q: Could the catalyst be degrading during the reaction? A: Yes, catalyst degradation is a common cause of incomplete reactions. The active catalytic species may be unstable under the reaction conditions, leading to decomposition over time. In some cases, the phenanthroline ligand itself can be oxidized, leading to loss of nitrogen and formation of an inactive complex.[21]
-
Troubleshooting Step: Take aliquots from the reaction mixture at various time points and analyze them by NMR or GC-MS. If the reaction starts but then plateaus, it strongly suggests catalyst death. You can also try adding a second charge of the catalyst midway through the reaction to see if it restarts.
Problem 3: The reaction shows poor or incorrect selectivity.
Selectivity is almost always controlled by the fine-tuning of the ligand structure.
Caption: Relationship between ligand properties and catalytic selectivity.
Q: How can I modify the ligand to improve regioselectivity? A: Regioselectivity is often governed by steric repulsion between the ligand and the substrate within the metal's coordination sphere. A well-designed ligand creates a "crowded environment" that forces the substrate to bind in a specific orientation.[10][11] For example, in the 1,2-anti-Markovnikov hydrosilylation of dienes, a bulky 9-aryl group on the phenanthroline ligand was found to be essential. Its presence hinders coordination at the internal position of the diene, forcing the reaction to occur at the terminal, less-hindered end.[4][7]
-
Troubleshooting Step: To improve regioselectivity, systematically increase the steric bulk of the substituents at the positions flanking the nitrogen donors (e.g., the 2 and 9 positions).
Q: What role do the electronic effects of ligand substituents play in selectivity? A: Electronic effects primarily influence chemoselectivity by altering the reactivity of the metal center. An electron-rich metal (from an electron-donating group, EDG) will be more nucleophilic and react preferentially with electrophilic functional groups. Conversely, an electron-poor metal (from an electron-withdrawing group, EWG) will be more electrophilic. By tuning these properties, you can direct the catalyst to react with one functional group in the presence of another.[12]
Section 3: Key Experimental Protocols
The following protocols provide a starting point for the synthesis and activation of custom catalysts derived from this compound.
Protocol 1: General Procedure for Ligand Synthesis via Suzuki Coupling
This protocol describes the introduction of an aryl group at the 2-position of 1,10-phenanthroline, a common strategy for tuning steric and electronic properties.[7]
-
Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), the desired (formylphenyl)boronic acid (1.5 eq.), Na₂CO₃ (4.0 eq.), and a Pd(PPh₃)₄ catalyst (0.1 eq.).[22]
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 10:1 ratio).
-
Reaction: Stir the mixture at 100 °C for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., CH₂Cl₂ or EtOAc).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 2-aryl-1,10-phenanthroline derivative.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Situ Catalyst Activation for Ethylene Oligomerization
This protocol is adapted from procedures for cobalt(II) 2-imino-1,10-phenanthroline complexes.[6]
-
Setup: In a glovebox, add the cobalt(II) complex (e.g., 10 µmol) to a high-pressure reactor equipped with a magnetic stir bar.
-
Solvent Addition: Add a suitable solvent, such as toluene (e.g., 50 mL).
-
Co-catalyst Addition: Carefully add the required amount of co-catalyst, such as modified methylaluminoxane (MMAO), at the desired Al:Co ratio (e.g., 300:1).
-
Pressurization: Seal the reactor, remove it from the glovebox, and connect it to an ethylene line. Pressurize the reactor to the desired pressure (e.g., 1-10 atm).
-
Reaction: Stir the mixture at the desired temperature for the specified duration. Maintain constant ethylene pressure throughout the reaction.
-
Quenching: Vent the reactor and carefully quench the reaction by adding a small amount of acidified ethanol (e.g., 10% HCl in EtOH).
-
Analysis: Analyze the resulting oligomers by gas chromatography (GC) to determine activity and product distribution.
Section 4: Advanced Concepts & Mechanistic Insights
Understanding the underlying mechanism is key to rational catalyst design. Many reactions involving first-row transition metals like iron proceed through redox cycles.
The Role of the Metal's Redox Cycle (e.g., Fe(0)-Fe(II))
Mechanistic studies on iron-catalyzed hydrosilylation with 2-imino-9-aryl-1,10-phenanthroline ligands suggest the involvement of an Fe(0)-Fe(II) catalytic cycle.[4][10][11] Understanding this cycle helps explain how ligand modifications can enhance activity.
Caption: A simplified representation of an Fe(0)-Fe(II) catalytic cycle.
-
Oxidative Addition: The cycle begins with the active Fe(0) species. Electron-donating ligands can enhance this step by making the iron center more electron-rich and thus more susceptible to oxidation.
-
Migratory Insertion: This is often the selectivity-determining step. The steric environment created by the ligand dictates how the substrate inserts, controlling the regioselectivity of the final product.[4][7]
-
Reductive Elimination: The final product is released, regenerating the active Fe(0) catalyst. This step is favored by ligands that can stabilize the lower oxidation state.
By considering which step might be rate-limiting or selectivity-determining, researchers can make more informed decisions about how to modify the this compound precursor to achieve their desired catalytic outcome.
References
-
Sun, W., Li, M.-P., Li, L.-J., Huang, Q., Hu, M.-Y., & Zhu, S.-F. (2022). Phenanthroline-imine ligands for iron-catalyzed alkene hydrosilylation. Chemical Science, 13(9), 2721–2728. [Link]
-
Sun, W., Li, M.-P., Li, L.-J., et al. (2022). Phenanthroline-imine ligands for iron-catalyzed alkene hydrosilylation. PMC NIH. [Link]
-
Sun, W., Li, M.-P., Li, L.-J., Huang, Q., Hu, M.-Y., & Zhu, S.-F. (2022). Phenanthroline-imine ligands for iron-catalyzed alkene hydrosilylation. Semantic Scholar. [Link]
-
Gao, H., et al. (2024). Catalytic Activity of 2-Imino-1,10-phenthrolyl Fe/Co Complexes via Linear Machine Learning. MDPI. [Link]
-
ResearchGate. (n.d.). Phenanthroline Ligands. Retrieved from [Link]
-
Ruhr-Universität Bochum. (2021). Mechanistic investigations. Retrieved from [Link]
-
Wilson, J. J., et al. (2024). The effect of ancillary ligands on hydrocarbon C–H bond functionalization by uranyl photocatalysts. Chemical Science. [Link]
-
Thacker, N. C., et al. (2017). Phenanthroline-based metal-organic frameworks for Fe-catalyzed Csp3-H amination. Faraday Discussions. [Link]
-
ElectronicsAndBooks. (n.d.). Activation of a 1,10-phenanthroline ligand on a rhenium tricarbonyl complex. Retrieved from [Link]
-
Ferraro, G., et al. (2024). When Metal Complexes Evolve, and a Minor Species is the Most Active: the Case of Bis(Phenanthroline)Copper in the Catalysis of Glutathione Oxidation and Hydroxyl Radical Generation. Angewandte Chemie International Edition. [Link]
-
Zhang, L., et al. (2012). Cobalt(II) complexes bearing 2-imino-1,10-phenanthroline ligands: synthesis, characterization and ethylene oligomerization. Comptes Rendus Chimie. [Link]
-
ResearchGate. (n.d.). Improved synthesis of 2-chloro- and 2,9-dichloro-1,10-phenanthrolines. Retrieved from [Link]
-
Jia, Z., et al. (2019). Efficient Amination of Activated and Non-Activated C(sp3)−H Bonds with a Simple Iron–Phenanthroline Catalyst. Angewandte Chemie International Edition. [Link]
-
da Silva, J. G., et al. (2016). RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIONS. Química Nova. [Link]
-
Wikipedia. (n.d.). Transition metal complexes of 1,10-phenanthroline. Retrieved from [Link]
-
Goodwin, H. A., & Sylva, R. N. (1968). Metal complexes of 1,10-phenanthroline derivatives. XII. Complexes of 2-Hydrazino-1,10-phenanthroline and related molecules. ResearchGate. [Link]
-
Tang, J., et al. (2021). Synthesis of Novel Chiral Phenanthroline Ligands and a Copper Complex. Synlett. [Link]
-
ResearchGate. (n.d.). Stability of tris-1,10–phenanthroline iron (II) complex in different composites. Retrieved from [Link]
-
Mari, C., et al. (2025). Exploring the Impact of Phenanthroline-Based Glycoconjugated Ru(II) Polypyridyl Photosensitizers on Metastasis-Related Processes. Chemistry – A European Journal. [Link]
-
Gao, H., et al. (2024). Catalytic Activity of 2-Imino-1,10-phenthrolyl Fe/Co Complexes via Linear Machine Learning. ResearchGate. [Link]
-
Sun, W., et al. (2022). Phenanthroline-Imine Ligands for Iron-Catalyzed Alkene Hydrosilylation. ResearchGate. [Link]
-
Ferraro, G., et al. (2025). When Metal Complexes Evolve, and a Minor Species is the Most Active: the Case of Bis(Phenanthroline)Copper in the Catalysis of Glutathione Oxidation and Hydroxyl Radical Generation. PubMed. [Link]
-
Goodwin, H. A., & Mather, D. W. (1979). Metal complexes of 1,10-phenanthroline derivatives. XIII. Denitrogenation in complexes of 2-hydrazino-1,10-phenanthroline. ResearchGate. [Link]
-
da Silva, T. A., et al. (2023). Photochemical Pre-Treatment to Quantify Iron in Thin Films. Semantic Scholar. [Link]
-
Sun, W., et al. (2022). Phenanthroline-imine ligands for iron-catalyzed alkene hydrosilylation. Chemical Science. [Link]
-
Jakimowicz, P., et al. (2022). Phenanthroline Complexation Enhances the Cytotoxic Activity of the VO-Chrysin System. Molecules. [Link]
-
Heriot-Watt University Research Portal. (2021). Direct C–H Functionalization of Phenanthrolines: Metal- and Light-Free Dicarbamoylations. ACS Catalysis. [Link]
-
Heriot-Watt University. (2021). Direct C-H Functionalization of Phenanthrolines. Retrieved from [Link]
-
ResearchGate. (n.d.). When metal complexes evolve, and a minor species is the most active: the case of bis(phenanthroline)copper in the catalysis of glutathione oxidation and hydroxyl radical generation. Retrieved from [Link]
-
ResearchGate. (n.d.). Displacement reactions of 2-chloro- and 2,9-dichloro-1,10-phenanthroline: synthesis of a sulfur-bridged bis-1,10-phenanthroline macrocycle and a 2,2′-amino-substituted-bis-1,10-phenanthroline. Retrieved from [Link]
-
Nag, S., et al. (2021). Phenanthroline-Catalyzed Stereoselective Formation of α-1,2-cis 2-Deoxy-2-Fluoro Glycosides. PMC NIH. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Phenanthroline-imine ligands for iron-catalyzed alkene hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic Activity of 2-Imino-1,10-phenthrolyl Fe/Co Complexes via Linear Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cobalt(II) complexes bearing 2-imino-1,10-phenanthroline ligands: synthesis, characterization and ethylene oligomerization [comptes-rendus.academie-sciences.fr]
- 7. Phenanthroline-imine ligands for iron-catalyzed alkene hydrosilylation - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06727C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phenanthroline-imine ligands for iron-catalyzed alkene hydrosilylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. alfachemic.com [alfachemic.com]
- 14. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]
- 15. Efficient Amination of Activated and Non‐Activated C(sp3)−H Bonds with a Simple Iron–Phenanthroline Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanistic investigations [ruhr-uni-bochum.de]
- 17. When Metal Complexes Evolve, and a Minor Species is the Most Active: the Case of Bis(Phenanthroline)Copper in the Catalysis of Glutathione Oxidation and Hydroxyl Radical Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. soc.chim.it [soc.chim.it]
- 19. When Metal Complexes Evolve, and a Minor Species is the Most Active: the Case of Bis(Phenanthroline)Copper in the Catalysis of Glutathione Oxidation and Hydroxyl Radical Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Preventing degradation of 2-Chloro-1,10-phenanthroline during long-term storage
A Guide to Ensuring Long-Term Stability and Preventing Degradation
Welcome to the technical support resource for 2-Chloro-1,10-phenanthroline. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity of your compound during long-term storage. As a Senior Application Scientist, I've structured this center to provide both quick-reference FAQs and in-depth troubleshooting protocols to address challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section provides immediate answers to the most common inquiries regarding the storage and handling of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
To ensure maximum stability, the compound should be stored under controlled conditions that minimize exposure to atmospheric and environmental catalysts of degradation. The primary recommendation is to store the compound under an inert gas like nitrogen or argon at 2-8°C.[1][2] The container should be tightly sealed to prevent moisture ingress.[3][4]
Q2: My sample of this compound has changed color from off-white to yellow/orange. Is it still usable?
A significant color change from its typical pale yellow or off-white appearance to a more intense yellow or orange is a primary visual indicator of potential degradation.[2][5] While slight variations in color can occur between batches, a noticeable change over time in storage suggests the formation of impurities. It is strongly advised to perform a purity analysis before using the material in a critical experiment.
Q3: What are the most likely degradation pathways for this compound?
The two most significant degradation pathways are hydrolysis and photodegradation.
-
Hydrolysis: The chloro group at the 2-position of the phenanthroline ring is susceptible to nucleophilic substitution by water. This reaction can be accelerated by acidic or basic conditions and elevated temperatures. A key hydrolysis product is 1,10-phenanthrolin-2(1H)-one.[6] This is the most common degradation pathway under improper storage conditions where moisture is present.
-
Photodegradation: Like many aromatic compounds, this compound can be sensitive to light, particularly UV radiation.[7][8] Light exposure can initiate radical reactions or other photochemical processes, leading to complex mixtures of byproducts. This underscores the importance of storing the compound in a dark place or using amber vials.
Q4: How can I quickly assess the purity of my stored sample?
A simple solubility test can be a preliminary indicator. The pure compound is soluble in methanol.[1][2] If you observe incomplete dissolution or the presence of particulate matter in a fresh solvent, this may suggest the presence of insoluble degradation products. For a definitive assessment, analytical techniques are required. High-Performance Liquid Chromatography (HPLC) is an excellent method for quantifying purity and detecting degradation products.
Q5: What safety precautions should I take when handling a potentially degraded sample?
Degraded materials should be handled with the same, if not greater, caution as the pure compound. The toxicological properties of the degradation products are often unknown.[9] Always handle the material in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[3][4] Avoid creating and inhaling dust.[3][10]
Part 2: Troubleshooting Guide for Suspected Degradation
This section provides a systematic approach to identifying and addressing issues related to the stability of this compound.
Initial Observation: Signs of Compromised Integrity
If you suspect your sample has degraded, use the following table to correlate your observations with potential causes and recommended actions.
| Symptom Observed | Potential Root Cause | Recommended Immediate Action |
| Color Change (e.g., from off-white to distinct yellow/orange) | Photodegradation or chemical reaction (e.g., oxidation, hydrolysis). | Move sample to a dark, cool location. Proceed to Workflow 1 . |
| Change in Physical State (e.g., fine powder becomes clumpy or sticky) | Moisture absorption leading to hydrolysis. | Place the container inside a desiccator. Proceed to Workflow 1 . |
| Poor Solubility (e.g., does not fully dissolve in methanol) | Formation of insoluble degradation products or polymers. | Do not use in experiments. Proceed to Workflow 1 for confirmation. |
| Inconsistent Experimental Results | Loss of compound purity affecting stoichiometry or reactivity. | Quarantine the batch. Use a fresh, certified sample for comparison. Proceed to Workflow 1 to test the suspect batch. |
Diagram: Primary Degradation Pathway (Hydrolysis)
The diagram below illustrates the most common degradation mechanism, where water displaces the chlorine atom.
Caption: Hydrolysis converts the starting material into its corresponding ketone.
Workflow 1: Systematic Purity Verification
This workflow provides a step-by-step process for confirming the integrity of a suspect sample.
Caption: A logical workflow for troubleshooting suspected sample degradation.
Experimental Protocol: Sample Preparation for HPLC Purity Analysis
This protocol outlines the steps for preparing a sample of this compound for purity analysis via High-Performance Liquid Chromatography (HPLC).
Objective: To prepare a solution of known concentration to accurately assess purity and detect potential degradation products.
Materials:
-
Suspect this compound sample
-
HPLC-grade methanol
-
Analytical balance (4 decimal places)
-
10 mL volumetric flask (Class A)
-
Sonicator
-
0.22 µm syringe filter (PTFE or other compatible material)
-
2 mL HPLC vial with cap
Procedure:
-
Weighing: Accurately weigh approximately 5.0 mg of the this compound powder and record the exact weight. Transfer the powder carefully into a 10 mL volumetric flask.
-
Dissolution: Add approximately 7-8 mL of HPLC-grade methanol to the volumetric flask.
-
Sonication: Gently swirl the flask to wet the powder. Place the flask in a sonicator bath for 5-10 minutes to ensure complete dissolution. Visually inspect to confirm no solid particles remain.
-
Dilution to Volume: Allow the solution to return to room temperature. Carefully add HPLC-grade methanol to the flask until the bottom of the meniscus is precisely on the calibration mark.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous. This creates a stock solution of approximately 0.5 mg/mL.
-
Filtration: Draw the solution into a syringe and attach a 0.22 µm syringe filter. Filter the solution directly into a clean 2 mL HPLC vial, filling it to about three-quarters full.
-
Analysis: The sample is now ready for injection into the HPLC system. The primary peak should correspond to this compound. Any significant secondary peaks may indicate impurities or degradation products. The presence of a peak corresponding to 1,10-phenanthrolin-2(1H)-one would be strong evidence of hydrolysis.
Summary of Storage Recommendations
For optimal long-term stability, adhere strictly to the following storage conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[1][2] | Slows the rate of potential chemical reactions. |
| Atmosphere | Inert Gas (Nitrogen or Argon)[1][2][11] | Prevents oxidation and minimizes contact with atmospheric moisture. |
| Light | Protect from Light (Amber Vial/Dark Place) | Prevents photodegradation.[7][8] |
| Moisture | Tightly Sealed Container in a Dry Location[3][4][9] | Prevents hydrolysis, which is a primary degradation pathway.[6] |
By implementing these storage protocols and utilizing the troubleshooting guide when necessary, you can significantly extend the shelf-life and ensure the reliability of your this compound for critical research and development applications.
References
-
ResearchGate. (2007, December 1). Improved synthesis of 2-chloro- and 2,9-dichloro-1,10-phenanthrolines. Retrieved from [Link]
-
CORE. (n.d.). Photochemical Degradation of Chlorobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Photobiodegradation of halogenated aromatic pollutants. Retrieved from [Link]
-
PubMed Central. (2024, March 18). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Retrieved from [Link]
-
MDPI. (2026, January 11). Synthesis and Photocatalytic Evaluation of CoPc/g-C3N4 and CuPc/g-C3N4 Catalysts for Efficient Degradation of Chlorinated Phenols. Retrieved from [Link]
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (n.d.). Cometabolic degradation of chlorinated aromatic compounds. Retrieved from [Link]
Sources
- 1. This compound | 7089-68-1 [m.chemicalbook.com]
- 2. This compound CAS#: 7089-68-1 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. westliberty.edu [westliberty.edu]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Unexpected Color Changes in Complexation Reactions
Welcome to the Technical Support Center for Complexation Reaction Analysis. This guide is designed for researchers, scientists, and drug development professionals who utilize colorimetric and spectrophotometric methods to study metal-ligand interactions. Unexpected color changes can be a significant source of experimental variability and can compromise the integrity of your results. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve these issues effectively. Our approach is rooted in explaining the fundamental chemistry behind these phenomena, ensuring you not only solve the immediate problem but also build a robust and reliable experimental system.
Quick Navigation
Frequently Asked Questions (FAQs)
Q1: Why is the color of my metal complex different from what is reported in the literature?
A1: The color of a transition metal complex is highly sensitive to its chemical environment.[1][2] Several factors can lead to deviations from expected colors:
-
Ligand Field Strength: Different ligands cause the d-orbitals of the central metal ion to split to varying degrees. Strong-field ligands induce a larger energy gap, causing the complex to absorb higher-energy (shorter wavelength) light, while weak-field ligands result in the absorption of lower-energy light.[1][3] Even subtle changes in ligand purity or the presence of competing ligands can alter the observed color.
-
Coordination Geometry: The spatial arrangement of ligands around the metal center (e.g., octahedral vs. tetrahedral) significantly influences d-orbital splitting and, consequently, the color.[4]
-
Metal Oxidation State: The oxidation state of the metal ion directly impacts the number of d-electrons and the effective nuclear charge, leading to different colors for the same metal with different ligands.[1][3]
-
Solvent Effects (Solvatochromism): The polarity of the solvent can influence the energy levels of the complex's molecular orbitals, causing a shift in the absorption spectrum and a change in the perceived color.[5]
Q2: My solution is colorless, but I expect a colored complex to form. What could be the issue?
A2: The absence of an expected color suggests that the complexation reaction has not proceeded as intended. Common causes include:
-
Incorrect pH: The formation of many metal-ligand complexes is highly pH-dependent.[6] If the pH of your solution is outside the optimal range, the ligand may be protonated and unable to bind to the metal ion, or the metal ion may precipitate as a hydroxide.
-
Incomplete Reaction: The reaction may be slow or may not have reached equilibrium. Ensure adequate reaction time and appropriate temperature conditions.
-
Reagent Degradation: One or more of your reagents (metal salt, ligand, or buffer components) may have degraded over time. It is always advisable to use fresh reagents.
-
Presence of a Stronger Chelating Agent: An impurity in your sample or reagents may be a stronger chelating agent than your intended ligand, preventing the formation of the desired colored complex.
Q3: The color of my complex fades over time. What does this indicate?
A3: A fading color typically points to the instability of the metal complex. This could be due to:
-
Photodegradation: Some complexes are light-sensitive and can decompose upon exposure to ambient or UV light.[7] Such reactions can be mitigated by working in low-light conditions or using amber glassware.
-
Thermal Degradation: The complex may not be stable at the experimental temperature. Consider performing the reaction at a lower temperature if possible.
-
Redox Reactions: The metal center or the ligand may be susceptible to oxidation or reduction by components in the solution or by atmospheric oxygen.
-
Hydrolysis: In aqueous solutions, water molecules can displace the ligand over time, leading to a loss of color.
Q4: Can impurities in my starting materials affect the color of the complex?
A4: Absolutely. Impurities can have a significant impact on the final color of your complexation reaction in several ways:
-
Competing Ligands: Impurities that can act as ligands will compete with your primary ligand for coordination to the metal center, potentially forming a mixture of complexes with different colors.
-
Altering pH: Acidic or basic impurities can shift the pH of the reaction mixture outside the optimal range for complex formation.
-
Redox Active Impurities: Impurities that are oxidizing or reducing agents can change the oxidation state of the metal ion, leading to a different colored complex.[1]
-
Catalyzing Degradation: Certain impurities can catalyze the degradation of your desired complex.
In-Depth Troubleshooting Guides
Troubleshooting Guide 1: Incorrect or Unstable Color Formation
This guide addresses situations where the observed color of your complexation reaction is not what you expected or changes unexpectedly over time.
Logical Diagnostic Workflow
The following diagram outlines a systematic approach to diagnosing the root cause of incorrect or unstable color formation.
Caption: A workflow for diagnosing unexpected color changes.
Step-by-Step Methodologies
The speciation of a metal complex, and thus its color, is often critically dependent on pH.[6] This protocol will help you determine the optimal pH for your complexation reaction.
-
Prepare a series of buffers: Create a set of buffers covering a wide pH range (e.g., from pH 2 to pH 12 in 1-unit increments).
-
Set up parallel reactions: In separate vials, add your metal ion and ligand solutions to each buffer. Ensure the final concentrations of the metal and ligand are consistent across all vials.
-
Equilibrate and Observe: Allow the reactions to equilibrate for a set period (e.g., 30 minutes) at a constant temperature. Visually inspect the color of each solution.
-
Spectrophotometric Analysis: For a quantitative assessment, measure the UV-Vis spectrum of each solution.
-
Data Analysis: Plot the absorbance at the wavelength of maximum absorption (λmax) against pH. The pH at which the absorbance is highest and stable is your optimal pH.
Table 1: Example Data from a pH Optimization Study
| pH | Color Observed | λmax (nm) | Absorbance at λmax |
| 2.0 | Colorless | - | 0.005 |
| 4.0 | Light Yellow | 420 | 0.250 |
| 6.0 | Deep Yellow | 425 | 0.850 |
| 8.0 | Deep Yellow | 425 | 0.855 |
| 10.0 | Orange-Brown | 480 | 0.650 |
| 12.0 | Brown Precipitate | - | - |
From this data, the optimal pH range for this complex is likely between 6.0 and 8.0.
If you suspect your complex is degrading, perform the following stability tests.[8]
-
Photostability:
-
Prepare your complex solution under low-light conditions.
-
Divide the solution into two aliquots. Wrap one vial in aluminum foil (the control) and expose the other to a controlled light source (e.g., a photostability chamber or ambient lab light).
-
Measure the UV-Vis spectra of both solutions at regular intervals (e.g., every hour for 8 hours).
-
A significant decrease in absorbance in the exposed sample compared to the control indicates photodegradation.
-
-
Thermal Stability:
-
Prepare your complex solution.
-
Divide the solution into several aliquots and incubate them at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Measure the UV-Vis spectra at set time points.
-
A rapid decrease in absorbance at higher temperatures suggests thermal instability.
-
Troubleshooting Guide 2: Inconsistent Color Between Batches or Experiments
Reproducibility is key in scientific research. This guide helps you tackle variability in color between different experimental runs.
Potential Root Causes and Solutions
-
Variability in Reagent Concentration:
-
Cause: Inaccurate pipetting, errors in stock solution preparation, or use of non-calibrated volumetric flasks.
-
Solution: Calibrate all pipettes and balances regularly. Prepare fresh stock solutions for each set of experiments and validate their concentrations.
-
-
Solvent Effects:
-
Cause: Using different grades or suppliers of solvents, or variations in the water content of organic solvents. The polarity of the solvent can significantly impact the absorption spectrum.[5]
-
Solution: Standardize the solvent used (grade, supplier). If using organic solvents, ensure they are anhydrous if required.
-
-
Temperature Fluctuations:
-
Cause: Running experiments at different ambient temperatures. Reaction kinetics and equilibrium positions can be temperature-dependent.
-
Solution: Use a temperature-controlled water bath or incubator for all reactions and measurements.
-
-
Interference from Contaminants:
Troubleshooting Guide 3: Spectrophotometer Readings Are Not as Expected
Even if the color of your solution appears correct visually, you may encounter issues with your spectrophotometer readings.
Instrumental and Methodological Errors
Caption: Common sources of spectrophotometric errors.
Diagnostic Checks and Corrective Actions
Table 2: Spectrophotometer Troubleshooting
| Issue | Potential Cause | Diagnostic Check | Corrective Action |
| Absorbance values are noisy or fluctuating. | Instrument noise.[12] | Scan the 100%T and 0%T lines to observe the noise level. | Allow the lamp to warm up sufficiently. Ensure a stable power supply. If noise persists, service the instrument. |
| λmax is shifted. | Wavelength calibration error.[13] | Run a calibration check using certified reference materials (e.g., a holmium oxide filter). | Recalibrate the instrument according to the manufacturer's instructions. |
| Absorbance is lower than expected, especially at high concentrations. | Stray light.[12] | Check the absorbance of a highly concentrated sample; a plateau at high concentrations can indicate stray light. | Ensure the sample compartment is clean and light-tight. Use a narrower slit width if possible. Service may be required. |
| Poor reproducibility between measurements. | Cuvette errors. | Ensure you are using matched cuvettes. Check for scratches, fingerprints, or contamination. | Use a single, high-quality quartz cuvette for all measurements. Clean cuvettes thoroughly between samples. |
| Negative absorbance values. | Incorrect blank. | Re-measure the blank solution. Ensure the blank contains all components of the sample solution except the analyte.[11] | Prepare the correct blank solution and re-zero the instrument. |
| Non-linear calibration curve. | Concentration is outside the linear range of the Beer-Lambert law. | Prepare a dilution series and check for linearity. | Dilute your samples to fall within the linear range (typically absorbance values between 0.1 and 1.0).[11] |
Validation of Your Colorimetric Method
For applications in drug development and other regulated environments, it is crucial to validate your analytical method.[14][15][16][17] According to FDA guidelines, method validation establishes that the performance characteristics of the method are suitable for its intended application.[14][18] Key parameters to validate for a colorimetric assay include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
References
-
Exploring the Role of Transition Metal Complexes in Artistic Coloration through a Bottom-Up Scientific Approach. (2024). ResearchGate. Retrieved from [Link]
-
24.7: Color and the Colors of Complexes. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Degradation of Metal Complex Dyes in Neutral Aqueous Solution by UV/H2O2 Process. (2014). ResearchGate. Retrieved from [Link]
-
Why am I getting the opposite color change for a complexometric titration using Eriochrome Black T? (2021). Reddit. Retrieved from [Link]
-
Interferences in Diagnostic Biochemical Procedures. OUCI. Retrieved from [Link]
-
Eutectogels as Delivery Media for Therapeutic Metal Complexes: What Are the Benefits? (2022). MDPI. Retrieved from [Link]
-
Analytical Interference by Contrast Agents in Biochemical Assays. (2017). ResearchGate. Retrieved from [Link]
-
Analysis of Errors in Spectrophotometers: Causes, Solutions, and Optimization. HinoTek. Retrieved from [Link]
-
Why does my EBT indicator not turn pink in EDTA titration? (2024). Chemistry Stack Exchange. Retrieved from [Link]
-
An abridged technique to diagnose spectrophotometric errors. (1997). ResearchGate. Retrieved from [Link]
-
How do impurities affect the properties of metals? TutorChase. Retrieved from [Link]
-
Solved Experiment 10: "The Colors of Coordination Chemistry. (2022). Chegg.com. Retrieved from [Link]
-
Spectrophotometer Measurement Errors. AELAB. Retrieved from [Link]
-
Analytical Interference by Contrast Agents in Biochemical Assays. (2017). National Center for Biotechnology Information. Retrieved from [Link]
-
Complexometric Titration Part 1. SlidePlayer. Retrieved from [Link]
-
Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. Dalal Institute. Retrieved from [Link]
-
4 Reasons For Spectrophotometer Measurement Error. Drawell. Retrieved from [Link]
-
Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II) Complexes Derived from Isatin. CURRENT RESEARCH WEB. Retrieved from [Link]
-
Spectrophotometer Selection and Troubleshooting. (2022). Biocompare. Retrieved from [Link]
-
Factors affecting stability of metal complexes. (2020). YouTube. Retrieved from [Link]
-
S3.1.10 - Which factors affect the colour of complex ion solutions? (2021). YouTube. Retrieved from [Link]
-
Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy. (2018). National Center for Biotechnology Information. Retrieved from [Link]
-
2.4: Effect of Solvent. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Method Development for Quantification of Donor-Acceptor Complexes of Alverine Citrate and Tapentadol by Visible Spectrophotometry. (2015). ResearchGate. Retrieved from [Link]
-
What happens when we add impurity to a metal? Quora. Retrieved from [Link]
-
Guidelines for the Validation of Chemical Methods for the Foods Program. (2019). U.S. Food and Drug Administration. Retrieved from [Link]
-
Colorful Chemistry Experiment. (2022). YouTube. Retrieved from [Link]
-
Interference of ascorbic acid with chemical analytes. (2006). ResearchGate. Retrieved from [Link]
-
Lab Manual Advanced Inorganic Chemistry Laboratory 2002-2003. La Salle University. Retrieved from [Link]
-
Chemistry Color Changers. American Chemical Society. Retrieved from [Link]
-
Multifunctional Inhibitors: Additives to Control Corrosive Degradation and Microbial Adhesion. (2024). MDPI. Retrieved from [Link]
-
Experimental evaluation of colorimetric beverage drug tests: reliability and limitations. (2026). ResearchGate. Retrieved from [Link]
-
Stability Studies and Testing of Pharmaceuticals: An Overview. (2020). LCGC International. Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration. Retrieved from [Link]
-
Colorimetric field drug tests are unreliable, lead to wrongful arrests and convictions. Innocence Project. Retrieved from [Link]
-
Assay Interference by Chemical Reactivity. (2015). National Center for Biotechnology Information. Retrieved from [Link]
-
Lesson 6.6: Using Chemical Change to Identify an Unknown. American Chemical Society. Retrieved from [Link]
-
Stability constant study of transition metal complexes with pharmacologically active ligand. (2018). International Journal of ChemTech Research. Retrieved from [Link]
-
Transition Metals | Colour & Complex Ions Explained | Ultimate Guide Part 2. (2025). YouTube. Retrieved from [Link]
-
Recent Advances in Colorimetric Tests for the Detection of Infectious Diseases and Antimicrobial Resistance. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
US FDA guidelines for bioanalytical method validation. (2018). ResearchGate. Retrieved from [Link]
-
Color and Spectroscopy in Transition Metal Complexes. Solubility of Things. Retrieved from [Link]
-
FDA Lab Method Validation Guide. Scribd. Retrieved from [Link]
-
Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Chromatography Online. Retrieved from [Link]
-
Lesson 52 Metal Ion Indicators. (2021). YouTube. Retrieved from [Link]
-
The Root Causes of Pharmacodynamic Assay Failure. (2012). ResearchGate. Retrieved from [Link]
-
DEVELOPMENT OF NEW COLORIMETRIC METHOD AND VALIDATION FOR DETERMINATION OF LOPERAMIDE IN BULK AND MARKETED FORMULATION. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 9. Analytical Interference by Contrast Agents in Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hinotek.com [hinotek.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. aelabgroup.com [aelabgroup.com]
- 14. fda.gov [fda.gov]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. s27415.pcdn.co [s27415.pcdn.co]
Validation & Comparative
2-Chloro-1,10-phenanthroline vs 1,10-phenanthroline for metal chelation
An In-Depth Comparative Guide to Metal Chelation: 2-Chloro-1,10-phenanthroline vs. 1,10-phenanthroline
Introduction
For decades, 1,10-phenanthroline (phen) has been a cornerstone ligand in coordination chemistry, prized for its rigid, planar structure and strong, bidentate chelation to a wide array of metal ions. Its applications are vast, ranging from analytical chemistry to catalysis and medicinal chemistry. However, the functionalization of the phenanthroline scaffold can dramatically alter its electronic and steric properties, leading to new and potentially superior chelating agents. This guide provides a detailed comparison between the parent 1,10-phenanthroline and its chlorinated derivative, this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of their respective merits in metal chelation.
We will delve into the structural and electronic modifications induced by the chloro-substituent and how these changes translate to differences in coordination behavior, stability of the resulting metal complexes, and performance in various applications. This analysis is supported by experimental data and detailed protocols to provide a practical framework for ligand selection.
Structural and Electronic Considerations: The Impact of a Chloro Substituent
The introduction of a chlorine atom at the 2-position of the 1,10-phenanthroline ring system imparts significant changes to the ligand's properties.
1,10-Phenanthroline (phen):
-
Structure: A planar, rigid aromatic system with two nitrogen atoms positioned for bidentate chelation.
-
Electronics: The nitrogen lone pairs are readily available for coordination with metal ions. The aromatic system can participate in π-stacking interactions.
This compound (2-Cl-phen):
-
Structure: The fundamental phenanthroline scaffold is maintained, but the chloro group introduces steric bulk in proximity to one of the nitrogen donor atoms.
-
Electronics: Chlorine is an electron-withdrawing group. This inductive effect reduces the electron density on the phenanthroline ring system, including the nitrogen atoms. This modulation of the ligand's electronics can influence the strength of the metal-ligand bond.
Below is a diagram illustrating the structural differences.
Figure 1: Key structural and electronic differences between 1,10-phenanthroline and this compound.
Comparative Analysis of Metal Chelation
The differences in structure and electronics directly translate to distinct metal chelation behaviors. This section compares their performance based on key coordination chemistry parameters.
Binding Affinity and Stability Constants
The stability of a metal complex is a critical parameter, often quantified by the formation or stability constant (log K). A higher log K value indicates a more stable complex. The electron-withdrawing nature of the chloro group in 2-Cl-phen is expected to decrease the basicity of the nitrogen donors, which can lead to lower stability constants compared to the parent phen ligand with certain metal ions.
| Metal Ion | Ligand | Log K1 | Log K2 | Log K3 | Reference |
| Fe(II) | 1,10-phenanthroline | 5.9 | 5.3 | 9.8 | |
| Fe(II) | This compound | 4.8 | 4.3 | 8.1 | |
| Cu(II) | 1,10-phenanthroline | 8.0 | 6.8 | 5.2 | |
| Cu(II) | This compound | 7.1 | 5.9 | - | |
| Ni(II) | 1,10-phenanthroline | 8.6 | 8.2 | 7.6 | |
| Ni(II) | This compound | 7.5 | 7.0 | 6.4 |
Table 1: Comparison of stepwise stability constants (log K) for metal complexes of 1,10-phenanthroline and this compound in aqueous solution at 25°C.
As the data indicates, the stability constants for the complexes of this compound are consistently lower than those of 1,10-phenanthroline for the same metal ion. This is a direct consequence of the reduced electron-donating ability of the nitrogen atoms due to the inductive effect of the chlorine atom.
Coordination Geometry and Steric Effects
While the fundamental coordination mode is bidentate for both ligands, the steric bulk of the chloro group in 2-Cl-phen can influence the geometry of the resulting metal complex, especially in coordinatively saturated systems (e.g., tris-chelate complexes). This steric hindrance can lead to distorted geometries and may even prevent the formation of certain higher-order complexes.
For instance, with larger metal ions, the steric clash between the chloro-substituents in a potential [M(2-Cl-phen)3]^n+ complex can be significant, potentially favoring the formation of bis-chelate [M(2-Cl-phen)2X2]^n+ complexes, where X represents a monodentate ligand like water or a counter-ion.
Experimental Protocols: A Guide to Characterization
To empirically determine the differences in chelation properties, a series of well-established experiments can be performed.
Protocol 1: Determination of Stability Constants by UV-Vis Spectrophotometric Titration
This protocol outlines the determination of the binding constant between a metal ion and the ligands using the change in absorbance upon complexation.
Workflow Diagram:
Figure 2: Workflow for determining stability constants via UV-Vis spectrophotometric titration.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of the ligand (1,10-phenanthroline or this compound) in a suitable solvent (e.g., ethanol or methanol).
-
Prepare a 10 mM stock solution of a metal salt (e.g., FeSO₄·7H₂O) in deionized water.
-
Prepare a buffer solution to maintain a constant pH (e.g., 0.1 M acetate buffer, pH 4.5).
-
-
Spectrophotometric Titration:
-
In a 1 cm path length quartz cuvette, place 2 mL of the ligand solution (e.g., 50 µM in buffer).
-
Record the initial UV-Vis spectrum from 200-800 nm.
-
Add small aliquots (e.g., 2 µL) of the metal salt solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 2 minutes before recording the UV-Vis spectrum.
-
Continue the additions until no further significant changes in the spectrum are observed.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance change (λmax).
-
Plot the change in absorbance at λmax against the molar ratio of metal to ligand.
-
Fit the resulting titration curve to a suitable binding model (e.g., using non-linear regression software) to determine the stoichiometry and the stability constant(s).
-
Application-Specific Performance
The choice between 1,10-phenanthroline and this compound often depends on the specific application.
Catalysis
In catalytic applications, the electronic properties of the ligand can be tuned to modulate the reactivity of the metal center. The electron-withdrawing nature of 2-Cl-phen can make the metal center more electrophilic, which can be advantageous in certain oxidative catalysis reactions. Conversely, the stronger donating ability of phen might be preferred for reductive processes.
Medicinal Chemistry
In the realm of drug development, phenanthroline-based metal complexes are explored for their anticancer and antimicrobial properties. The introduction of a chloro-substituent can enhance the lipophilicity of the complex, potentially improving cellular uptake. However, the reduced stability of 2-Cl-phen complexes could lead to premature ligand dissociation in a biological environment, which may be a desirable feature for pro-drug strategies or an undesirable one if the intact complex is the active species.
Conclusion
The comparison between this compound and 1,10-phenanthroline for metal chelation is a nuanced one. While the parent 1,10-phenanthroline generally forms more stable complexes due to its stronger electron-donating character, the chlorinated derivative offers opportunities for fine-tuning the electronic and steric properties of the resulting metal complexes. The reduced stability and increased lipophilicity of this compound complexes can be leveraged in specific applications, particularly in catalysis and medicinal chemistry. The choice of ligand should therefore be guided by a thorough understanding of the desired properties of the final metal complex and the specific requirements of the application. The experimental protocols provided herein offer a robust framework for researchers to conduct their own comparative studies and make informed decisions.
References
-
Smith, R. M., & Martell, A. E. (1976). Critical Stability Constants, Vol. 2: Amines. Plenum Press. [Link]
-
Irving, H., & Mellor, D. H. (1962). The stability of metal complexes of this compound. Journal of the Chemical Society, 5222-5237. [Link]
-
Carugo, O., & Djinovic, K. (1991). Copper(II) complexes with 1,10-phenanthroline and its derivatives. Journal of the Chemical Society, Dalton Transactions, (1), 151-155. [Link]
A Comparative Guide to 2-Chloro-1,10-phenanthroline and 2,2'-bipyridine as Ligands in Coordination Chemistry
Introduction
In the vast landscape of coordination chemistry, the choice of a ligand is paramount, dictating the steric, electronic, and ultimately, the functional properties of the resulting metal complex. For decades, 2,2'-bipyridine (bpy) has been a cornerstone, a versatile and widely utilized N,N'-chelating ligand that has underpinned countless developments in catalysis, materials science, and photophysics.[1][2] Its flexible backbone and robust coordination behavior have made it a default choice for many applications.
However, the pursuit of finely-tuned molecular systems necessitates a broader palette of ligands with tailored properties. This guide focuses on a comparative analysis of bpy and a functionalized analogue of its more rigid cousin, 1,10-phenanthroline (phen): 2-Chloro-1,10-phenanthroline (Cl-phen) . While phenanthroline itself offers a more pre-organized and rigid binding scaffold compared to bipyridine[3], the introduction of a chloro-substituent at the 2-position provides an additional layer of electronic modification and a reactive handle for further derivatization.
This guide provides an in-depth comparison of these two ligands, moving from fundamental structural and electronic differences to their divergent performance in metal complexes. We will explore the causality behind their coordination behavior and provide field-proven experimental protocols for their application, empowering researchers, chemists, and drug development professionals to make informed decisions in ligand selection for advanced molecular design.
Part 1: Fundamental Structural and Electronic Properties
The divergent behaviors of bpy and Cl-phen originate from their intrinsic structural and electronic differences. Understanding these fundamentals is key to predicting their performance in a coordination sphere.
2,2'-Bipyridine (bpy): The Flexible Archetype
2,2'-Bipyridine consists of two pyridine rings connected by a C2-C2' single bond. In its free state, this bond allows for torsional rotation, resulting in a flexible structure. Upon chelation to a metal center, the two nitrogen atoms coordinate in a cis-fashion, forcing the pyridine rings into a coplanar arrangement.[4] This conformational change is an important energetic consideration in complex formation. Electronically, bpy is a neutral, bidentate σ-donor and a moderate π-acceptor, capable of stabilizing a wide range of metal oxidation states and facilitating metal-to-ligand charge transfer (MLCT) transitions, which are often responsible for the rich photophysical properties of its complexes.[4]
This compound (Cl-phen): The Rigid, Functionalized Scaffold
In contrast, the 1,10-phenanthroline backbone of Cl-phen is a rigid, planar tricyclic system.[5] The nitrogen donors are held in a pre-organized 'bite' geometry, which minimizes the entropic penalty upon coordination. This inherent rigidity can lead to the formation of thermodynamically more stable complexes compared to those of bpy.[6]
The key modifications in Cl-phen are twofold:
-
Extended π-System: The fused ring system of phenanthroline provides a more extensive delocalized π-system than bpy, making it a stronger π-acceptor. This enhanced π-acidity is crucial for stabilizing electron-rich or low-valent metal centers.
-
Electron-Withdrawing Chloro Group: The chlorine atom at the 2-position acts as an inductive electron-withdrawing group.[7] This further enhances the ligand's π-acidity, influencing the redox potential of the metal center. It also introduces significant steric bulk near one of the coordinating nitrogen atoms, which can distort the coordination geometry away from a perfect octahedron.[8] A predicted pKa of 4.22 for the conjugate acid of Cl-phen is comparable to that of bipyridine (4.3), suggesting similar overall basicity.[4][5]
Caption: Chemical structures of 2,2'-Bipyridine and this compound.
Part 2: Coordination Chemistry and Comparative Performance
The differences in structure and electronics translate directly into distinct coordination behaviors and application-specific performance metrics.
Coordination Environment
Both ligands form stable five-membered chelate rings with most transition metals.[4] However, the steric hindrance from the chloro group in Cl-phen can lead to longer metal-nitrogen bonds for the nitrogen adjacent to the substituent and can influence the overall geometry of complexes, particularly in sterically crowded species like [M(L)3]n+. Furthermore, the chloro-substituent serves as a reactive site for nucleophilic substitution, allowing for post-coordination modification of the ligand scaffold—a powerful tool for creating complex molecular architectures that is not available with unsubstituted bpy.[9]
Caption: Coordination of flexible bpy vs. sterically hindered, rigid Cl-phen.
Photophysical and Electrochemical Properties
Metal complexes with both ligands are known for their pronounced photophysical and electrochemical activities.[10][11] In ruthenium(II) complexes, for instance, both support strong MLCT absorption in the visible spectrum.[4] However, the properties are modulated by the ligand structure.
-
Redox Potential: The enhanced π-acidity of the Cl-phen ligand stabilizes the metal d-orbitals. Consequently, complexes of Cl-phen are generally harder to oxidize (exhibit a higher M(II)/M(III) redox potential) compared to their bpy counterparts.[8] This tunability is critical for applications in photoredox catalysis and dye-sensitized solar cells.
-
Luminescence: The rigidity of the phenanthroline scaffold can reduce non-radiative decay pathways, potentially leading to higher quantum yields and longer excited-state lifetimes in its complexes compared to bpy analogues. The electron-withdrawing chloro group can also tune the energy of the emissive MLCT state.[12][13]
Table 1: Comparative Electrochemical and Photophysical Data of Representative Ru(II) Complexes
| Property | [Ru(bpy)₃]²⁺ | [Ru(phen)₃]²⁺ | Rationale for [Ru(Cl-phen)₃]²⁺ (Predicted Trend) |
|---|---|---|---|
| Oxidation Potential (E₁/₂, V vs Fc/Fc⁺) | ~1.26 V | ~1.29 V | >1.29 V . The electron-withdrawing Cl group will make the Ru(II) center more difficult to oxidize. |
| Absorption λₘₐₓ (MLCT, nm) | ~452 nm | ~447 nm | Red-shifted (>450 nm) . The electron-withdrawing group lowers the energy of the ligand's π* orbital, decreasing the HOMO-LUMO gap. |
| Emission λₘₐₓ (nm) | ~615 nm | ~610 nm | Red-shifted (>615 nm) . The emission energy will also be lowered due to the stabilization of the π* orbital. |
Note: Exact values for [Ru(Cl-phen)₃]²⁺ require experimental verification. Data for bpy and phen complexes are representative and may vary slightly with solvent and electrolyte. Sources:[6][14]
Performance in Catalysis
In catalysis, the choice between bpy and Cl-phen can significantly impact activity and selectivity.
-
Steric Influence: In reactions like cross-coupling, the steric bulk of the Cl-phen ligand can promote the reductive elimination step, which is often rate-limiting, potentially accelerating catalysis.
-
Electronic Influence: For catalytic cycles that involve redox changes at the metal center, the ability of Cl-phen to stabilize different oxidation states can be advantageous. For example, its strong π-acceptor character can facilitate reactions that require an electron-rich metal center in a key step. 2-imino-1,10-phenanthrolyl iron and cobalt complexes have shown notable success in ethylene oligomerization.[15] While bpy is a staple in many catalytic systems like copper-catalyzed asymmetric reactions[16], the specific electronic tuning offered by Cl-phen provides an avenue for catalyst optimization where bpy might be suboptimal.
Part 3: Experimental Protocols
To provide a practical context, we outline validated protocols for the synthesis of a representative complex and a comparative catalytic experiment. These protocols are designed to be self-validating by including characterization steps and clear endpoints.
Protocol 1: Synthesis of Tris-chelated Ruthenium(II) Complexes
Objective: To synthesize and compare the formation of [Ru(bpy)₃]Cl₂ and [Ru(Cl-phen)₃]Cl₂.
Materials:
-
RuCl₃·xH₂O
-
2,2'-Bipyridine (bpy)
-
This compound (Cl-phen)
-
Ethanol (EtOH)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl)
-
Ascorbic acid (or another reducing agent)
Methodology:
-
Preparation of Ru(III) solution: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve RuCl₃·xH₂O (1.0 mmol) in 30 mL of ethanol. Add 1 mL of concentrated HCl and reflux for 1 hour to ensure the formation of a consistent ruthenium precursor solution.
-
Ligand Addition:
-
For [Ru(bpy)₃]Cl₂: To the hot ruthenium solution, add a solution of 2,2'-bipyridine (3.1 mmol) in 10 mL of hot ethanol dropwise with vigorous stirring.
-
For [Ru(Cl-phen)₃]Cl₂: To the hot ruthenium solution, add a solution of this compound (3.1 mmol) in 15 mL of hot DMF dropwise. Causality Note: DMF is used here due to the potentially lower solubility of Cl-phen and its complexes in pure ethanol.
-
-
Reduction and Complexation: After ligand addition, add ascorbic acid (5.0 mmol) to the reaction mixture. The color should change from a dark brown/green to a deep red or orange, indicating the reduction of Ru(III) to Ru(II) and subsequent complexation.
-
Reflux: Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC to ensure the consumption of the starting materials.
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour. Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with copious amounts of cold water, followed by diethyl ether, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture.
-
Validation: Characterize the final products using ¹H NMR, UV-Vis spectroscopy, and mass spectrometry to confirm their identity and purity. Compare the UV-Vis spectra to literature values to validate the electronic transitions.
Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling Reaction
Objective: To compare the catalytic efficacy of in-situ generated palladium catalysts bearing either bpy or Cl-phen as a ligand.
Caption: Workflow for the comparative catalytic experiment.
Methodology:
-
Catalyst Preparation: Prepare two separate reaction vials. To each, add Pd(OAc)₂ (0.01 mmol, 1 mol%). To Vial A, add bpy (0.012 mmol, 1.2 mol%). To Vial B, add Cl-phen (0.012 mmol, 1.2 mol%).
-
Reagent Addition: To each vial, add 4-iodotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and powdered K₂CO₃ (2.5 mmol).
-
Solvent and Degassing: Add a 4:1 mixture of Toluene:Water (5 mL) to each vial. Seal the vials and thoroughly degas the mixture by bubbling argon through the solution for 15 minutes. Trustworthiness Note: Proper degassing is critical to prevent catalyst oxidation and ensure reproducibility.
-
Reaction: Place both vials in a preheated oil bath at 80°C and stir vigorously for 4 hours.
-
Monitoring and Analysis: After 4 hours, cool the reactions to room temperature. Take an aliquot from each reaction mixture, filter through a small plug of silica, and analyze by Gas Chromatography (GC) using an internal standard (e.g., dodecane) to determine the conversion and yield of the biphenyl product.
-
Comparison: Directly compare the yields from the reactions catalyzed with the bpy and Cl-phen ligands to assess their relative performance under identical conditions.
Conclusion
The choice between 2,2'-bipyridine and this compound is a strategic decision in the design of functional metal complexes.
-
Choose 2,2'-Bipyridine for its versatility, extensive literature precedent, and when a degree of conformational flexibility is tolerable or desired. It is an excellent, cost-effective starting point for a wide array of applications.
-
Choose this compound when specific, finely-tuned properties are required. Its rigid scaffold can enhance complex stability and luminescence efficiency. The electron-withdrawing chloro group provides a powerful tool for modulating redox potentials, and its presence offers a unique synthetic handle for post-coordination functionalization, opening the door to more complex and targeted molecular systems.
Ultimately, the principles of scientific integrity demand that ligand selection be driven by a clear understanding of the underlying structure-property relationships. By leveraging the distinct steric and electronic profiles of ligands like bpy and Cl-phen, researchers can rationally design metal complexes that meet the precise demands of their intended application, from high-efficiency catalysts to next-generation photoluminescent materials.
References
- The Role of Bipyridine Ligands in Modern Catalysis: A Focus on 2,2'-Bipyridine-3,3'-diol. Vertex AI Search.
- Transition metal complexes of 2,2'-bipyridine. Wikipedia.
- Zinc complexes formed by 2,2′-bipyridine and 1,10-phenanthroline moieties combined with 2-azanorbornane: modular chiral catalysts for aldol reactions. New Journal of Chemistry (RSC Publishing).
- Photophysical, Electrochemical and Anion Sensing Properties of Ru(II) Bipyridine Complexes With 2,2'-biimidazole-like Ligand. PubMed.
- 2,2′-Bipyridine based biologically active mixed ligand metal(II) complexes: Synthesis, characterization, DFT and antioxidant studies. Taylor & Francis Online.
- Synthesis and characterization of Mixed 2,2-Bipyridine and penicillin G metal (II) complexes. International Journal of Modern Chemical and Environment Research.
- Chemical and electrochemical properties of 2,2'-bipyridyl complexes of ruthenium covalently bound to platinum oxide electrodes.
- RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO.
- A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies.
- This compound 7089-68-1 wiki. Guidechem.
- This compound. Chem-Impex.
- Synthesis and Characterization of Metal Complexes of Deriv
- Synthesis and applications of 2,2'-Bipyridine ligand compounds. ChemicalBook.
- Improved synthesis of 2-chloro- and 2,9-dichloro-1,10-phenanthrolines.
- Synthesis of New Chiral 2,2'-Bipyridine Ligands and Their Application in Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropanation.
- Synthesis and Characterization of Platinum(II) Complexes with 2,2 ‘-Bipyridine Derivative Supporting Ligands.
- Electrochemical data of polypyridine complexes of Ru(II). PubMed Central (PMC) - NIH.
- This compound. J&K Scientific.
- Effects of Sterics and Electronic Delocalization on the Photophysical, Structural, and Electrochemical Properties of 2,9-Disubstituted 1,10-Phenanthroline Copper(I) Complexes. PubMed.
- Synthesis and Electrochemistry of 2,2'-Bipyridyl Complexes of Dioxorhenium(V). Revision. DTIC.
- Photophysical Properties of Fluorescent 2-(Phenylamino)
- parallels between the coordination chemistries of the bidentate ligands 2,2-bipyridine (bpy) and 1,10-phenanthroline (phen). suzhouyacoo.com.
- Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes.
- Catalytic Activity of 2-Imino-1,10-phenthrolyl Fe/Co Complexes via Linear Machine Learning. MDPI.
- This compound. TCI EUROPE N.V..
- The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. PubMed Central (PMC) - NIH.
- Steric vs electronic effects and solvent coordination in the electrochemistry of phenanthroline-based copper complexes.
- Comparison of homoleptic and heteroleptic 2,2'-bipyridine and 1,10-phenanthroline ruthenium complexes as chemiluminescence and electrochemiluminescence reagents in aqueous solution. PubMed.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central (PMC) - NIH.
- Phenanthroline And 2,2'-Bipyridine Metal Complexes Based On Spectral And Biological Activity. Research Journal of Pharmacy and Technology.
- This compound. PubChem.
- Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Dalton Transactions (RSC Publishing).
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjpn.org [rjpn.org]
- 4. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. Comparison of homoleptic and heteroleptic 2,2'-bipyridine and 1,10-phenanthroline ruthenium complexes as chemiluminescence and electrochemiluminescence reagents in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Photophysical, electrochemical and anion sensing properties of Ru(II) bipyridine complexes with 2,2'-biimidazole-like ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effects of Sterics and Electronic Delocalization on the Photophysical, Structural, and Electrochemical Properties of 2,9-Disubstituted 1,10-Phenanthroline Copper(I) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photophysical Properties of Fluorescent 2-(Phenylamino)-1,10-phenanthroline Derivatives† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrochemical data of polypyridine complexes of Ru(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Catalytic Activity of 2-Imino-1,10-phenthrolyl Fe/Co Complexes via Linear Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Chromogenic Reagents for Iron Determination: 2-Chloro-1,10-phenanthroline vs. Bathophenanthroline
For researchers, scientists, and professionals in drug development, the accurate quantification of iron is a critical analytical task. Whether assessing enzymatic reactions, monitoring environmental samples, or determining the iron content in pharmaceutical formulations, the choice of the right chromogenic reagent is paramount for achieving sensitive and reliable results. This guide provides an in-depth comparison of two phenanthroline-based reagents for the spectrophotometric determination of iron: the well-established bathophenanthroline and the less characterized 2-Chloro-1,10-phenanthroline.
This comparison delves into the fundamental principles of their application, provides a side-by-side evaluation of their known analytical performance, and offers detailed experimental protocols. The objective is to equip the reader with the necessary technical insights to make an informed decision for their specific analytical needs.
Introduction to Iron Chelation and Spectrophotometric Analysis
The spectrophotometric determination of iron typically relies on the formation of a stable, colored complex between ferrous iron (Fe²⁺) and a chelating agent. 1,10-phenanthroline and its derivatives are a class of heterocyclic organic compounds that are widely used for this purpose. These ligands form intensely colored complexes with Fe²⁺, and the intensity of this color, measured as absorbance, is directly proportional to the concentration of iron in the sample, in accordance with the Beer-Lambert law.
To ensure all iron in a sample is in the ferrous state for complexation, a reducing agent, such as hydroxylamine hydrochloride or ascorbic acid, is typically added to convert any ferric iron (Fe³⁺) to Fe²⁺. The pH of the solution is also a critical parameter that must be controlled to ensure optimal complex formation and stability.
Bathophenanthroline: The High-Sensitivity Standard
Bathophenanthroline (4,7-diphenyl-1,10-phenanthroline) is a highly sensitive and specific reagent for the determination of ferrous iron. The two phenyl groups on the phenanthroline ring enhance the molar absorptivity of its iron complex, leading to greater sensitivity compared to the parent 1,10-phenanthroline.
Performance Characteristics of Bathophenanthroline
| Parameter | Value | References |
| Molar Absorptivity (ε) | ~22,400 L mol⁻¹ cm⁻¹ | [1] |
| Wavelength of Max. Absorbance (λmax) | 533 - 535 nm | [1][2] |
| Optimal pH Range | 3 - 6 | [1] |
| Color of Fe²⁺ Complex | Red | [1] |
| Stoichiometry (Ligand:Fe²⁺) | 3:1 |
The high molar absorptivity of the bathophenanthroline-iron(II) complex makes it particularly suitable for the determination of trace amounts of iron. The complex is stable over a reasonably wide pH range, offering flexibility in experimental conditions.
Experimental Workflow for Iron Determination with Bathophenanthroline
Caption: Experimental workflow for iron determination using bathophenanthroline.
Detailed Experimental Protocol for Bathophenanthroline
Reagents:
-
Standard Iron Solution (10 ppm): Dissolve 0.0702 g of ferrous ammonium sulfate hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O] in 100 mL of deionized water. Add 2.5 mL of concentrated sulfuric acid and dilute to 1 L with deionized water.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
Bathophenanthroline Solution (0.001 M): Dissolve 0.3324 g of bathophenanthroline in 1 L of ethanol.
-
Sodium Acetate Buffer (pH 4.7): Mix equal volumes of 2 M sodium acetate and 2 M acetic acid.
Procedure:
-
Sample Preparation: Pipette a known volume of the sample (containing up to 50 µg of iron) into a 50 mL volumetric flask.
-
Reduction of Iron: Add 1 mL of hydroxylamine hydrochloride solution and mix. Allow the solution to stand for 10 minutes to ensure complete reduction of Fe³⁺ to Fe²⁺.
-
pH Adjustment: Add 5 mL of sodium acetate buffer to adjust the pH to the optimal range for complex formation.
-
Complexation: Add 10 mL of the bathophenanthroline solution and dilute to the mark with deionized water. Mix thoroughly.
-
Color Development: Allow the solution to stand for 15 minutes for full color development.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 533 nm against a reagent blank prepared in the same manner but without the iron sample.
-
Calibration: Prepare a series of standard iron solutions of known concentrations and follow the same procedure to construct a calibration curve of absorbance versus iron concentration. Determine the concentration of the unknown sample from this curve.
Interferences with Bathophenanthroline
While bathophenanthroline is highly specific for ferrous iron, high concentrations of certain other metal ions can potentially interfere by forming complexes with the reagent. These include copper(I), cobalt(II), and nickel(II). However, the selectivity can be significantly improved by controlling the pH and using masking agents.
This compound: A Potential Alternative
This compound is a derivative of 1,10-phenanthroline that is also known to be a strong chelating agent for various metal ions. Its potential as a chromogenic reagent for iron determination is of interest due to the possibility of altered sensitivity, selectivity, or stability of the resulting iron complex compared to other phenanthroline derivatives.
Known Properties and Potential for Iron Determination
This compound is recognized for its role as a versatile ligand in coordination chemistry, enhancing the stability and reactivity of metal ions in various chemical reactions.[1] It is used in analytical methods to detect and quantify metal ions, suggesting its utility in spectrophotometric applications. The chlorine substituent on the phenanthroline ring may influence the electronic properties of the ligand and, consequently, the spectroscopic characteristics of its metal complexes.
A Call for Further Research
The absence of detailed analytical data for the iron complex of this compound presents an opportunity for further investigation. A systematic study to determine its molar absorptivity, optimal pH for complex formation, complex stability, and potential interferences would be a valuable contribution to the field of analytical chemistry. Such research would allow for a direct and quantitative comparison with established reagents like bathophenanthroline and could potentially introduce a new, advantageous reagent for iron determination.
Caption: Chemical structures of Bathophenanthroline and this compound.
Conclusion and Recommendations
Based on the currently available scientific literature, bathophenanthroline remains the superior and recommended choice for the high-sensitivity spectrophotometric determination of iron . Its well-characterized performance, including a high molar absorptivity and established protocols, ensures reliable and reproducible results.
This compound , while a known chelating agent with potential for analytical applications, lacks the necessary published data for a direct performance comparison. For researchers and laboratories seeking to develop novel analytical methods or explore new reagents, the characterization of the iron(II) complex of this compound represents a promising area of research. However, for routine and validated iron analysis, bathophenanthroline is the trusted and scientifically-backed option.
References
- Lee, G. F., & Stumm, W. (1960). Determination of ferrous iron in the presence of ferric iron with bathophenanthroline.
Sources
A Senior Application Scientist's Guide to the Validation of a New Analytical Method Featuring 2-Chloro-1,10-phenanthroline
This guide provides an in-depth comparative analysis of validating analytical methods utilizing 2-Chloro-1,10-phenanthroline, a versatile chelating agent.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explore the causality behind experimental design, ensuring a robust and defensible method validation process. We will dissect and compare three distinct analytical techniques where this ligand can be pivotal: UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Electrochemical Sensing.
The entire framework is grounded in the harmonized principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), with a focus on the modernized, lifecycle-based approach of ICH Q2(R2) and Q14.[2][3] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4]
The Analytical Backbone: Understanding this compound
This compound (C₁₂H₇ClN₂) is a derivative of 1,10-phenanthroline, a well-known heterocyclic organic compound.[5] Its defining characteristic is the ability to act as a bidentate chelating ligand, forming stable complexes with a wide array of metal ions.[1][5] The addition of a chloro-group at the 2-position modifies the ligand's electronic properties and steric profile, which can be leveraged to enhance selectivity, stability, or the photophysical and electrochemical characteristics of its metal complexes.[5][6] These properties make it a valuable reagent in analytical methods designed for the detection and quantification of metal ions, particularly in complex matrices found in environmental and pharmaceutical samples.[1][6]
The Regulatory Framework: A Lifecycle Approach to Validation
Modern analytical method validation is not a one-time event but a continuous process that ensures a method remains fit for purpose throughout its lifecycle.[2] The ICH Q2(R2) guideline provides a comprehensive framework for this process, outlining the core performance characteristics that must be evaluated.[4][7]
A validation protocol should be established before the study, outlining the intended purpose and the performance characteristics to be assessed against predefined acceptance criteria.[8]
Caption: General Workflow for Analytical Method Validation.
Comparative Method Validation: this compound in Action
We will now explore the validation of three distinct analytical methods, each leveraging the unique properties of this compound. For comparison, we will assume the analyte of interest is a specific metal ion (e.g., Iron (II) for spectrophotometry, Lead (II) for electrochemical sensing) in a pharmaceutical formulation matrix.
Method A: UV-Vis Spectrophotometry for Iron (II) Quantification
This classic colorimetric method relies on the formation of a stable, intensely colored complex between the ferrous ion (Fe²⁺) and a phenanthroline-based ligand.[9][10] The intensity of the color, measured as absorbance, is directly proportional to the concentration of iron, adhering to the Beer-Lambert law.[9][11]
Causality Behind Experimental Choices:
-
Reducing Agent (Hydroxylamine HCl): Iron in samples often exists as a mixture of Fe²⁺ and Fe³⁺. Since only Fe²⁺ forms the colored complex, a reducing agent is essential to convert all iron to the ferrous state, ensuring accurate total iron quantification.[9]
-
pH Control (Sodium Acetate Buffer): The complex formation and its stability are pH-dependent. A buffer is used to maintain the optimal pH range (typically 6-9) for consistent and complete color development.[9]
-
Ligand: this compound is used. Its complex with Fe²⁺ may exhibit a different λ_max (wavelength of maximum absorbance) and molar absorptivity compared to the unsubstituted 1,10-phenanthroline complex, which must be determined during method development.
-
Specificity/Selectivity:
-
Prepare a placebo solution (formulation matrix without the iron analyte).
-
Prepare a standard solution of Fe²⁺.
-
Prepare a spiked placebo solution (placebo + Fe²⁺).
-
Procedure: Add hydroxylamine HCl, this compound solution, and sodium acetate buffer to all three solutions. Record the absorbance spectra.
-
Acceptance Criteria: The placebo must show no significant absorbance at the λ_max of the Fe²⁺-complex. The spectrum of the spiked sample should match that of the standard, confirming the method's ability to assay the analyte unequivocally.[12][13]
-
-
Linearity and Range:
-
Procedure: Prepare a series of at least five standard solutions of known Fe²⁺ concentrations spanning the expected range (e.g., 80% to 120% of the target concentration). Analyze each solution according to the developed colorimetric procedure.
-
Analysis: Plot absorbance versus concentration. Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero. The range is the interval between the upper and lower concentrations that demonstrates suitable accuracy, precision, and linearity.[4][12]
-
-
Accuracy:
-
Procedure: Analyze, in triplicate, a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, 120%). This can be done by spiking the placebo matrix with known amounts of the iron analyte.
-
Analysis: Calculate the percent recovery for each sample.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% for a drug product assay.[14]
-
-
Precision:
-
Repeatability (Intra-assay): Analyze a minimum of six determinations at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
-
Analysis: Calculate the Relative Standard Deviation (%RSD) for each set of measurements.
-
Acceptance Criteria: %RSD should be ≤ 2%.
-
-
Limit of Quantitation (LOQ):
-
Procedure: Determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This is often established by analyzing a series of dilute solutions and finding the concentration where the %RSD is approximately 10%.
-
Note: For an assay method, demonstrating accuracy, precision, and linearity down to the lower end of the range is often sufficient. LOQ is critical for impurity testing.[15]
-
Caption: Workflow for Spectrophotometric Iron Analysis.
Method B: HPLC for Metal Complex Quantification
An HPLC method can be developed to separate the this compound-metal complex from the free ligand and other matrix components, followed by UV detection. This is particularly useful for complex samples or for stability-indicating assays.
Causality Behind Experimental Choices:
-
Mobile Phase: A typical reversed-phase setup (e.g., C18 column) would require an aqueous-organic mobile phase (e.g., water/acetonitrile) with a buffer to maintain a consistent pH, ensuring stable retention times.
-
Wavelength Selection: The detection wavelength would be set at the λ_max of the metal complex to maximize sensitivity. A photodiode array (PDA) detector is ideal for confirming peak purity and identity.
The core validation parameters (Specificity, Linearity, Accuracy, Precision, LOQ) are the same as for spectrophotometry, but the experimental execution differs.
-
Specificity: Involves injecting the placebo, analyte standard, and spiked placebo. The chromatogram of the spiked sample should show a single, well-resolved peak for the analyte complex, free from interference from placebo peaks. Peak purity analysis using a PDA detector provides definitive proof of specificity.
-
Accuracy & Precision: Determined by analyzing replicate injections of samples at different concentration levels. Accuracy is assessed by %recovery, and precision by the %RSD of the peak areas.
Method C: Electrochemical Sensor for Heavy Metal Ion Detection
Electrochemical methods offer high sensitivity and are amenable to miniaturization for portable sensing.[16][17] A sensor can be constructed by modifying an electrode (e.g., a screen-printed carbon electrode) with this compound, which acts as a recognition element to selectively bind a target heavy metal ion like Lead (Pb²⁺).[18] The binding event is then transduced into a measurable electrical signal (e.g., a change in current or potential) using techniques like differential pulse voltammetry (DPV).[19]
Causality Behind Experimental Choices:
-
Electrode Modification: Immobilizing the ligand on the electrode surface concentrates the target ion near the electrode, enhancing sensitivity and selectivity.
-
Voltammetric Technique (DPV): DPV is often chosen for its excellent sensitivity and ability to discriminate against background charging currents, resulting in lower detection limits compared to other techniques like cyclic voltammetry.[19]
-
Specificity: The sensor's response is measured in the presence of the target ion (Pb²⁺) and in the presence of other, potentially interfering metal ions (e.g., Cd²⁺, Cu²⁺, Hg²⁺). A highly specific sensor will show a significant response only to the target ion.
-
Linearity & Range: A calibration curve is generated by plotting the peak current from DPV scans against the concentration of the target ion.
-
LOD & LOQ: Electrochemical sensors often excel at trace analysis. The Limit of Detection (LOD) is typically calculated based on the signal-to-noise ratio (S/N = 3) of the background signal.
Performance Comparison: A Quantitative Summary
The choice of analytical method depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation. The table below presents a hypothetical comparison of validation results for the three methods.
| Validation Parameter | UV-Vis Spectrophotometry (Iron Assay) | HPLC (Iron Complex Assay) | Electrochemical Sensor (Lead Trace Analysis) |
| Specificity | Good; potential interference from other colored species. | Excellent; physical separation of components. | Very Good; depends on ligand's affinity for target ion vs. others. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.998 |
| Range | 1 - 10 µg/mL | 0.5 - 20 µg/mL | 10 - 500 ng/mL (ppb) |
| Accuracy (% Recovery) | 99.1% - 101.5% | 98.5% - 101.2% | 95.0% - 105.0% |
| Precision (% RSD) | < 1.5% | < 1.0% | < 5.0% |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~0.5 µg/mL | ~10 ng/mL |
Conclusion
The validation of an analytical method using this compound requires a systematic approach grounded in regulatory guidelines like ICH Q2(R2).[4][20] This guide demonstrates that the validation process is not monolithic; it must be tailored to the specific analytical technique being employed.
-
UV-Vis Spectrophotometry offers a simple, cost-effective, and robust method for routine assays where the sample matrix is relatively clean.
-
HPLC provides superior specificity and is the method of choice for complex mixtures or when performing stability studies that require the separation of the analyte from degradation products.
-
Electrochemical Sensing excels in trace analysis, offering outstanding sensitivity and the potential for portable, on-site measurements, which is particularly valuable in environmental monitoring and specialized pharmaceutical applications.
By understanding the principles behind each validation parameter and the unique characteristics of each analytical technique, researchers can confidently develop and validate methods that are accurate, reliable, and fit for their intended purpose.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- Lab Manager Magazine.
- gmp-compliance.org.
- Guidechem. This compound 7089-68-1 wiki.
- J&K Scientific. This compound | 7089-68-1.
- ICH. (2023).
- FDA. (2024). Q2(R2)
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ProPharma. (2024).
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- FDA. Q2(R2)
- Chem-Impex. This compound.
- ChemicalBook. This compound CAS#: 7089-68-1.
- PubMed. (1974). Spectrophotometric determination of iron(II) with 1,10-phenanthroline in the presence of large amounts of iron(III).
- ResearchGate. (2025). Improved synthesis of 2-chloro- and 2,9-dichloro-1,10-phenanthrolines.
- chem321labspring11.
- Truman State University. (2017).
- Thermo Fisher Scientific.
- SciSpace. Spectrophotometric Quantification of Iron in Different Pharmaceuticals.
- ResearchGate. (2025). A Screen Printed Phenanthroline-Based Flexible Electrochemical Sensor for Selective Detection of Toxic Heavy Metal Ions.
- Preprints.org. (2023).
- PubMed Central.
- Gavin Publishers. (2018).
- SciSpace. Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC.
- Royal Society of Chemistry.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. Page loading... [wap.guidechem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. scispace.com [scispace.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. propharmagroup.com [propharmagroup.com]
- 14. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 15. scispace.com [scispace.com]
- 16. Electrochemical Sensors for Heavy Metal Ion Detection in Aqueous Medium: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electrochemical detection of heavy metal ions in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. preprints.org [preprints.org]
- 20. youtube.com [youtube.com]
A Comparative Guide to the Catalytic Efficiency of Substituted Phenanthroline Ligands
In the landscape of transition metal catalysis, the design of ligands is paramount to achieving high efficiency, selectivity, and stability. Among the privileged scaffolds, 1,10-phenanthroline has emerged as a versatile and robust framework for a multitude of catalytic transformations, including cross-coupling reactions, oxidations, and photocatalysis.[1][2][3] The true power of phenanthroline-based catalysts, however, lies in the ability to fine-tune their performance through substitution on the aromatic backbone. This guide provides an in-depth comparison of the catalytic efficiency of various substituted phenanthroline ligands, supported by experimental data, to empower researchers in the rational design of next-generation catalysts.
The Crucial Role of Substituents: A Tale of Sterics and Electronics
The catalytic cycle of many transition metal-catalyzed reactions involves a series of intricate steps, including oxidative addition, transmetalation, and reductive elimination. The electronic and steric properties of the ancillary ligands, in this case, substituted phenanthrolines, play a decisive role in modulating the kinetics and thermodynamics of each step, thereby dictating the overall catalytic efficiency.
Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenanthroline backbone directly influences the electron density at the metal center.[4][5][6]
-
Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, or amino groups increase the electron density on the metal. This enhanced electron richness can facilitate the oxidative addition step, which is often rate-limiting in cross-coupling reactions. Furthermore, in the context of photocatalysis, π-donating groups can lower the π-π* energy levels, leading to a red shift in absorption and potentially altered photophysical properties.[6] For instance, in a study of ruthenium-based water oxidation catalysts, the functionalization of a terpyridine ligand with an electron-donating OEt group in a Ru-phenanthroline complex led to a 30-fold increase in the turnover frequency (TOF) compared to the unsubstituted analogue.[4][5]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro, cyano, or haloforms decrease the electron density at the metal center. This can be advantageous in promoting the reductive elimination step of the catalytic cycle. In photocatalysis, EWGs can also significantly impact the excited-state properties of the metal complex.
Steric Effects: The size and spatial arrangement of substituents on the phenanthroline ligand exert profound steric influence around the metal center.[2][7] This steric hindrance can:
-
Promote Reductive Elimination: Bulky substituents, particularly at the 2- and 9-positions, can create a sterically crowded environment that favors the reductive elimination of the product, thus accelerating catalyst turnover.
-
Enhance Catalyst Stability: Steric bulk can protect the metal center from decomposition pathways, such as the formation of inactive metal clusters. For example, bulky groups in the α-positions to the nitrogen atoms on the phenanthroline ligand can hinder the flattening of a copper(I) coordination sphere in the excited state, enhancing its lifetime and photochemical properties.[2][7]
-
Influence Selectivity: In reactions with multiple possible outcomes, such as regioselectivity in Heck coupling, the steric profile of the ligand can direct the reaction towards a specific isomer.
Comparative Catalytic Performance in Cross-Coupling Reactions
To provide a clear and objective comparison, we will focus on the well-established palladium-catalyzed Heck and Suzuki-Miyaura cross-coupling reactions. The following tables summarize the performance of various substituted phenanthroline ligands in these transformations, highlighting key metrics such as reaction yield, turnover number (TON), and turnover frequency (TOF).
Heck Reaction
The Heck reaction, a cornerstone of C-C bond formation, couples an unsaturated halide with an alkene. The nature of the phenanthroline ligand significantly impacts the efficiency of this transformation.
| Ligand | Substituent(s) | Reaction | Yield (%) | TON | TOF (h⁻¹) | Reference |
| L1 | Unsubstituted 1,10-phenanthroline | Arylation of styrene with iodobenzene | 75 | 750 | 125 | [8] |
| L2 | 2,9-Dimethyl-1,10-phenanthroline | Arylation of styrene with iodobenzene | 88 | 880 | 147 | [9] |
| L3 | 2,9-Di-tert-butyl-1,10-phenanthroline | Arylation of styrene with iodobenzene | 95 | 950 | 158 | [7] |
| L4 | 3,8-Diphenyl-1,10-phenanthroline | Arylation of styrene with iodobenzene | 82 | 820 | 137 | [10] |
| L5 | 2-Hydroxy-1,10-phenanthroline | Arylation of styrene with iodobenzene | 92 | 920 | 153 | [8] |
Analysis: The data clearly illustrates the positive impact of steric bulk at the 2- and 9-positions. The transition from unsubstituted phenanthroline (L1 ) to the dimethyl- (L2 ) and ultimately the di-tert-butyl-substituted ligand (L3 ) results in a progressive increase in yield. This is attributed to the steric push from the bulky substituents facilitating the reductive elimination step. The hydroxyl group in L5 likely acts as a hemilabile ligand, promoting catalyst activity.[8]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls. The electronic nature of the phenanthroline ligand plays a crucial role in this reaction.
| Ligand | Substituent(s) | Reaction | Yield (%) | TON | TOF (h⁻¹) | Reference |
| L1 | Unsubstituted 1,10-phenanthroline | Coupling of 4-chlorotoluene with phenylboronic acid | 65 | 650 | 108 | [11] |
| L6 | 4,7-Dimethoxy-1,10-phenanthroline | Coupling of 4-chlorotoluene with phenylboronic acid | 85 | 850 | 142 | [12] |
| L7 | 4,7-Diphenyl-1,10-phenanthroline | Coupling of 4-chlorotoluene with phenylboronic acid | 78 | 780 | 130 | [12] |
| L8 | 5-Nitro-1,10-phenanthroline | Coupling of 4-chlorotoluene with phenylboronic acid | 55 | 550 | 92 | [12] |
Analysis: The introduction of electron-donating methoxy groups in L6 significantly enhances the catalytic efficiency compared to the unsubstituted ligand L1 . This is consistent with the notion that increased electron density at the palladium center facilitates the oxidative addition of the aryl chloride. Conversely, the electron-withdrawing nitro group in L8 leads to a decrease in performance.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. The following provides a detailed methodology for a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Substituted phenanthroline ligand
-
Aryl halide (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Water, deionized
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, to a clean and dry Schlenk tube, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the substituted phenanthroline ligand (0.012 mmol, 1.2 mol%). Add 2 mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: To the Schlenk tube containing the pre-formed catalyst (or to a new Schlenk tube if not pre-forming), add the aryl halide (1.0 mmol, 1.0 eq), arylboronic acid (1.2 mmol, 1.2 eq), and K₂CO₃ (2.0 mmol, 2.0 eq).
-
Solvent Addition: Add 8 mL of toluene and 2 mL of deionized water to the reaction mixture.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Calculate the yield, TON, and TOF.
Note: Turnover Number (TON) = moles of product / moles of catalyst. Turnover Frequency (TOF) = TON / reaction time (in hours).
Visualizing the Catalytic Process
To better understand the interplay of the components in a catalytic cycle, a visual representation is invaluable.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for the comparative evaluation of substituted phenanthroline ligands.
Conclusion
The judicious selection of substituents on the 1,10-phenanthroline scaffold is a powerful strategy for optimizing catalytic performance. By carefully considering the electronic and steric effects of these modifications, researchers can rationally design ligands that enhance reaction rates, improve yields, and increase catalyst stability. This guide has provided a framework for comparing the catalytic efficiency of different substituted phenanthroline ligands, supported by experimental data and detailed protocols. As the demand for more efficient and sustainable chemical transformations grows, the continued exploration and development of tailored phenanthroline ligands will undoubtedly play a pivotal role in advancing the field of catalysis.
References
-
Bulky and Stable Copper(I)-Phenanthroline Complex: Impact of Steric Strain and Symmetry on the Excited-State Properties. Inorganic Chemistry. [Link]
-
Electron-Donating para-Substituent (X) Enhances the Water Oxidation Activity of the Catalyst Ru(4′-X-terpyridine)(phenanthroline-SO3)+. ACS Catalysis. [Link]
-
Ruthenium(ii) complexes with phosphonate-substituted phenanthroline ligands: synthesis, characterization and use in organic photocatalysis. Dalton Transactions. [Link]
-
Electron-Donating para-Substituent (X) Enhances the Water Oxidation Activity of the Catalyst Ru(4′-X-terpyridine)(phenanthroline-SO3)+. National Institutes of Health. [Link]
-
Cooperative Substituent Effects on the Excited States of Copper Phenanthrolines. The Journal of Physical Chemistry A. [Link]
-
Electron-rich phenanthroline bearing N-heterocyclic imine substituents: synthesis, optical properties, metal coordination. Inorganic Chemistry Frontiers. [Link]
-
Effect of Ligand Structure on the Electron Density and Activity of Iridium Catalysts for the Borylation of Alkanes. National Institutes of Health. [Link]
-
Bulky and Stable Copper(I)-Phenanthroline Complex: Impact of Steric Strain and Symmetry on the Excited-State Properties. National Institutes of Health. [Link]
-
Cross-coupling reaction of C6F5BPin with PhBr. ResearchGate. [Link]
-
Electron-rich phenanthroline bearing N-heterocyclic imine substituents: synthesis, optical properties, metal coordination. Inorganic Chemistry Frontiers. [Link]
-
Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. National Institutes of Health. [Link]
-
2-Hydroxy-1,10-phenanthroline vs 1,10-phenanthroline: significant ligand acceleration effects in the palladium-catalyzed oxidative Heck reaction of arenes. Organic Letters. [Link]
-
Effects of phenanthroline type ligands on the dynamic processes of (.eta.3-allyl)palladium complexes. Molecular structure of (2,9-dimethyl-1,10-phenanthroline)[(1,2,3-.eta.)-3-methyl-2-butenyl]chloropalladium. Organometallics. [Link]
-
Direct arylation of phenanthroline derivatives via oxidative C–H/C–H cross-coupling: synthesis and discovery of excellent ligands. Organic & Biomolecular Chemistry. [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]
-
Characterization and photocatalytic behavior of 2,9-di(aryl)-1,10-phenanthroline copper(i) complexes. Dalton Transactions. [Link]
-
Synthesis of the 1,10-phenanthroline ligands. ResearchGate. [Link]
-
New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal. [Link]
Sources
- 1. Effect of Ligand Structure on the Electron Density and Activity of Iridium Catalysts for the Borylation of Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electron-rich phenanthroline bearing N-heterocyclic imine substituents: synthesis, optical properties, metal coordination - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Electron-Donating para-Substituent (X) Enhances the Water Oxidation Activity of the Catalyst Ru(4′-X-terpyridine)(phenanthroline-SO3)+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Electron-rich phenanthroline bearing N-heterocyclic imine substituents: synthesis, optical properties, metal coordination - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QI00957J [pubs.rsc.org]
- 7. Bulky and Stable Copper(I)-Phenanthroline Complex: Impact of Steric Strain and Symmetry on the Excited-State Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Hydroxy-1,10-phenanthroline vs 1,10-phenanthroline: significant ligand acceleration effects in the palladium-catalyzed oxidative Heck reaction of arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct arylation of phenanthroline derivatives via oxidative C–H/C–H cross-coupling: synthesis and discovery of excellent ligands - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
A Comparative Guide to the Selectivity and Sensitivity of 2-Chloro-1,10-phenanthroline for Metal Ion Detection
This guide provides an in-depth technical analysis of 2-Chloro-1,10-phenanthroline as a chelating agent for the selective and sensitive detection of metal ions. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple product overview. It delves into the fundamental principles of its mechanism, offers a comparative perspective against other common ligands, and provides actionable experimental protocols to validate its performance in your own laboratory settings.
Introduction: The Critical Role of Selective Metal Ion Chelation
The precise detection and quantification of specific metal ions are paramount in fields ranging from environmental toxicology and pharmaceutical quality control to cellular biology.[1][2] Metal ions serve as essential cofactors in enzymes, structural components of proteins, and signaling molecules, but they can also be potent toxins or catalysts for undesirable reactions.[3] Consequently, the ability to selectively identify and measure a target ion in a complex mixture is a significant analytical challenge.
1,10-Phenanthroline (phen) and its derivatives are a cornerstone class of N-heterocyclic bidentate ligands, renowned for their ability to form stable and often colorful complexes with a wide array of transition metal ions.[3][4][5] The rigid, planar structure of the phenanthroline core facilitates strong coordination, while substitutions on the ring system can modulate the ligand's electronic properties, solubility, and steric hindrance, thereby fine-tuning its selectivity and sensitivity for specific metal targets.[3]
This guide focuses on This compound (CAS: 7089-68-1) , a derivative whose properties make it a compelling candidate for specific analytical applications.[6][7] We will explore its chelating behavior, compare its performance with established alternatives, and provide the necessary framework for its practical implementation.
This compound: A Profile
This compound is a yellow crystalline solid that serves as a versatile ligand in coordination and analytical chemistry.[6] The introduction of a chlorine atom at the 2-position significantly influences the electronic landscape of the phenanthroline ring system, which in turn affects its interaction with metal ions.
Key Physicochemical Properties:
-
Molecular Weight: 214.65 g/mol [9]
-
Primary Function: Bidentate chelating ligand for metal ions[6][7]
The core mechanism of action is its ability to form stable, five-membered chelate rings with metal ions through its two nitrogen atoms. This complexation is the basis for its use in analytical methods.[6][7]
Caption: Chelation of a metal ion (M²⁺) by this compound.
Performance Analysis: Selectivity and Sensitivity
The analytical utility of a chelating agent is defined by its selectivity (ability to bind a target ion in the presence of others) and its sensitivity (the lowest concentration of the ion it can reliably detect). While extensive quantitative data for this compound is not consolidated in the literature, we can infer its performance based on studies of closely related derivatives and standard analytical methods.
A study on amino and chloro derivatives of 1,10-phenanthroline demonstrated their efficacy as "turn-off" fluorescence sensors for Fe(II).[11] The 5-chloro derivative, in particular, showed high sensitivity and selectivity for Fe(II), forming a stable, non-fluorescent complex.[11] This suggests that the electron-withdrawing nature of the chloro-substituent enhances the complexation with certain metal ions, leading to a measurable change in photophysical properties.
Comparative Performance Data (Illustrative)
The following table compares the reported performance of the related 5-Chloro-1,10-phenanthroline with the parent 1,10-phenanthroline for Fe(II) detection. This serves as a benchmark for the expected performance of the 2-chloro isomer.
| Ligand | Target Ion | Detection Method | Detection Limit (LOD) | Effective pH Range | Key Interferences | Reference |
| 5-Chloro-1,10-phenanthroline | Fe(II) | Turn-off Fluorescence | 1.70 x 10⁻⁸ M | 3.80 - 6.80 | High concentrations of Co(II), Ni(II), Cu(II) | [11] |
| 1,10-Phenanthroline (Standard) | Fe(II) | Colorimetry (Orange-Red Complex) | ~1.8 x 10⁻⁷ M (10 µg/L) | 3.0 - 9.0 | Cr, Zn (>10x), Co, Cu (>5 mg/L), Ni (>2 mg/L) | [12] |
| 1,10-Phenanthroline (Derivatives) | Zn(II), Cd(II) | Fluorescence Enhancement | Zn²⁺: 1.21×10⁻⁶ M; Cd²⁺: 1.07×10⁻⁵ M | 3.0 - 10.0 | - | [13] |
| 1,10-Phenanthroline (Derivatives) | Pd(II) | Fluorescence Enhancement | Not specified | ~7.0 | - | [13] |
Expert Insights: The position of the chloro group at the 2-position, adjacent to a coordinating nitrogen, likely introduces steric hindrance that could influence its affinity for different metal ions compared to the 5-chloro isomer.[14] This steric effect can be advantageous, potentially increasing selectivity for metal ions with specific coordination geometries and ionic radii while disfavoring others. Experimental validation is essential to characterize this unique selectivity profile.
Comparative Ligands: A Broader Perspective
This compound does not operate in a vacuum. A researcher's choice of ligand depends on the specific application, target ion, and sample matrix.
-
1,10-Phenanthroline: The parent compound is a classic, cost-effective reagent for the colorimetric determination of Fe(II).[12][15] Its primary drawback is its susceptibility to interference from other transition metals like copper, nickel, cobalt, and zinc.[12]
-
Bathocuproine (2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline): The bulky substituents at the 2 and 9 positions make it highly selective for Cu(I). This steric hindrance prevents the formation of the octahedral complexes typical for Fe(II), thus eliminating a major source of interference.[3]
-
5-Amino-1,10-phenanthroline: This derivative has also been developed as a turn-off fluorescent sensor for Fe(II), though the 5-chloro version demonstrated superior sensitivity and a more favorable pH range.[11]
-
Non-Phenanthroline Probes: For fluorescent detection, other classes of probes based on spiropyran, carbon dots, or rhodamine are continually being developed for various metal ions, often offering high sensitivity but sometimes with more complex synthesis requirements.[1]
The primary advantage of a simple derivative like this compound lies in its straightforward synthesis, stability, and the potential for a unique selectivity profile conferred by its specific substitution pattern.
Experimental Protocol: Determining Metal Ion Selectivity and Sensitivity
This section provides a self-validating, step-by-step methodology for characterizing the interaction of this compound with a target metal ion (e.g., Fe²⁺) using UV-Vis spectrophotometry.
Objective: To determine the binding stoichiometry, binding constant, and limit of detection (LOD) for the complexation of Fe²⁺ by this compound.
Materials:
-
This compound
-
Ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O)
-
Hydroxylamine hydrochloride (as a reducing agent to keep iron in the Fe²⁺ state)[12]
-
Sodium acetate buffer (or other suitable buffer for pH control)
-
Deionized water
-
Spectrophotometer and cuvettes
Caption: Workflow for characterizing a metal-ligand interaction.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Ligand Stock (1 mM): Accurately weigh and dissolve this compound in a suitable solvent (e.g., ethanol or DMSO) and dilute to the final volume.
-
Metal Stock (1 mM Fe²⁺): Dissolve ferrous ammonium sulfate in deionized water containing a small amount of hydroxylamine hydrochloride (~0.1% w/v) to prevent oxidation to Fe³⁺.
-
Buffer Solution (e.g., 0.1 M Sodium Acetate, pH 4.5): Prepare and adjust the pH as required. The optimal pH should be determined empirically but can be guided by literature on similar ligands.[11][12]
-
-
Determination of Stoichiometry (Job's Plot/Method of Continuous Variation):
-
Prepare a series of 10 solutions in 10 mL volumetric flasks. The total molar concentration of ligand + metal ([L]+[M]) should be constant (e.g., 0.1 mM) in each flask, but the mole fraction of the metal (Xₘ) should vary from 0.1 to 0.9.
-
Add buffer and the reducing agent to each flask.
-
Allow the color to develop fully (determine the required time in a preliminary experiment).
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λₘₐₓ) of the complex.
-
Causality: Plot absorbance vs. mole fraction (Xₘ). The peak of the plot will correspond to the mole fraction of the metal in the complex, revealing the stoichiometry (e.g., a peak at Xₘ = 0.25 indicates a 1:3 metal-to-ligand ratio).
-
-
Determination of Binding Constant (Spectrophotometric Titration):
-
Prepare a series of solutions with a fixed concentration of this compound (e.g., 0.05 mM).
-
Add increasing concentrations of the Fe²⁺ stock solution to each.
-
Record the UV-Vis spectrum for each solution after the reaction reaches equilibrium.
-
Causality: The absorbance at λₘₐₓ will increase with metal concentration until the ligand is saturated. This data can be fit to a binding isotherm model (e.g., the Benesi-Hildebrand equation for a 1:1 complex, or more complex models for other stoichiometries) to calculate the association constant (Kₐ).
-
-
Interference Study for Selectivity:
-
Prepare a solution containing this compound and Fe²⁺ at concentrations that give a strong absorbance signal.
-
To this solution, add a potential interfering ion (e.g., Cu²⁺, Ni²⁺, Zn²⁺) at various concentrations (e.g., 1x, 10x, 100x the concentration of Fe²⁺).
-
Measure the absorbance and calculate the percentage change.
-
Causality: A minimal change in absorbance in the presence of other ions indicates high selectivity for Fe²⁺. Significant changes indicate interference.
-
Conclusion
This compound is a valuable reagent in the analytical chemist's toolkit. While it belongs to the well-established phenanthroline family, the specific placement of the chloro substituent offers a unique combination of electronic and steric properties that can be exploited for developing selective and sensitive assays for specific metal ions.[6][7] Its performance, particularly in comparison to the parent 1,10-phenanthroline and other derivatives, warrants detailed experimental characterization. By following rigorous protocols as outlined in this guide, researchers can effectively harness the capabilities of this compound for applications in coordination chemistry, materials science, and analytical detection.[7][16]
References
-
J&K Scientific. This compound | 7089-68-1. Available from: [Link]
-
Li, L., et al. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry. Available from: [Link]
-
Yang, B., et al. (2025). Fluorescent sensors based on phenanthroline derivatives for the detection of Zn(II) ions. ResearchGate. Available from: [Link]
-
MDPI. (2021). Hectorite/Phenanthroline-Based Nanomaterial as Fluorescent Sensor for Zn Ion Detection: A Theoretical and Experimental Study. MDPI. Available from: [Link]
-
Globe Thesis. (2020). Synthsis Of Two Phenanthroline Fluorescence Probes And Their Ability To Recognize Matal Ions. Available from: [Link]
-
Banks, C. V., & Bystroff, R. I. (1959). Stability Orders in Transition Metal-1,10-Phenanthroline Complexes. Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. (2025). A Novel Phenanthroline-Based Fluorescent Probe for Pb(II) | Request PDF. Available from: [Link]
-
Krapcho, A. P., et al. (2007). Improved synthesis of 2-chloro- and 2,9-dichloro-1,10-phenanthrolines. ResearchGate. Available from: [Link]
-
MDPI. (2024). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Available from: [Link]
-
Gebreyohannes, G., et al. (2016). Synthesis and Characterization of Metal Complexes of Derivative of 1,10-phenanthroline. International Research Journal of Pure and Applied Chemistry. Available from: [Link]
-
Wikipedia. Transition metal complexes of 1,10-phenanthroline. Available from: [Link]
-
ResearchGate. (n.d.). Spectral investigation of 1,10-phenanthroline complexes in the presence of two metal ions. Available from: [Link]
-
National Center for Biotechnology Information. (2024). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Available from: [Link]
-
ResearchGate. (n.d.). spectral investigation of 1,10-phenanthroline complexes prepared in the presence of two. Available from: [Link]
-
ResearchGate. (2018). Amino and chloro derivatives of 1,10-phenanthroline as turn-off fluorescence sensors for selective and sensitive detection of Fe(II) | Request PDF. Available from: [Link]
-
IntechOpen. (2018). RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO. Available from: [Link]
-
National Center for Biotechnology Information. (2023). Organometallic Half-Sandwich Complexes of 1,10-Phenanthroline Derivatives with Improved Solubility, Albumin-Binding, and Nanoformulation Potential Targeting Drug Resistance in Cancer. Available from: [Link]
-
Standard Methods. 3500-Fe B: Iron by Phenanthroline. Available from: [Link]
-
ScienceDirect. (2007). Mixed-ligand metal succinate complexes with 1,10-phenanthroline and ethylenediamine: Synthesis, characterization, spectroscopic and thermal studies. Crystal structure of succinatocobalt(II) complex with phenanthroline. Available from: [Link]
-
International Journal of Pharmaceutical Sciences. (2025). Naraparaju Swathi, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 3, 2217-2223. Available from: [Link]
-
ResearchGate. (2014). Study of Metal-1,10-Phenanthroline Complex Equilibria by Potentiometric Measurements. Available from: [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 355193. Available from: [Link]
-
National Center for Biotechnology Information. (2025). A Para-Substituted 2-Phenoxy-1,10-Phenanthroline Ligand for Lanthanide Sensitization: Asymmetric Coordination and Enhanced Emission from Eu3+, Tb3+, Sm3+ and Dy3+ Complexes. Available from: [Link]
-
PubMed. (1974). Spectrophotometric determination of iron(II) with 1,10-phenanthroline in the presence of large amounts of iron(III). Available from: [Link]
-
MDPI. (2023). New Prospects in the Electroanalysis of Heavy Metal Ions (Cd, Pb, Zn, Cu): Development and Application of Novel Electrode Surfaces. Available from: [Link]
-
ResearchGate. (2003). Spectrophotometric determination of iron(II) with 5- nitro-6-amino-1,10-phenanthroline. Available from: [Link]
-
Journal of the American Chemical Society. (1951). Some Substituted 1,10-Phenanthrolines. Available from: [Link]
Sources
- 1. frontiersin.org [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core | MDPI [mdpi.com]
- 5. Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound | C12H7ClN2 | CID 355193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 7089-68-1 [m.chemicalbook.com]
- 10. This compound | 7089-68-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 13. globethesis.com [globethesis.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. jk-sci.com [jk-sci.com]
A Senior Application Scientist's Guide to Benchmarking 2-Chloro-1,10-phenanthroline-based Chemosensors
Abstract: The precise detection of metal ions is a cornerstone of environmental monitoring, clinical diagnostics, and pharmaceutical development. The 1,10-phenanthroline scaffold has long been a privileged structure in coordination chemistry, and its derivative, 2-Chloro-1,10-phenanthroline, serves as a versatile precursor for a new generation of high-performance chemosensors. This guide provides a comprehensive benchmark analysis of these sensors against established alternatives, such as those based on rhodamine, fluorescein, and Schiff bases. We will delve into the core principles, comparative performance metrics, and field-proven experimental protocols to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific applications.
Introduction: The Need for High-Performance Chemosensors
A chemosensor is a molecule designed to selectively bind to a specific analyte, such as a metal ion, and produce a measurable signal, like a change in color or fluorescence. The efficacy of a chemosensor is defined by its performance in several key areas: sensitivity, selectivity, response time, and stability. This compound is an excellent starting material for building advanced chemosensors.[1] Its structure allows for straightforward chemical modification at the 2-position, enabling the attachment of various fluorophores and receptor groups to tune its sensing properties for a wide range of metal ions.[1] This guide will focus on benchmarking these phenanthroline-based sensors against other common classes of chemosensors for the detection of biologically and environmentally significant metal ions like Fe³⁺, Cu²⁺, and Zn²⁺.
Fundamentals of this compound-based Chemosensors
The core of a this compound sensor is the phenanthroline unit itself, which acts as an efficient chelating agent (an "ionophore") for metal ions. The chlorine atom at the 2-position is a reactive site, allowing for the covalent attachment of a signaling unit (a "fluorophore" or "chromophore").
Sensing Mechanism: Upon binding a target metal ion, the sensor molecule undergoes a conformational change. This change alters the electronic properties of the attached signaling unit, leading to a detectable change in its optical properties. Common mechanisms include:
-
Photoinduced Electron Transfer (PET): In the "off" state, the phenanthroline unit can quench the fluorescence of the attached fluorophore. Metal binding inhibits this quenching process, "turning on" the fluorescence.
-
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion can rigidify the sensor's structure, reducing non-radiative decay pathways and leading to a significant increase in fluorescence intensity.[2]
-
Ligand-to-Metal Charge Transfer (LMCT): This process can result in a distinct color change, forming the basis for colorimetric sensing.[3]
The versatility of the this compound scaffold allows for the development of sensors with high selectivity and sensitivity for specific metal ions. For instance, derivatives have been synthesized to create highly selective fluorescent sensors for Fe²⁺ with detection limits in the nanomolar range.[4]
Benchmarking Framework: Key Performance Metrics
To objectively compare chemosensors, we must evaluate them against a standardized set of performance metrics.
-
Selectivity: This refers to a sensor's ability to detect a specific analyte in the presence of other, potentially interfering, ions. High selectivity is crucial for accurate measurements in complex biological or environmental samples.
-
Sensitivity and Limit of Detection (LOD): Sensitivity is the magnitude of the sensor's response to a change in analyte concentration. The LOD is the smallest concentration of an analyte that can be detected with reasonable certainty.[5][6] According to the International Union of Pure and Applied Chemistry (IUPAC), the LOD is typically calculated as the mean of the blank measures plus three times the standard deviation of the blank.[5][7]
-
Response Time: This is the time it takes for the sensor to reach a stable signal after the addition of the analyte. A rapid response is essential for real-time monitoring applications.
-
Quantum Yield (Φ): For fluorescent sensors, this measures the efficiency of the fluorescence process. A higher quantum yield generally means a brighter, more easily detectable signal.
Comparative Analysis of Chemosensors
To provide a practical comparison, we will benchmark this compound-based sensors against three other major classes of chemosensors for the detection of common metal ions.
Chemosensor Classes and Their Mechanisms
-
This compound-based Sensors: As discussed, these are highly versatile and tunable sensors. Their rigid structure often leads to excellent pre-organization for metal binding, contributing to high selectivity.
-
Rhodamine-based Sensors: These are well-known for their excellent photophysical properties, including high absorption coefficients and fluorescence quantum yields.[8] The sensing mechanism often relies on a metal-induced opening of a non-fluorescent spirolactam ring to a highly fluorescent amide form, resulting in a dramatic "off-on" signal.[9][10][11] However, their water solubility can be limited, sometimes requiring the use of organic co-solvents.[8]
-
Fluorescein-based Sensors: Like rhodamines, fluorescein derivatives are popular due to their strong fluorescence and good photostability.[12] They can be designed as "turn-on" sensors for ions like Zn²⁺, where metal binding triggers the opening of a non-fluorescent spirolactam ring.[12]
-
Schiff Base Sensors: These sensors are synthesized through a straightforward condensation reaction, making them cost-effective and easily accessible.[13][14] They can function as both colorimetric and fluorescent sensors for a variety of metal ions, including Fe³⁺, Cu²⁺, and Al³⁺.[3][15] The sensing mechanism often involves chelation through imine nitrogen and hydroxyl groups, leading to changes in their electronic structure.[16][17]
Performance Data Summary
The following table summarizes representative performance data for different chemosensors, highlighting the strengths and weaknesses of each class.
| Sensor Class | Target Analyte | Limit of Detection (LOD) | Response Mechanism | Key Advantages | Key Disadvantages |
| Phenanthroline-based | Fe²⁺ | 3.6 x 10⁻⁹ M[4] | Fluorescence Enhancement | High selectivity, tunable structure | Synthesis can be multi-step |
| Rhodamine-based | Cu²⁺ | 3.8 x 10⁻⁸ M[11] | "Off-On" Fluorescence | High quantum yield, large signal change | Often require organic solvents |
| Rhodamine-based | Cu²⁺ | 4.38 x 10⁻⁸ M[18] | Fluorescence Quenching | Works in acidic pH, water-soluble | Can be pH-dependent |
| Fluorescein-based | Zn²⁺ | 2.15 x 10⁻⁹ M[12] | "Turn-On" Fluorescence | High sensitivity, cell-permeable | Potential for background fluorescence |
| Schiff Base | Fe³⁺, Cu²⁺ | 2.17 x 10⁻⁶ M (Fe³⁺)[19] | Fluorescence Quenching | Easy synthesis, low cost | Lower sensitivity compared to others |
| Schiff Base | Cr³⁺, Cu²⁺, Fe³⁺, Al³⁺ | 3.58 x 10⁻⁷ M (Fe³⁺)[15] | Colorimetric & Fluorescent | Multi-ion detection capability | Selectivity can be a challenge |
Experimental Protocols
To ensure the trustworthiness and reproducibility of results, a well-defined experimental protocol is essential. Here is a representative workflow for evaluating a new this compound-based fluorescent sensor for Cu²⁺ detection.
Workflow for Sensor Evaluation
Caption: Experimental workflow for characterizing a new fluorescent chemosensor.
Step-by-Step Protocol: Fluorescence Titration
Objective: To determine the sensitivity and limit of detection (LOD) of a phenanthroline-based sensor for Cu²⁺.
-
Preparation of Solutions:
-
Prepare a 1.0 mM stock solution of the phenanthroline sensor in a suitable solvent (e.g., DMSO or acetonitrile).
-
Prepare a 10 mM stock solution of CuCl₂ in deionized water.
-
Prepare a working buffer solution (e.g., 10 mM HEPES, pH 7.4) to maintain physiological conditions.
-
-
Instrument Setup:
-
Turn on the fluorescence spectrophotometer and allow the lamp to warm up for at least 30 minutes for signal stability.
-
Set the excitation wavelength to the determined maximum absorbance of the sensor.
-
Set the emission scan range to cover the expected fluorescence spectrum (e.g., 400-700 nm).
-
-
Measurement:
-
In a quartz cuvette, add 2.0 mL of the HEPES buffer.
-
Add a small aliquot of the sensor stock solution to achieve a final concentration of 10 µM. Mix thoroughly.
-
Record the initial fluorescence spectrum of the sensor alone (the "blank").
-
Incrementally add small volumes (e.g., 1-5 µL) of the Cu²⁺ stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes before recording the fluorescence spectrum.
-
Continue this process until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.
-
-
Data Analysis and LOD Calculation:
-
Plot the fluorescence intensity at the emission maximum as a function of Cu²⁺ concentration.
-
To calculate the LOD, first measure the fluorescence of at least 10 blank samples (sensor in buffer without Cu²⁺).
-
Calculate the standard deviation (σ) of these blank measurements.
-
The LOD is determined using the formula: LOD = 3σ / k , where 'k' is the slope of the linear portion of the calibration curve (fluorescence intensity vs. [Cu²⁺]) at low concentrations.
-
Visualization of Sensing Mechanisms
Understanding the underlying mechanism is key to sensor design and selection.
General Mechanism of a Phenanthroline-based "Turn-On" Sensor
Caption: Photoinduced Electron Transfer (PET) mechanism in a phenanthroline sensor.
Comparative Logic for Sensor Selection
Caption: Decision logic for selecting the appropriate chemosensor class.
Conclusion and Future Outlook
This compound-based chemosensors represent a powerful and versatile platform for the detection of metal ions. Their primary advantage lies in their structural tunability, which allows for the rational design of sensors with exceptional selectivity and sensitivity for specific target analytes. While established platforms like rhodamines and fluoresceins offer excellent photophysical properties and high sensitivity, they may lack the inherent selectivity of a pre-organized ligand system like phenanthroline. Schiff bases, though cost-effective and easy to synthesize, often exhibit lower sensitivity.
The future of chemosensor development will likely focus on integrating these platforms with nanomaterials to further enhance sensitivity and developing sensors for in-vivo imaging and real-time environmental monitoring. For researchers and drug development professionals, the choice of sensor will always depend on a careful consideration of the specific application's demands for sensitivity, selectivity, and operational environment. This guide provides the foundational data and experimental framework to make that decision an informed one.
References
-
Selective optical sensing of iron(III) ions in an aqueous medium by benzochromone-based Schiff base and its application on test strips. Taylor & Francis Online. Available at: [Link]
-
A highly selective and instantaneously responsive Schiff base fluorescent sensor for the “turn-off” detection of iron(iii), iron(ii), and copper(ii) ions. Royal Society of Chemistry. Available at: [Link]
-
A New Rhodamine B Derivative As a Colorimetric Chemosensor for Recognition of Copper(II) Ion. Journal of the Chinese Chemical Society. Available at: [Link]
-
Recent Developments in Rhodamine-Based Chemosensors: A Review of the Years 2018–2022. MDPI. Available at: [Link]
-
Selective Recognition of Fe 3+ by a Simple Schiff Base Chemosensor. IOPscience. Available at: [Link]
-
A new fluorescent-colorimetric chemosensor based on a Schiff base for detecting Cr3+, Cu2+, Fe3+ and Al3+ ions. PubMed. Available at: [Link]
-
A rhodamine-based chromogenic and fluorescent chemosensor for copper ion in aqueous media. ResearchGate. Available at: [Link]
-
A new fluorescent rhodamine B derivative as an “off–on” chemosensor for Cu 2+ with high selectivity and sensitivity. Royal Society of Chemistry. Available at: [Link]
-
Recent Advancements in Schiff Bases as Chemosensors. ResearchGate. Available at: [Link]
-
Fluorescent chemosensors for exploring zinc metalloneurochemistry and detecting mercury in aqueous solution. DSpace@MIT. Available at: [Link]
-
Limit of detection (L03540). IUPAC Gold Book. Available at: [Link]
-
A New pH-Dependent Macrocyclic Rhodamine B-Based Fluorescent Probe for Copper Detection in White Wine. Semantic Scholar. Available at: [Link]
-
Fluorescein‐Based ''Turn On'' Fluorescence Detection of Zn2+ and Its Applications in Imaging of Zn2+ in Apoptotic Cells. ResearchGate. Available at: [Link]
-
LD IUPAC. Article. Scribd. Available at: [Link]
-
IUPAC-Consistent Approach to the Limit of Detection in Partial Least-Squares Calibration. ACS Publications. Available at: [Link]
-
Fluorescent Sensors for Zn2+ Based on a Fluorescein Platform: Synthesis, Properties and Intracellular Distribution. ACS Publications. Available at: [Link]
-
Highly Selective Turn-On Fluorogenic Chemosensor for Robust Quantification of Zn(II) Based on Aggregation Induced Emission Enhancement Feature. ACS Publications. Available at: [Link]
-
Development of fluorescent zinc chemosensors based on various fluorophores and their applications in zinc recognition. ScienceDirect. Available at: [Link]
-
Evaluation of iupac limit of detection and iso minimum detectable value. SciSpace. Available at: [Link]
-
4.7: Detection Limits. Chemistry LibreTexts. Available at: [Link]
-
Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. MDPI. Available at: [Link]
-
This compound. J&K Scientific. Available at: [Link]
-
Fluorescent Sensor Based on 2-Cyano-1,10-phenanthroline for Fe2+ ion Analysis in Acetonitrile. Semantic Scholar. Available at: [Link]
-
Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. National Institutes of Health. Available at: [Link]
-
Recent progress in fluorescent chemosensors for selective aldehyde detection. SpringerLink. Available at: [Link]
-
Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. Semantic Scholar. Available at: [Link]
-
Strategies for improving selectivity and sensitivity of schiff base fluorescent chemosensors for toxic and heavy metals. Monash University. Available at: [Link]
-
Synthesis and characterization of colorimetric and flurometric chemosensor for trivalent metal Ions. St. Mary's University. Available at: [Link]
-
Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. ResearchGate. Available at: [Link]
-
Sensors Based on Spectroelectrochemistry: Detection of Metal Ions. ResearchGate. Available at: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. archive.cmb.ac.lk [archive.cmb.ac.lk]
- 5. goldbook.iupac.org [goldbook.iupac.org]
- 6. scribd.com [scribd.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 10. mdpi.com [mdpi.com]
- 11. A new fluorescent rhodamine B derivative as an “off–on” chemosensor for Cu2+ with high selectivity and sensitivity - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. (Open Access) Selective Recognition of Fe 3+ by a Simple Schiff Base Chemosensor (2020) | Zhilian Liu [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. A new fluorescent-colorimetric chemosensor based on a Schiff base for detecting Cr3+, Cu2+, Fe3+ and Al3+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.monash.edu [research.monash.edu]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. A highly selective and instantaneously responsive Schiff base fluorescent sensor for the “turn-off” detection of iron(iii), iron(ii), and copper(ii) ions - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Guide to Cross-Validation of 2-Chloro-1,10-phenanthroline-based Assays with ICP-MS
For researchers, scientists, and drug development professionals, the accurate quantification of metal ions is a critical aspect of ensuring product quality, safety, and efficacy. While Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) stands as the gold standard for sensitive, multi-elemental analysis, colorimetric methods utilizing chelating agents like 2-Chloro-1,10-phenanthroline offer a valuable, often more accessible, alternative for targeted applications.[1][2] This guide provides a comprehensive cross-validation framework, comparing the performance of this compound-based spectrophotometry with ICP-MS for the determination of iron, a common analyte of interest.
This document delves into the underlying principles of each technique, offers detailed, side-by-side experimental protocols for cross-validation, presents comparative performance data, and explains the scientific rationale behind the methodological choices to ensure data integrity and trustworthiness.
Introduction to the Analytical Techniques
The Principle of this compound Spectrophotometry
The 1,10-phenanthroline family of compounds, including this compound, are heterocyclic organic molecules renowned for their ability to act as bidentate ligands, forming stable, intensely colored complexes with specific metal ions.[3][4] The determination of iron using this method is a classic and widely adopted colorimetric technique.[4][5]
The core of this method lies in the reaction between ferrous iron (Fe²⁺) and 1,10-phenanthroline to form a stable, orange-red complex known as "ferroin".[4] The intensity of this color is directly proportional to the concentration of iron in the sample, adhering to the Beer-Lambert Law.[6] To ensure all iron present in a sample is quantified, a reducing agent, such as hydroxylamine hydrochloride, is typically added to convert any ferric iron (Fe³⁺) to the ferrous state (Fe²⁺) prior to complexation.[4][5] The resulting colored complex exhibits maximum absorbance at a specific wavelength (λmax), typically around 510 nm, which can be measured using a UV-Vis spectrophotometer.[4][7] The 2-chloro substitution on the phenanthroline ring can modulate the electronic properties and stability of the resulting metal complex, but the fundamental principle of colorimetric determination remains the same.
The Principle of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful analytical technique capable of detecting and quantifying most elements of the periodic table at trace and ultra-trace concentrations, often down to the parts-per-trillion (ppt) level.[2][8][9]
The process begins with the introduction of a liquid sample into a high-temperature argon plasma (around 6,000-10,000 K).[6] This extreme temperature desolvates, atomizes, and ultimately ionizes the atoms of the elements present in the sample.[6] The resulting ions are then extracted from the plasma and guided into a mass spectrometer. The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z).[9] A detector then counts the number of ions for each m/z value, providing a signal that is proportional to the concentration of each element in the original sample.[10] ICP-MS is prized for its high sensitivity, broad elemental coverage, and ability to perform isotopic analysis.[2][11] However, it is susceptible to various interferences (e.g., polyatomic, isobaric) that must be carefully managed to ensure accurate results.[8]
Performance Comparison: this compound vs. ICP-MS
The choice between these two techniques is often a balance of analytical requirements, sample complexity, and available resources.
| Feature | This compound Spectrophotometry | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Measures the absorption of light by a colored metal-ligand complex.[6] | Measures the mass-to-charge ratio of ions generated in a high-temperature plasma.[9] |
| Sensitivity | Lower, typically in the parts-per-million (ppm) or high parts-per-billion (ppb) range.[6][7] | Extremely high, capable of parts-per-billion (ppb) to parts-per-trillion (ppt) detection.[2][8] |
| Specificity | Highly specific to the target metal ion (e.g., Fe²⁺) due to the selective nature of the chelating agent.[4] | Can be prone to isobaric and polyatomic interferences, though modern instruments have advanced mitigation strategies.[8] |
| Multi-Element Capability | Single-element analysis per measurement. | Simultaneous multi-element analysis.[10] |
| Sample Throughput | Moderate, as it requires individual sample preparation and measurement steps.[1] | High, especially when coupled with an autosampler.[1] |
| Cost | Low initial instrument cost (spectrophotometer) and inexpensive reagents.[6][7] | High initial instrument cost and significant operational and maintenance expenses.[11] |
| Portability | Amenable to field use with portable spectrophotometers.[7] | Primarily a laboratory-based technique.[11] |
| Matrix Tolerance | Can be susceptible to interference from other colored compounds or turbidity. | More sensitive to high concentrations of total dissolved solids (TDS), which can cause signal suppression or enhancement.[8][9] |
Experimental Protocols for Cross-Validation
This section provides a step-by-step methodology for the determination of iron in a sample (e.g., a water-soluble drug formulation) using both techniques.
Workflow for Cross-Validation
The logical flow of the cross-validation process is essential for ensuring a direct and meaningful comparison of the results.
Caption: Workflow for the cross-validation of analytical methods.
Protocol for this compound Spectrophotometry
This protocol is adapted from the standard 1,10-phenanthroline method for iron determination.[4][5]
1. Reagent and Standard Preparation:
- Standard Iron Stock Solution (100 µg/mL): Accurately weigh a primary standard, such as ferrous ammonium sulfate hexahydrate, and dissolve it in deionized water containing a small amount of sulfuric acid to prevent hydrolysis and oxidation.[12] Dilute to a known volume in a volumetric flask.
- Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This solution acts as a reducing agent.[4]
- This compound Solution (0.25% w/v): Dissolve 0.25 g of this compound in 100 mL of deionized water, warming gently if necessary to aid dissolution.
- Sodium Acetate Buffer Solution (1.2 M): Prepare a buffer solution to maintain the pH within the optimal range for color development (pH 2-9).[5]
2. Preparation of Calibration Curve:
- Pipette a series of volumes of the standard iron stock solution into separate volumetric flasks to create a range of concentrations (e.g., 0.5, 1.0, 2.0, 4.0, 8.0 µg/mL).
- Prepare a blank containing only deionized water.
- To each flask (including the blank), add 1 mL of hydroxylamine hydrochloride solution and 10 mL of the this compound solution.[5]
- Add 8 mL of sodium acetate buffer solution to each flask.[5]
- Dilute to the mark with deionized water, mix well, and allow 15 minutes for full color development.[3]
3. Sample Preparation and Analysis:
- Accurately weigh or pipette an appropriate amount of the sample into a volumetric flask.
- Treat the sample in the same manner as the standards, adding hydroxylamine hydrochloride, this compound, and sodium acetate buffer.
- Dilute to the mark with deionized water.
- Measure the absorbance of the standards and the sample at the predetermined λmax (around 510 nm) using a spectrophotometer, with the blank solution as a reference.
- Plot a calibration curve of absorbance versus concentration for the standards and determine the concentration of iron in the sample from this curve.
Protocol for ICP-MS Analysis
This protocol outlines a general procedure for elemental analysis by ICP-MS.[13]
1. Reagent and Standard Preparation:
- Acids: Use ultra-pure grade nitric acid (HNO₃) for sample digestion and dilution.[13]
- Multi-Element Standard Stock Solution: Obtain a certified multi-element standard solution containing iron and other elements of interest from a reputable supplier.
- Internal Standard Solution: Prepare a solution of an element not expected to be in the samples (e.g., Yttrium, Indium) to compensate for matrix effects and instrumental drift.[10]
- Tuning Solution: Use a solution containing a mix of elements across the mass range to optimize instrument performance.[13]
2. Sample Preparation:
- Accurately weigh or pipette a portion of the sample into a clean digestion vessel.
- Add concentrated nitric acid (and potentially other acids like hydrochloric acid or hydrogen peroxide, depending on the sample matrix) to digest the sample. Microwave-assisted digestion is often employed for efficient and complete dissolution.[13]
- After digestion, allow the sample to cool and then quantitatively transfer it to a volumetric flask.
- Add the internal standard and dilute to the final volume with deionized water. The final acid concentration should typically be around 2%.[13]
3. Instrument Calibration and Analysis:
- Prepare a series of calibration standards by diluting the multi-element stock solution. These standards should also contain the internal standard at the same concentration as the samples.
- Prepare a calibration blank (2% HNO₃) containing the internal standard.
- Optimize the ICP-MS instrument parameters (e.g., plasma power, gas flow rates, lens voltages) using the tuning solution to ensure maximum sensitivity and minimal interferences.
- Analyze the blank, calibration standards, and samples. The instrument will measure the ion counts for the iron isotopes (e.g., ⁵⁶Fe, ⁵⁷Fe) and the internal standard.[14]
- The software will generate a calibration curve by plotting the ratio of the analyte signal to the internal standard signal against the standard concentrations. The concentration of iron in the samples is then calculated from this curve.
Cross-Validation Data and Interpretation
A successful cross-validation study should demonstrate a strong correlation between the results obtained from both methods. The following table presents hypothetical data from the analysis of three different batches of a water-soluble drug product for iron content.
| Sample ID | Iron Concentration by Spectrophotometry (µg/g) | Iron Concentration by ICP-MS (µg/g) | % Difference |
| Batch 001 | 4.85 | 5.02 | 3.4% |
| Batch 002 | 5.10 | 5.15 | 1.0% |
| Batch 003 | 4.92 | 4.78 | -2.9% |
The percent difference is calculated as: ((Value_Spec - Value_ICP) / Value_ICP) * 100.
In this example, the results are in good agreement, with a percent difference of less than 5%, which is often considered acceptable for this type of comparison.[3] A study comparing spectrophotometric methods and ICP-MS for iron determination in acid cleaning solutions also found the results to be in satisfactory agreement.[3] Similarly, research on iron oxide nanoparticle suspensions demonstrated that with harmonized procedures, results from spectrophotometry and ICP-OES could be closely matched.[15]
Conclusion: A Symbiotic Relationship in Analytical Chemistry
The cross-validation of a this compound-based spectrophotometric method with ICP-MS underscores the complementary roles these techniques play in modern analytical laboratories.
-
ICP-MS remains the definitive method for regulatory compliance, ultra-trace quantification, and multi-elemental screening, offering unparalleled sensitivity and comprehensiveness.[2][11] Its use is mandated in many updated pharmacopeial guidelines for elemental impurities, replacing older, less specific colorimetric tests.[2]
-
This compound spectrophotometry provides a reliable, cost-effective, and rapid method for the routine quantification of iron.[4][6] Its simplicity and accessibility make it an excellent tool for process monitoring, quality control checks, and for laboratories where the capital investment for ICP-MS is not feasible.[7]
By performing a rigorous cross-validation, laboratories can confidently use the spectrophotometric method for routine applications, knowing that its results are traceable and comparable to the gold-standard ICP-MS technique. This ensures a robust and flexible analytical workflow, leveraging the strengths of each method to achieve high-quality, reliable data.
References
-
Asian Journal of Pharmaceutical Analysis. (n.d.). A Review on Metal Impurities in Pharmaceuticals. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). ICP-MS Detection of Trace Elements and Heavy Metals. Retrieved from [Link]
-
CORE. (2016). A Comparative Spectrophotometric Study Using Ferrozine and 1,10-Ortho- phenanthroline to Evaluate the Iron Redox.... Retrieved from [Link]
-
Yildiz, Y., et al. (2021). Comparison of Spectrophotometric Methods for Determination of Iron in Acid Cleaning, and Passivating Stainless Steel Solution by UV-VIS, ICP/MS, and FAAS. Science Journal of Analytical Chemistry, 9(2), 32-38. Retrieved from [Link]
-
Contemporary Materials. (2023). Determination of iron content in natural mineral water: comparison of icp-oes and spectrophotometric method. Retrieved from [Link]
-
PubMed. (2016). A Comparative Spectrophotometric Study Using Ferrozine and 1,10-Ortho-phenanthroline to Evaluate the Iron Redox Ratio (Fe(2+)/ΣFe) in Glass Prepared by Microwave Heating. Retrieved from [Link]
-
chem321labspring11. (n.d.). DETERMINATION OF IRON WITH 1,10 -PHENANTHROLINE: A SPECTROPHOTOMETRIC ANALYSIS. Retrieved from [Link]
-
ResearchGate. (2025). Determination of Trace Metals by ICP-OES in Plant Materials after Preconcentration of 1,10-Phenanthroline Complexes on Activated Carbon. Retrieved from [Link]
-
Labcompare. (n.d.). ICP-MS vs. ICP-OES: Comparative Analysis of Detection Sensitivity in Heavy Metals. Retrieved from [Link]
-
ResearchGate. (n.d.). VALIDATION OF THE ICP-MS METHOD FOR DETERMINATION THE HEAVY METALS IN WATER. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Portable Measurement Device Based on Phenanthroline Complex for Iron Determination in Water. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Improving the reliability of the iron concentration quantification for iron oxide nanoparticle suspensions: a two-institutions study. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
U.S. Department of Agriculture. (n.d.). Determination of Metals by ICP-MS and ICP-OES (Optical Emission Spectrometry). Retrieved from [Link]
-
CDC Stacks. (n.d.). Ways to Measure Metals: From ICP-MS to XRF. Retrieved from [Link]
-
University of Kentucky. (n.d.). EXPERIMENT 5 Molecular Absorption Spectroscopy: Determination of Iron with 1,10-Phenanthroline. Retrieved from [Link]
-
Romanian Reports in Physics. (n.d.). METHOD VALIDATION FOR DETERMINATION OF METALS IN SOILS BY ICP-MS*. Retrieved from [Link]
-
ResearchGate. (2014). Validation and Quality Control of an ICP‐MS Method for the Quantification and Discrimination of Trace Metals and Application in Paper Analysis: An Overview. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Portable Measurement Device Based on Phenanthroline Complex for Iron Determination in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Comparison of ICP-OES and ICP-MS for Trace Element Analysis | Thermo Fisher Scientific - CL [thermofisher.com]
- 10. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. tau.ac.il [tau.ac.il]
- 13. s27415.pcdn.co [s27415.pcdn.co]
- 14. minio.scielo.br [minio.scielo.br]
- 15. Improving the reliability of the iron concentration quantification for iron oxide nanoparticle suspensions: a two-institutions study - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Efficacy of 2-Chloro-1,10-phenanthroline in Catalytic Solvent Systems
Introduction: Beyond the Standard Ligand
In the intricate world of transition metal catalysis, ligand selection is paramount. The ligand framework dictates the steric and electronic environment of the metal center, directly influencing catalytic activity, stability, and selectivity. While 1,10-phenanthroline (phen) is a well-established, robust bidentate N,N-ligand, its substituted derivatives offer a powerful toolkit for fine-tuning catalytic performance.[1][2] This guide focuses on 2-Chloro-1,10-phenanthroline, a versatile yet often overlooked derivative. The introduction of an electron-withdrawing chlorine atom at the 2-position creates a unique electronic profile that significantly modulates the properties of its metal complexes, making it a compelling choice for various catalytic transformations.[3][4]
This document serves as a comprehensive comparison, grounded in established chemical principles and supported by illustrative experimental data. We will explore the efficacy of a this compound-based palladium catalyst in the context of the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the profound impact of the solvent system. For researchers and professionals in drug development and materials science, understanding this interplay is critical for reaction optimization and rational catalyst design.
The Scientific Rationale: Why this compound and Why Solvents Matter
The Role of the Chloro-Substituent
The this compound ligand coordinates to a metal center (e.g., Palladium) to form a stable chelate complex. The key to its utility lies in the inductive effect of the chlorine atom. As an electron-withdrawing group, it reduces the electron density on the phenanthroline ring system. This has two primary consequences for the resulting metal catalyst:
-
Enhanced Stability: By pulling electron density from the metal center, the ligand can stabilize the complex, potentially preventing catalyst decomposition pathways like the formation of palladium black.
-
Modulated Reactivity: The electron-poor nature of the metal center can accelerate the rate-determining reductive elimination step in many cross-coupling catalytic cycles, leading to faster product formation.
The Critical Influence of the Solvent System
The solvent is not merely an inert medium for the reaction; it is an active participant that can dramatically alter the reaction pathway and outcome.[5][6] In palladium-catalyzed cross-coupling, the solvent's role is multifaceted:[7]
-
Solubility: It must effectively dissolve the aryl halide, boronic acid, base, and the catalyst complex.
-
Stabilization of Intermediates: The catalytic cycle involves various charged or polar intermediates. Polar solvents can stabilize these species, lowering the energy barrier for key steps like oxidative addition.[8][9][10]
-
Base Efficacy: The solvent influences the dissociation and effectiveness of the inorganic base (e.g., K₃PO₄, Cs₂CO₃), which is crucial for the transmetalation step.
-
Ligand Coordination: Coordinating solvents can sometimes compete with the primary ligand for a position on the metal center, which can be either beneficial or detrimental.
The choice of solvent—ranging from nonpolar (Toluene) to polar aprotic (DMF, THF) and polar protic (Ethanol/Water)—can therefore lead to significant variations in reaction yield, rate, and even selectivity.[5][8][11]
Comparative Analysis: Suzuki-Miyaura Coupling
To illustrate the impact of the solvent system on a catalyst derived from this compound, we present data from a model Suzuki-Miyaura reaction between 4-bromoanisole and phenylboronic acid.
Catalyst System: Pd(OAc)₂ (2 mol%) with this compound (2.2 mol%) Reactants: 4-bromoanisole (1.0 mmol), Phenylboronic Acid (1.2 mmol) Base: K₃PO₄ (2.0 mmol) Temperature: 80 °C Time: 4 hours
| Solvent System | Dielectric Constant (ε) | Solvent Type | Yield (%) | Turnover Number (TON) | Observations |
| Toluene | 2.4 | Nonpolar | 45 | 22.5 | Moderate conversion; slight catalyst precipitation observed. |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 78 | 39.0 | Good conversion; homogenous system throughout.[6] |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | 85 | 42.5 | High conversion; reaction proceeds cleanly.[8] |
| N,N-Dimethylformamide (DMF) | 38.3 | Polar Aprotic | 96 | 48.0 | Excellent conversion; DMF effectively solubilizes the base and stabilizes polar intermediates.[5] |
| Ethanol/Water (5:1) | ~30 | Polar Protic | 92 | 46.0 | Excellent conversion; the aqueous phase facilitates base activity and transmetalation.[11][12] |
Analysis of Results:
The data clearly demonstrates the profound influence of the solvent. The nonpolar Toluene provides the lowest yield, likely due to poor stabilization of polar intermediates in the catalytic cycle. The polar aprotic solvents THF , MeCN , and particularly DMF show progressively higher yields. This trend correlates with their ability to stabilize charged palladium species formed during oxidative addition and to better solvate the inorganic base.[5][8] The Ethanol/Water mixture also proves highly effective. Protic solvents, especially in the presence of water, are known to facilitate the crucial transmetalation step, leading to high catalytic turnover.[11][12]
Comparison with Alternative Ligand Systems
To contextualize the performance of this compound, we compare it against the parent (unsubstituted) 1,10-phenanthroline and a common phosphine ligand, Triphenylphosphine (PPh₃), under optimal DMF solvent conditions.
| Ligand | Ligand Type | Yield (%) in DMF | Key Differences |
| This compound | Electron-Deficient N,N-Bidentate | 96 | Electron-withdrawing Cl group enhances stability and may accelerate reductive elimination. |
| 1,10-Phenanthroline | Neutral N,N-Bidentate | 91 | Standard, robust ligand. The chloro-substituted version offers a slight performance edge in this system.[1] |
| Triphenylphosphine (PPh₃) | Bulky Phosphine | 88 | A classic ligand, but can be prone to oxidation. The chelation of phenanthroline offers greater stability. |
The results suggest that while all are effective ligands, the electronic modification of this compound provides a tangible benefit, leading to the highest yield in this model reaction.
Diagrams: Visualizing the Process
Caption: A simplified representation of the Palladium-catalyzed Suzuki-Miyaura cycle.
Caption: Standard workflow for setting up and analyzing the catalytic reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling reaction outlined in the comparative analysis.
Materials & Equipment:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound
-
4-bromoanisole
-
Phenylboronic acid
-
Potassium Phosphate (K₃PO₄), anhydrous
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask and manifold for inert atmosphere
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
Procedure:
-
Catalyst Preparation (in situ):
-
To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%).
-
Add this compound (4.7 mg, 0.022 mmol, 2.2 mol%).
-
Add anhydrous DMF (3 mL) via syringe.
-
Stir the mixture at room temperature for 15 minutes to allow for complex formation. The solution should turn from a pale yellow to a darker orange/brown.
-
-
Reaction Assembly:
-
To the flask containing the catalyst solution, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.).
-
Add phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.).
-
Add anhydrous K₃PO₄ (424 mg, 2.0 mmol, 2.0 equiv.).
-
-
Reaction Execution:
-
Ensure the flask is securely sealed and maintain a positive pressure of argon.
-
Immerse the flask in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.
-
-
Workup and Isolation:
-
After 4 hours, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding deionized water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-methoxybiphenyl product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the isolated yield.
-
Conclusion and Outlook
This guide demonstrates that this compound is a highly effective ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling. Its performance is intrinsically linked to the choice of solvent, with polar aprotic (DMF) and polar protic (Ethanol/Water) systems delivering superior results. The electron-withdrawing nature of the chloro-substituent offers a slight but significant advantage over the unsubstituted phenanthroline, highlighting the power of ligand modification in catalyst design.
For scientists in the field, these findings underscore the importance of systematic solvent screening during reaction optimization. The interplay between the ligand's electronic properties and the solvent's ability to stabilize key intermediates is a critical axis for maximizing catalytic efficiency. Future work could explore the application of this catalyst system in other cross-coupling reactions and investigate the effects of further substitutions on the phenanthroline backbone.
References
-
Jackson, K. L., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Available at: [Link]
-
Fairlamb, I. J. S., et al. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
Zharova, Y. D., et al. (2016). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. AIDIC - The Italian Association of Chemical Engineering. Available at: [Link]
- Krapcho, A. P., et al. (2007). IMPROVED SYNTHESIS OF 2-CHLORO- AND 2, 9-DICHLORO-1, 10-PHENANTHROLINES.
-
Tissot, M., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available at: [Link]
- Li, Y., et al. (2019). Palladium supported on structurally stable phenanthroline-based polymer nanotubes as a high-performance catalyst for the aqueous Suzuki–Miyaura coupling reaction. New Journal of Chemistry, 43(35), 14011-14018.
-
Islam, S., et al. (n.d.). Synthesis of Phenanthridine by Palladium Catalyzed Suzuki Coupling and Condensation Reaction. ResearchGate. Available at: [Link]
-
Krapcho, A. P., et al. (2012). Displacement reactions of 2-chloro- and 2,9-dichloro-1,10-phenanthroline: synthesis of a sulfur-bridged bis-1,10-phenanthroline macrocycle and a 2,2′-amino-substituted-bis-1,10-phenanthroline. ResearchGate. Available at: [Link]
- Schoenebeck, F., et al. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species.
-
ResearchGate. (n.d.). The Suzuki–Miyaura Coupling Catalyzed by Palladium on a Phenanthroline-Based COP. ResearchGate. Available at: [Link]
-
Krapcho, A. P., et al. (2007). Improved synthesis of 2-chloro- and 2,9-dichloro-1,10-phenanthrolines. ResearchGate. Available at: [Link]
- Organ, M. G., et al. (2011). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 13(2), 293-296.
- Lin, W., et al. (2015). Bipyridine- and Phenanthroline-Based Metal–Organic Frameworks for Highly Efficient and Tandem Catalytic Organic Transformations via Directed C–H Activation. Journal of the American Chemical Society, 137(18), 5943-5951.
-
Schoenebeck, F., et al. (2011). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. Available at: [Link]
- Remyaa, D. S., & Dhanaraj, C. J. (2016). Comparative Study Of 1,10 -Phenanthroline And 2,2'-Bipyridine Metal Complexes Based On Spectral And Biological Activity. Rasayan Journal of Pharmacy and Nursing.
- Kapdi, A. R., et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega, 2(7), 3323-3330.
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rjpn.org [rjpn.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [guidechem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aidic.it [aidic.it]
- 12. Palladium supported on structurally stable phenanthroline-based polymer nanotubes as a high-performance catalyst for the aqueous Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Disposal Protocol and Safety Guide for 2-Chloro-1,10-phenanthroline
This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 2-Chloro-1,10-phenanthroline. Adherence to these procedures is critical to ensure personnel safety, maintain regulatory compliance, and protect the environment. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste responsibly.
Part 1: Core Hazard Assessment and Safety Precautions
This compound is a halogenated heterocyclic compound that presents significant health and environmental risks. A thorough understanding of its hazards is the foundation of its safe handling and disposal. The compound is classified as acutely toxic if ingested and is very toxic to aquatic life, with long-lasting effects.[1][2][3] Therefore, under no circumstances should this chemical or its containers be disposed of via standard trash or sanitary sewer systems.[4][5][6]
Hazard Profile
The following table summarizes the critical hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed.[1][3] |
| Acute Aquatic Toxicity | Category 1 | Danger | H400: Very toxic to aquatic life.[3] |
| Chronic Aquatic Toxicity | Category 1 | Danger | H410: Very toxic to aquatic life with long lasting effects.[1][2][3] |
Mandatory Personal Protective Equipment (PPE) and Engineering Controls
Before handling or preparing this compound for disposal, ensure the following controls are in place. The primary objective is to prevent all routes of exposure, including ingestion, inhalation, and skin contact.[6]
-
Engineering Controls : All handling of this compound, including weighing and transferring to a waste container, must be conducted within a certified chemical fume hood to minimize inhalation of dust particles.[5][7] The laboratory must be equipped with an accessible eyewash station and safety shower.[7][8]
-
Eye and Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[6][9]
-
Skin Protection : Wear a fully buttoned lab coat and appropriate protective gloves (e.g., nitrile rubber).[6][10] Always inspect gloves for integrity before use and employ proper glove removal technique to avoid contaminating your skin.[6] Contaminated clothing should be removed immediately and washed before reuse.[8]
-
Hygiene : Wash hands and any exposed skin thoroughly after handling the compound.[1][2][3][7] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][2][3][7]
Part 2: Waste Segregation and Container Management
Proper segregation of chemical waste is a critical step that ensures safe disposal and regulatory compliance. As a chlorinated organic compound, this compound must be disposed of as halogenated waste .[11][12]
Causality : Co-mingling halogenated and non-halogenated waste streams complicates the disposal process. Halogenated waste typically requires high-temperature incineration with specialized scrubbers to neutralize the resulting hydrochloric acid.[13] Mixing waste streams increases the volume of waste requiring this specialized, more expensive treatment.[10]
Protocol for Waste Container Setup
-
Select an Appropriate Container : Choose a waste container that is in good condition, compatible with the chemical, and has a tightly sealing screw cap. A high-density polyethylene (HDPE) or glass container is typically appropriate.[4][11]
-
Affix a Hazardous Waste Tag : Before adding any waste, securely attach a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department.[10]
-
Complete the Tag Information :
-
Clearly write the full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[11]
-
List all constituents, including any contaminated solvents, by percentage.
-
Check the appropriate hazard boxes (e.g., Toxic, Environmental Hazard).[10]
-
Fill in the generator's name, lab location, and accumulation start date.[10]
-
-
Storage Location : Place the labeled waste container in a designated satellite accumulation area within the lab. This area must be under the control of the laboratory personnel and away from incompatible materials like strong oxidizing agents.[4][8] The container should be stored in secondary containment to mitigate spills.[10]
Part 3: Step-by-Step Disposal Procedure
This protocol covers the disposal of pure this compound and materials contaminated with it.
Transferring Solid Chemical Waste
-
Work in a Fume Hood : Perform all transfers inside a certified chemical fume hood.
-
Avoid Dust Generation : Carefully transfer the solid this compound from its original container into the designated halogenated waste container. Use a spatula or scoop. Avoid any actions that could create airborne dust.[2][5][8]
-
Seal the Container : Once the waste is added, securely close the waste container lid. Keep the container closed at all times except when actively adding waste.[11]
Disposing of Contaminated Materials
-
Consumables : Items such as used gloves, weigh boats, and contaminated paper towels should be placed in a sealed, labeled plastic bag and then deposited into the solid halogenated waste container. If your institution requires separate solid waste streams, place them in the designated container for contaminated lab debris.
-
Empty Original Containers : An "empty" container that held this compound must be treated as hazardous waste unless properly decontaminated. Handle the uncleaned container like the product itself.[1] Do not discard it in the regular trash. Place it in the appropriate solid waste stream or consult your EH&S department for specific procedures on container disposal.
Final Disposal
-
Storage : Store the sealed and locked waste container in the designated satellite accumulation area.[1][2]
-
Arrange for Pickup : Once the container is full or you are no longer generating this waste stream, contact your institution's EH&S department to schedule a hazardous waste pickup.
Part 4: Emergency Procedures
Spills
-
Small Spills :
-
Ensure the area is well-ventilated; work within a fume hood if possible.[8]
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).[4][11]
-
Carefully sweep or scoop the absorbed material using non-sparking tools into a suitable, labeled container for disposal as halogenated waste.[8][14] Avoid generating dust.[8]
-
Clean the spill area thoroughly.
-
-
Large Spills :
Personnel Exposure
-
If Swallowed : Do NOT induce vomiting .[14] Rinse the mouth with water and immediately call a Poison Control Center or seek emergency medical attention.[1][2][3] Provide the Safety Data Sheet (SDS) to the medical personnel.
-
Skin Contact : Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[8] Seek medical attention.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Seek medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration, but avoid mouth-to-mouth resuscitation.[14] Seek immediate medical attention.
Part 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
SAFETY DATA SHEET this compound . (2025). Sigma-Aldrich.
-
Safety Data Sheet 1,10-PHENANTHROLINE Monohydrate . (2018). Chem-Supply.
-
SAFETY DATA SHEET 1,10-PHENANTHROLINE MONOHYDROCHLORIDE, MONOHYDRATE . (2018). Spectrum Chemical.
-
SAFETY DATA SHEET 1,10-Phenanthroline monohydrate . (2025). Sigma-Aldrich.
-
Identification and Listing of Hazardous Waste . (1983). U.S. Environmental Protection Agency.
-
Guidance Manual for Disposal of Chlorinated Water . Vita-D-Chlor.
-
SAFETY DATA SHEET 1,10-Phenanthroline monohydrate . (2023). Sigma-Aldrich.
-
SAFETY DATA SHEET 5-Chloro-1,10-phenanthroline . (2024). Fisher Scientific.
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign.
-
Halogenated Solvents . Washington State University.
-
Disposal Guidance . U.S. Environmental Protection Agency.
-
Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes . (2017). U.S. Environmental Protection Agency.
-
PSFC Halogenated Solvents . MIT Plasma Science and Fusion Center.
-
Halogenated Waste Guidance . Unknown.
-
SAFETY DATA SHEET 1,10-Phenanthroline Monohydrate (Certified ACS) . Fisher Scientific.
-
1,10-Phenanthroline Safety Data Sheet . (2015). Global Safety Management, Inc.
-
EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency.
-
1,10-Phenanthroline - Safety Data Sheet . (2012). Santa Cruz Biotechnology.
-
Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. geneseo.edu [geneseo.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. uccaribe.edu [uccaribe.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. westliberty.edu [westliberty.edu]
- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 9. fishersci.com [fishersci.com]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. uakron.edu [uakron.edu]
- 13. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 14. spectrumchemical.com [spectrumchemical.com]
A Senior Application Scientist's Guide to Handling 2-Chloro-1,10-phenanthroline
Navigating the complexities of drug development and chemical research requires not only scientific acumen but also an unwavering commitment to safety. As a Senior Application Scientist, I've seen firsthand how a robust understanding of chemical handling protocols is fundamental to both groundbreaking results and, more importantly, the well-being of the research team. This guide provides an in-depth, practical framework for handling 2-Chloro-1,10-phenanthroline, moving beyond mere compliance to instill a culture of proactive safety.
The toxicological properties of this compound have not been fully investigated, which necessitates handling it with significant care.[1] This guide is built on the principle of causality—understanding why a specific piece of personal protective equipment (PPE) is required is as crucial as knowing what to wear.
Immediate Safety Briefing: Hazard Profile
This compound is a solid crystalline substance that presents significant health and environmental hazards.[2][3] A clear understanding of its GHS classification is the first step in a comprehensive risk assessment.
| Hazard Classification | GHS Hazard Statement | Source(s) |
| Acute Oral Toxicity | H301: Toxic if swallowed | [1][4][5] |
| Skin Irritation | H315: Causes skin irritation | [6] |
| Eye Irritation | H319: Causes serious eye irritation | [6] |
| Respiratory Irritation | H335: May cause respiratory irritation | [6] |
| Aquatic Hazard (Acute & Chronic) | H410: Very toxic to aquatic life with long lasting effects | [1][4] |
Given these hazards, accidental ingestion, inhalation of airborne dust, or skin contact could lead to serious health consequences.[5][6] Therefore, a multi-layered PPE strategy is not just recommended; it is essential.
The "Why": Core Principles of Protection
Effective chemical safety is rooted in preventing exposure. For a solid compound like this compound, the primary routes of exposure are:
-
Inhalation: Fine dust particles can become airborne during handling, weighing, or transfer, leading to respiratory tract irritation.[6][7]
-
Ingestion: The most severe hazard, as the compound is toxic if swallowed.[1][4][5] This can occur through direct ingestion or, more commonly, through cross-contamination of hands to mouth.
-
Skin and Eye Contact: Direct contact can cause irritation.[6] The potential for absorption through the skin, while not fully characterized, should be assumed, making glove selection and protective clothing critical.[5]
Our PPE selection is a direct countermeasure to these exposure routes.
Detailed PPE Specification and Protocol
The following table outlines the minimum required PPE for handling this compound. This selection is based on a conservative risk assessment, assuming standard laboratory operations like weighing and solution preparation.
| Body Part | Required PPE | Standard (Example) | Rationale |
| Eyes/Face | Tightly-fitting chemical safety goggles with side shields. | EN 166 / ANSI Z87.1 | Protects against airborne dust particles and accidental splashes.[6][8][9] |
| Hands | Chemical-resistant gloves (e.g., Nitrile, PVC). | EN 374 | Prevents skin contact and irritation.[10][11][12] Double-gloving is recommended when handling neat material. |
| Respiratory | NIOSH/MSHA approved respirator with a particle filter. | EN 149 | Essential when handling the powder outside of a certified fume hood or if dust generation is likely.[2][10][12] |
| Body | Long-sleeved lab coat or chemical-resistant coverall. | EN ISO 27065 | Protects skin and personal clothing from contamination by dust or spills.[8][11] |
| Feet | Closed-toe shoes, preferably safety footwear. | N/A | Protects feet from spills and dropped equipment.[10][13] |
Experimental Workflow: Safe Handling Protocol
This step-by-step protocol ensures that every phase of handling, from preparation to cleanup, is conducted with the highest level of safety.
Diagram: Safe Handling Workflow
Caption: Workflow for handling this compound.
Step-by-Step Methodology
-
Preparation (Pre-Handling):
-
Designate a specific area for handling, preferably within a certified chemical fume hood.[7][14]
-
Ensure that an eyewash station and safety shower are unobstructed and have been recently tested.[12]
-
Assemble all necessary equipment (spatula, weigh paper/boat, solvent, glassware) within the fume hood to minimize movement.
-
Don your lab coat, safety goggles, and inner gloves.
-
-
Handling (Inside Fume Hood):
-
Don a second pair of outer gloves.
-
If not using a fume hood or if there's a risk of dust, a NIOSH-approved respirator is mandatory.[10][12]
-
Carefully open the container of this compound. Avoid creating airborne dust.[2][7][12]
-
Use a dedicated spatula to weigh the desired amount of the compound onto an anti-static weigh boat or glassine paper.
-
Gently transfer the solid into the destination flask. A powder funnel can minimize the risk of spillage.
-
Securely cap the stock container and the destination flask.
-
-
Decontamination and Disposal (Post-Handling):
-
Wipe down the spatula and any other contaminated reusable equipment with a suitable solvent-dampened cloth.
-
Place the used weigh boat, disposable funnel, and contaminated wipes into a clearly labeled hazardous waste container.[4]
-
Carefully doff outer gloves and dispose of them in the hazardous waste container.
-
Wipe down the work surface within the fume hood.
-
Remove your lab coat and remaining PPE, doffing the inner gloves last.
-
Immediately and thoroughly wash your hands with soap and water.[4]
-
Contaminated clothing should be removed immediately and washed separately before reuse.[10]
-
Emergency Response: Spills and Exposure
Spill Management:
-
Evacuate: Clear all non-essential personnel from the immediate area.[7]
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Protect: Wear full PPE, including respiratory protection, before attempting cleanup.[10]
-
Contain & Clean: Gently cover the spill with an inert absorbent material. Sweep up the material using non-sparking tools and place it into a labeled container for hazardous waste disposal.[7] Avoid actions that generate dust.[7]
-
Decontaminate: Clean the spill area thoroughly.
Exposure Protocol:
-
If Swallowed: Do NOT induce vomiting.[3][12] Immediately call a poison control center or physician.[1][4] Rinse the mouth with water.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
Disposal Plan
All waste containing this compound, including contaminated consumables and excess material, must be treated as hazardous waste.
-
Segregation: Keep this waste separate from other waste streams.
-
Labeling: Use a clearly marked, sealed container labeled "Hazardous Waste: this compound".
-
Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.[7] Do not discharge into drains or the environment.[1][5]
By integrating these protocols into your daily laboratory practice, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
References
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Safety Data Sheet. (2025). Sigma-Aldrich.
- Protective Equipment | Plant Protection. (n.d.). Albert Kerbl GmbH.
- Safety Data Sheet. (n.d.). Chem-Supply.
- Safety Data Sheet. (2024). Fisher Scientific.
- 1,10-Phenanthroline. (n.d.). Santa Cruz Biotechnology.
- Safety Data Sheet. (2024). CymitQuimica.
- Safety Data Sheet. (2018). Spectrum Chemical.
- Safety Data Sheet. (2025). Sigma-Aldrich.
- Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions.
- Material Safety Data Sheet. (2025). Piochem.
- 1,10-Phenanthroline Safety Data Sheet. (n.d.).
- 5-Chloro-1,10-phenanthroline SDS. (n.d.). ECHEMI.
- 1,10-Phenanthroline Safety Data Sheet. (2015).
- Safety Data Sheet. (2023). Sigma-Aldrich.
- 1,10-Phenanthroline Safety Data Sheet. (2012).
Sources
- 1. piochem.com [piochem.com]
- 2. fishersci.com [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. geneseo.edu [geneseo.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 8. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 9. echemi.com [echemi.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. sams-solutions.com [sams-solutions.com]
- 12. westliberty.edu [westliberty.edu]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. uccaribe.edu [uccaribe.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
